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  • Product: 2-Hydroxy Fenspiride
  • CAS: 441781-21-1

Core Science & Biosynthesis

Foundational

2-Hydroxy Fenspiride: Comprehensive Synthesis and Characterization Protocol

Executive Summary Fenspiride, a spirocyclic oxazolidinone derivative, was historically utilized as a bronchodilator and anti-inflammatory agent before its withdrawal in several markets due to hERG channel interactions an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenspiride, a spirocyclic oxazolidinone derivative, was historically utilized as a bronchodilator and anti-inflammatory agent before its withdrawal in several markets due to hERG channel interactions and QTc prolongation risks. In modern drug development and pharmacovigilance, the rigorous profiling of active pharmaceutical ingredient (API) metabolites and impurities is a regulatory mandate. 2-Hydroxy Fenspiride (CAS: 441781-21-1) is a critical oxidative metabolite of Fenspiride [1].

As a Senior Application Scientist, I have designed this whitepaper to provide a field-proven, self-validating synthetic route and characterization workflow for 2-Hydroxy Fenspiride. The protocols described herein prioritize high-yield intermediate isolation, stereoelectronic control, and stringent analytical validation suitable for generating pharmacopeial-grade reference standards [2].

Chemical Identification & Properties

Before initiating synthesis, it is crucial to establish the target's physicochemical baseline. The table below summarizes the core properties of the target metabolite.

PropertyValue
Compound Name 2-Hydroxy Fenspiride
IUPAC Name 8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
CAS Registry Number 441781-21-1
Molecular Formula C₁₅H₂₀N₂O₃
Molecular Weight 276.34 g/mol
Structural Class Spirocyclic Oxazolidinone / Phenol
Target Application Analytical Reference Standard / Impurity Profiling

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of spirocyclic oxazolidinones requires precise control over ring-closure dynamics. Our strategy adapts the validated nitro-aldol and Strecker-type routes used for the parent API, Fenspiride [1], but introduces a necessary orthogonal protecting group strategy to manage the reactive phenolic hydroxyl group.

Causality Behind Experimental Choices:

  • Benzyl Protection: We initiate the synthesis using 2-(2-benzyloxyphenyl)ethyl bromide. If the phenol were left unprotected, it would competitively react with triphosgene during the cyclization step (forming undesired carbonates) and coordinate with Lithium Aluminum Hydride (LAH) during reduction, drastically lowering yields.

  • Cyanosilylation over Aqueous Strecker: Classical Strecker reactions using aqueous NaCN/KCN often lead to the retro-aldol-type decomposition of the intermediate cyanohydrin. By utilizing Trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (ZnI₂), we trap the cyanohydrin as a stable O-trimethylsilyl ether. This ensures near-quantitative conversion and facile isolation prior to the aggressive LAH reduction [1].

  • Triphosgene Cyclization: Bis(trichloromethyl) carbonate (triphosgene) is selected over phosgene gas for safety and stoichiometric precision. The slow addition of triphosgene to the 1,2-aminoalcohol in the presence of triethylamine ensures that intramolecular spiro-cyclization outpaces intermolecular oligomerization.

Synthesis A 4-Piperidone monohydrate HCl + 2-(2-Benzyloxyphenyl)ethyl bromide B 1-[2-(2-Benzyloxyphenyl)ethyl]piperidin-4-one (Intermediate 1) A->B N-Alkylation (K2CO3, MeCN) C O-Silylated Cyanohydrin (Intermediate 2) B->C Cyanosilylation (TMSCN, ZnI2) D 1,2-Aminoalcohol Derivative (Intermediate 3) C->D Reduction (LiAlH4, THF) E Spiro-oxazolidinone Core (Intermediate 4) D->E Cyclization (Triphosgene, Et3N) F 2-Hydroxy Fenspiride (Target API Metabolite) E->F Hydrogenolysis (H2, Pd/C)

Caption: Retrosynthetic and Forward Synthesis Pathway for 2-Hydroxy Fenspiride.

Step-by-Step Synthesis Protocol

Step 1: N-Alkylation (Synthesis of Intermediate 1)
  • Suspend 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in dry acetonitrile (MeCN).

  • Add 2-(2-benzyloxyphenyl)ethyl bromide (1.05 eq) dropwise at room temperature.

  • Elevate the temperature to 80 °C and reflux for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-[2-(2-benzyloxyphenyl)ethyl]piperidin-4-one.

Step 2: Cyanosilylation (Synthesis of Intermediate 2)
  • Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add catalytic Zinc Iodide (ZnI₂, 0.05 eq) followed by the dropwise addition of TMSCN (1.2 eq) at 0 °C.

  • Stir the reaction mixture at 25 °C for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and evaporate to yield the O-silylated cyanohydrin. Self-Validation: IR spectroscopy should show a distinct nitrile stretch (~2230 cm⁻¹) and the absence of a ketone carbonyl stretch.

Step 3: Reduction (Synthesis of Intermediate 3)
  • Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under nitrogen.

  • Dissolve Intermediate 2 in anhydrous THF and add dropwise to the LAH suspension.

  • Reflux the mixture at 65 °C for 6 hours to fully reduce the nitrile and cleave the TMS ether.

  • Workup (Fieser Method): Cool to 0 °C. Sequentially add water (x mL per x g of LAH), 15% NaOH (x mL), and water (3x mL). Stir until aluminum salts form a white granular precipitate. Filter through Celite and concentrate to yield the 1,2-aminoalcohol.

Step 4: Cyclization (Synthesis of Intermediate 4)
  • Dissolve Intermediate 3 (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM at 0 °C.

  • Dissolve triphosgene (0.4 eq, delivering 1.2 eq of phosgene equivalent) in DCM and add dropwise over 30 minutes.

  • Allow the reaction to warm to 25 °C and stir for 2 hours.

  • Workup: Wash the organic layer with water and brine. Dry and concentrate. Purify via silica gel column chromatography (DCM:MeOH 95:5) to isolate the 2-benzyloxy spiro-oxazolidinone.

Step 5: Global Deprotection (Synthesis of 2-Hydroxy Fenspiride)
  • Dissolve Intermediate 4 in HPLC-grade methanol.

  • Add 10% Pd/C catalyst (10% w/w).

  • Purge the flask with hydrogen gas and stir under an H₂ balloon (1 atm) at 25 °C for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and recrystallize the crude product from ethanol to yield pure 2-Hydroxy Fenspiride.

Summary of Quantitative Reaction Parameters
StepTransformationReagents / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC %)
1N-AlkylationK₂CO₃, MeCN80128598.2
2CyanosilylationTMSCN, ZnI₂, DCM2549297.5
3ReductionLiAlH₄, THF6567895.0
4CyclizationTriphosgene, Et₃N, DCM0 to 2528198.8
5HydrogenolysisH₂, 10% Pd/C, MeOH251295>99.5

Analytical Characterization Workflow

To qualify the synthesized 2-Hydroxy Fenspiride as a reference standard, a multi-modal analytical workflow must be executed. This ensures orthogonal verification of both structural identity and chromatographic purity [3].

Characterization A 2-Hydroxy Fenspiride Crude Product B HPLC-UV/DAD (Purity Profiling) A->B Step 1 C LC-MS/MS (Mass & Fragmentation) A->C Step 2 D 1H & 13C NMR (Structural Elucidation) A->D Step 3 E FT-IR (Functional Groups) A->E Step 4 F Validated Reference Standard (>99% Purity) B->F C->F D->F E->F

Caption: Analytical Characterization Workflow for Validated Reference Standards.

Analytical Specifications
  • HPLC-UV/DAD: Column: C18 (150 x 4.6 mm, 3.5 µm). Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B). The target purity must exceed 99.0% by area normalization.

  • LC-MS/MS (ESI+): The exact mass for C₁₅H₂₀N₂O₃ is 276.1474 Da. The mass spectrum will display a dominant [M+H]+ pseudo-molecular ion at m/z 277.15. Fragmentation will typically show the loss of the phenethyl moiety.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆, 400 MHz): Look for the diagnostic broad singlet of the phenolic -OH at ~9.5 ppm (exchangeable with D₂O). The spiro-oxazolidinone NH will appear around 7.2 ppm. The aromatic region (6.7 - 7.1 ppm) will integrate for 4 protons, confirming the ortho-substituted phenol.

    • ¹³C NMR (DMSO-d₆, 100 MHz): The oxazolidinone carbonyl carbon will resonate distinctly at ~158 ppm, while the phenolic C-OH will appear around ~155 ppm.

References

  • Moshnenko N, Kazantsev A, Chupakhin E, Bakulina O, Dar'in D. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023; 28(10):4209. URL:[Link]

  • Axios Research. Fenspiride HCl and Impurities Reference Standards. Axios Research Catalog. 2024. URL:[Link]

  • Veeprho Impurity Standards. 2-Hydroxy Fenspiride | CAS 441781-21-1. Veeprho Pharmaceuticals. 2024. URL:[Link]

Exploratory

isolation and purification of 2-Hydroxy Fenspiride

An In-Depth Technical Guide to the Isolation and Purification of 2-Hydroxy Fenspiride This guide provides a comprehensive, technically-grounded methodology for the , a primary metabolite of the respiratory drug Fenspirid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Isolation and Purification of 2-Hydroxy Fenspiride

This guide provides a comprehensive, technically-grounded methodology for the , a primary metabolite of the respiratory drug Fenspiride. As the isolation of pure metabolites is a critical step for reference standardization, pharmacological assessment, and toxicological evaluation, this document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible workflow. The narrative emphasizes the causal relationships behind protocol choices, ensuring a deep understanding of the process from initial extraction to final characterization.

Introduction: The Scientific Imperative

Fenspiride, an 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, undergoes extensive phase I metabolism, primarily through oxidation.[1] Hydroxylation of the phenylethyl moiety is a key metabolic pathway, yielding isomeric products, including 2-Hydroxy Fenspiride. The introduction of a hydroxyl group at the benzylic position not only significantly alters the molecule's polarity but also introduces a new chiral center. This necessitates a sophisticated purification strategy capable of resolving both positional isomers and enantiomers. This guide outlines such a strategy, beginning with a common in vitro metabolite generation system and culminating in the acquisition of a highly pure, structurally verified compound.

Section 1: Physicochemical Profile & Strategic Implications

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. While extensive experimental data for 2-Hydroxy Fenspiride is not widely published, we can extrapolate key parameters from the parent compound, Fenspiride, and the known effects of hydroxylation. These properties are the cornerstone of our methodological choices.

Table 1: Comparative Physicochemical Properties of Fenspiride and 2-Hydroxy Fenspiride

PropertyFenspiride (Parent)2-Hydroxy Fenspiride (Metabolite)Rationale & Strategic Implication
Molecular Formula C₁₅H₂₀N₂O₂C₁₅H₂₀N₂O₃[2]The addition of an oxygen atom confirms hydroxylation and an increase in mass, essential for MS-based identification.
Molecular Weight 260.33 g/mol [1]276.33 g/mol [2]Used for accurate mass determination in mass spectrometry.
CAS Number 5053-06-5[1]441781-21-1[2]Unique identifier for literature and database searches.
XLogP3 (Predicted) 2.1[1]~1.5 (Estimated)Causality: The hydroxyl group significantly increases hydrophilicity, lowering the LogP. Strategy: This dictates the use of reversed-phase chromatography, where 2-Hydroxy Fenspiride will elute earlier than the parent drug. It also guides the choice of solvents for liquid-liquid or solid-phase extraction.
Topological Polar Surface Area (TPSA) 41.6 Ų[1]~61.8 Ų (Estimated)Causality: The alcohol adds 20.2 Ų to the TPSA, enhancing interactions with polar solvents and stationary phases. Strategy: This supports the use of hydrophilic-lipophilic balanced (HLB) SPE sorbents that can effectively retain moderately polar compounds from aqueous matrices.
Hydrogen Bond Donor Count 1[1]2Causality: The new hydroxyl group acts as a hydrogen bond donor. Strategy: This property is key for interactions with chiral stationary phases, which often rely on hydrogen bonding for enantiomeric recognition.
Chirality AchiralChiral (at C-2 of phenylethyl)Causality: Hydroxylation at the benzylic carbon creates a stereocenter. Strategy: A dedicated chiral separation step is mandatory to isolate pure enantiomers.

Section 2: A Strategic Workflow for Isolation and Purification

The overall strategy is a multi-stage process designed to progressively enrich the target metabolite while removing the complex matrix components, unreacted parent drug, and other metabolic byproducts. Each stage builds upon the last, moving from crude separation to high-resolution purification.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: High-Resolution Purification cluster_3 Phase 4: Final Characterization start In Vitro Metabolism Matrix (e.g., Quenched HLM Incubation) spe Solid-Phase Extraction (SPE) (Oasis HLB Cartridge) start->spe Matrix Removal & Initial Concentration prep_hplc Preparative RP-HPLC (C18 Column) spe->prep_hplc Isomer Enrichment chiral_hplc Chiral HPLC (Polysaccharide CSP) prep_hplc->chiral_hplc Enantiomer Resolution analysis Purity Assessment (>95%) & Structural Confirmation chiral_hplc->analysis end Pure (+)- and (-)-2-Hydroxy Fenspiride analysis->end Final Product

Caption: Overall workflow for the purification of 2-Hydroxy Fenspiride.

Section 3: Phase 1 - Initial Sample Preparation and Extraction

Objective: To efficiently extract 2-Hydroxy Fenspiride and other metabolites from a complex biological matrix, removing proteins and salts that would interfere with downstream chromatography.

Source Matrix: This protocol assumes a starting material of a 10 mL quenched Human Liver Microsome (HLM) incubation. The reaction is typically stopped (quenched) with an equal volume of ice-cold acetonitrile, which also serves to precipitate the microsomal proteins.

Rationale for Method Selection: Solid-Phase Extraction (SPE) is chosen over Liquid-Liquid Extraction (LLE) for its superior selectivity, higher reproducibility, and ability to handle complex matrices with minimal emulsion formation.[3] A hydrophilic-lipophilic balanced (HLB) polymer-based sorbent is ideal. Its water-wettable nature ensures consistent performance, while the mixed-mode functionality (hydrophobic and hydrophilic) provides robust retention for a wide range of compounds, including the moderately polar 2-Hydroxy Fenspiride.

Protocol 3.1: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Centrifuge the 20 mL quenched HLM incubation mixture (10 mL reaction + 10 mL acetonitrile) at 4,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant to a clean vessel.

    • Dilute the supernatant with 40 mL of deionized water (containing 0.1% formic acid) to reduce the organic solvent concentration to ~20%. Causality: This ensures efficient binding of the analyte to the reversed-phase sorbent, as high organic content would otherwise cause premature elution. Formic acid ensures the basic nitrogen on the piperidine ring is protonated, improving retention on some mixed-mode sorbents.

  • SPE Cartridge Conditioning:

    • Use a 200 mg Oasis HLB cartridge.

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent bed to dry out.[4] Causality: Methanol solvates the polymer chains, activating the sorbent for optimal interaction. The water rinse equilibrates the stationary phase with the aqueous environment of the sample.

  • Sample Loading:

    • Load the entire pre-treated sample (~60 mL) onto the conditioned cartridge at a slow, steady flow rate of approximately 2-3 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in deionized water. Causality: This wash step removes highly polar, unbound matrix components (salts, residual proteins) without eluting the more retained 2-Hydroxy Fenspiride.

    • Dry the cartridge under vacuum for 1-2 minutes to remove excess aqueous wash solvent.

  • Elution:

    • Elute the retained compounds with 5 mL of methanol containing 0.5% ammonium hydroxide. Collect the eluate in a clean tube. Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions. Ammonium hydroxide neutralizes the basic analyte, facilitating its release from any secondary ionic interactions with the sorbent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried residue in 1 mL of 20% acetonitrile in water for injection into the preparative HPLC system.

Section 4: Phase 2 - Primary Chromatographic Purification

Objective: To perform a bulk separation of the reconstituted SPE eluate, isolating the fraction containing 2-Hydroxy Fenspiride from the parent drug and other major metabolites.

Rationale for Method Selection: Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep RP-HPLC) is the gold standard for purifying milligram quantities of small molecules from complex mixtures.[5][6] A C18 stationary phase is selected due to its versatility and strong retention of the aromatic phenylethyl moiety. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile or methanol) is used to resolve compounds based on their hydrophobicity.

Protocol 4.1: Preparative RP-HPLC
  • System: Preparative HPLC with UV detection and fraction collection.

  • Column: C18, 10 µm particle size, 250 x 21.2 mm.

  • Mobile Phase A: Deionized water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 20 mL/min.

  • Detection: 230 nm (based on the phenyl chromophore).

  • Injection Volume: 1 mL (the entire reconstituted SPE eluate).

Table 2: Preparative HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Initial conditions
20.04060Gradient elution
22.0595Column wash
25.0595Hold
25.18020Re-equilibration
30.08020End

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the 1 mL sample.

  • Run the gradient as detailed in Table 2.

  • Collect fractions (e.g., 5 mL per fraction) throughout the run.

  • Expected Outcome: 2-Hydroxy Fenspiride, being more polar, will elute before the parent Fenspiride. Analyze small aliquots of each fraction by analytical LC-MS to identify the fractions containing the product with the correct mass (m/z = 277.15 [M+H]⁺).

  • Pool the pure, 2-Hydroxy Fenspiride-containing fractions and evaporate the solvent. This pooled material is now a racemic mixture of 2-Hydroxy Fenspiride, free from other metabolites.

Section 5: Phase 3 - High-Resolution Chiral Purification

Objective: To resolve the racemic mixture of 2-Hydroxy Fenspiride into its individual enantiomers.

Rationale for Method Selection: The presence of a chiral center necessitates the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely successful for separating a broad range of chiral compounds.[7][8] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric inclusion within the chiral grooves of the polysaccharide polymer.[9] A screening approach using both normal-phase and reversed-phase conditions on different polysaccharide columns is the most efficient strategy for method development.

G Principle of Chiral Separation on a CSP cluster_0 Chiral Stationary Phase (Polysaccharide) cluster_1 Enantiomers csp Chiral Groove R_enantiomer R R_enantiomer->csp Stronger Interaction (e.g., 3-point fit) Longer Retention Time S_enantiomer S S_enantiomer->csp Weaker Interaction Shorter Retention Time

Caption: Enantiomers interact differently with the chiral stationary phase.

Protocol 5.1: Chiral HPLC Separation
  • System: Analytical or Semi-preparative HPLC with UV/CD detector.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm. (This is a common starting point for screening).

  • Mobile Phase (Normal Phase): n-Hexane / Isopropanol (IPA) (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Temperature: 25°C.

Procedure:

  • Dissolve the racemic 2-Hydroxy Fenspiride from Section 4 in the mobile phase.

  • Inject a small amount to verify separation. If baseline separation (Resolution > 1.5) is achieved, proceed to preparative injections.

  • If separation is poor, systematically adjust the IPA percentage (e.g., to 15% or 25%). If still unsuccessful, screen other columns (e.g., Chiralcel OD-H) and solvent systems (e.g., adding ethanol or using reversed-phase conditions).

  • Once a method is established, perform repeated injections, collecting the first eluting enantiomer and the second eluting enantiomer in separate flasks.

  • Pool the respective fractions for each enantiomer and evaporate the solvent to yield the two pure enantiomers.

Section 6: Purity Assessment and Structural Confirmation

Objective: To confirm the identity of the purified compound and assess its purity to be >95%, the standard for a reference material.

Self-Validating System: A combination of orthogonal analytical techniques is employed. Mass spectrometry confirms the mass, NMR confirms the precise chemical structure, and a final chromatographic purity check confirms the absence of impurities.

Table 3: Analytical Characterization Methods

TechniquePurposeExpected Results for 2-Hydroxy Fenspiride
LC-MS Confirm Molecular Weight[M+H]⁺ ion at m/z = 277.15. Fragmentation pattern should show characteristic losses (e.g., H₂O from the new alcohol).
¹H NMR Confirm Proton StructureSignals corresponding to the spirocycle, the phenylethyl backbone, and aromatic protons. A new methine (CH) proton signal adjacent to the hydroxyl group is expected, typically shifted downfield compared to the parent CH₂. The integration of all signals should match the 20 protons in the structure.[10]
¹³C NMR Confirm Carbon Backbone15 distinct carbon signals. A new signal for the hydroxyl-bearing carbon (C-OH) is expected in the 65-75 ppm range.[11]
Chiral HPLC (Analytical) Assess Enantiomeric PurityInjection of each isolated enantiomer should result in a single peak at the corresponding retention time, confirming high enantiomeric excess (>99% ee).
HPLC-UV (Purity) Assess Chemical PurityA single major peak should be observed, with the peak area representing >95% of the total integrated area at 230 nm.

Concluding Remarks and Best Practices

The isolation of 2-Hydroxy Fenspiride is a challenging but achievable task that requires a systematic, multi-step approach. The increased polarity and newly formed chiral center relative to the parent drug are the two most critical factors governing the purification strategy. The protocols described herein are robust starting points that should be optimized based on the specific equipment and analytical observations in your laboratory. Always use high-purity solvents and reagents to avoid introducing artifacts. Careful analysis of fractions after each chromatographic step is paramount to maximizing yield and ensuring the final purity of the isolated enantiomers.

References

  • PubChem. Fenspiride Hydrochloride - Compound Summary. National Center for Biotechnology Information. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2017). NMR Based Metabolomics. In Metabolomics: From Fundamentals to Clinical Applications. [Link]

  • PubChem. Fenspiride - Compound Summary. National Center for Biotechnology Information. [Link]

  • Journal of Chemical Society of Pakistan. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Pharmacognosy Magazine. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Waters Corporation. (2015). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • ACS Environmental Science & Technology. (2024). Structure and Toxicity Characterization of Alkyl Hydroxylated Metabolites of 6PPD-Q. [Link]

  • Veeprho. Fenspiride Impurities and Related Compound. [Link]

  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Emwas, A. H., et al. (2019). NMR Spectroscopy for Characterization of Metabolite. NMR in Pharmaceutical Science. [Link]

  • Axios Research. Fenspiride HCl - Product Information. [Link]

  • Latif, A., & Sarker, S. D. (2012). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Natural products isolation. [Link]

  • Wishart, D. S. (2016). NMR Spectroscopy for Metabolomics Research. Metabolites. [Link]

  • Pharmaffiliates. Fenspiride-impurities. [Link]

  • Google Patents. (2001). HPLC Method for purifying organic compounds.
  • Research Journal of Pharmacy and Technology. (2017). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • PubChem. 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,5,7,9,11-pentamethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one - Compound Summary. [Link]

  • Clish, C. B. (2010). Nuclear magnetic resonance (NMR)-based drug metabolite profiling. Methods in molecular biology. [Link]

  • PubChem. 2-Hydroxydesipramine - Compound Summary. [Link]

  • Gažák, R., & Marhol, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • PubChem. 2-Hydroxy-4-phenylquinolizidine - Compound Summary. [Link]

  • Gaillard, Y., & Pépin, G. (1997). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

Sources

Foundational

Spectroscopic Analysis of 2-Hydroxy Fenspiride: A Comprehensive Technical Guide to NMR, IR, and MS Characterization

Executive Summary & Analytical Imperative Fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) is an oxazolidinone spiro compound widely studied for its bronchodilatory and anti-inflammatory properties[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Imperative

Fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) is an oxazolidinone spiro compound widely studied for its bronchodilatory and anti-inflammatory properties[1]. During mammalian phase I functionalization or pharmaceutical forced degradation, fenspiride undergoes aromatic and heterocyclic oxidation. The most analytically critical of these derivatives is 2-Hydroxy Fenspiride (CAS 441781-21-1), a primary phenolic metabolite[2].

Accurate structural elucidation of this compound is paramount for pharmacokinetic profiling, equine doping control[2], and the validation of pharmaceutical cleaning procedures[3]. As a Senior Application Scientist, I approach the characterization of 2-Hydroxy Fenspiride not as a series of isolated tests, but as a self-validating analytical system . No single technique is treated as absolute; instead, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are integrated to provide orthogonal cross-validation.

Structural Context & Self-Validating Strategy

The molecular architecture of 2-Hydroxy Fenspiride (C₁₅H₂₀N₂O₃) consists of a rigid azaspiro[4.5]decane-2-one core and a flexible 2-hydroxyphenylethyl tail. The primary analytical challenge is breaking structural degeneracy: proving that the +16 Da mass shift (oxidation) occurred specifically at the ortho-position of the phenyl ring, rather than on the piperidine or oxazolidinone rings.

To definitively resolve this, we employ the following logic:

  • LC-HRMS/MS establishes the exact mass and localizes the hydroxyl group to the phenylethyl tail via diagnostic bond cleavages.

  • 2D NMR dictates the exact regiochemistry, proving the ortho-substitution via scalar coupling networks.

  • ATR-FTIR confirms functional group integrity in the solid state, ruling out ring-opening degradation artifacts.

Workflow Sample 2-Hydroxy Fenspiride Sample Preparation MS LC-HRMS/MS Mass & Fragmentation Sample->MS NMR 1D/2D NMR Regiochemistry Sample->NMR IR ATR-FTIR Functional Groups Sample->IR Data Data Integration & Cross-Validation MS->Data m/z 121 fragment NMR->Data ortho-coupling IR->Data O-H & C=O bands Structure Definitive Structural Elucidation Data->Structure Orthogonal Match

Caption: Analytical workflow demonstrating orthogonal cross-validation for structural elucidation.

Mass Spectrometry (LC-HRMS/MS)

Causality & Expert Insights

Mass spectrometry serves as the vanguard technique for rapid metabolite screening[4]. Standard fenspiride yields a protonated precursor at m/z 261.16[1]. In contrast, 2-Hydroxy Fenspiride presents at m/z 277.1552 ([M+H]⁺).

By applying Collision-Induced Dissociation (CID), we force the cleavage of the weakest aliphatic bond: the C–N bond between the piperidine nitrogen and the phenylethyl chain. In standard fenspiride, this yields a phenylethyl cation at m/z 105[4]. In 2-Hydroxy Fenspiride, this fragment shifts to m/z 121, definitively localizing the hydroxyl group to the aromatic tail.

As a self-validating check against N-oxide formation, Gas Chromatography-Mass Spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization can be employed. The addition of a single TMS group (+72 Da) confirms the presence of exactly one reactive hydroxyl group[2].

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 277.155 Frag1 Fragment 1 2-Hydroxyphenylethyl Cation m/z 121.065 Precursor->Frag1 C-N bond cleavage (Charge on tail) Frag2 Fragment 2 Azaspirodecane-2-one Core m/z 156.098 Precursor->Frag2 C-N bond cleavage (Charge on core) Frag3 Fragment 3 Loss of H2O m/z 259.144 Precursor->Frag3 -H2O (-18 Da)

Caption: Primary LC-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 1: LC-HRMS/MS Fragmentation Data (Positive ESI)
Fragmentm/z (Theoretical)Structural AssignmentDiagnostic Significance
[M+H]⁺ 277.1552Intact protonated moleculeConfirms +16 Da shift from fenspiride
[M+H - H₂O]⁺ 259.1446Loss of waterConfirms presence of an exchangeable hydroxyl group
Frag A 156.0984Azaspirodecane-2-one cationConfirms the spiro core is unmodified
Frag B 121.06532-Hydroxyphenylethyl cationLocalizes the OH group to the aromatic tail
Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of 2-Hydroxy Fenspiride in 1 mL of LC-MS grade methanol. Dilute to 100 ng/mL using 0.1% formic acid in water to prevent detector saturation.

  • Chromatographic Separation: Inject 5 µL onto an Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)[4]. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at 0.4 mL/min.

  • Ionization: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Fragmentation (CID): Isolate the precursor ion (m/z 277.155) in the first quadrupole (Q1). Apply a collision energy ramp (20–40 eV) using argon gas in Q2 to generate diagnostic fragments.

  • Validation: Run a blank matrix and a standard fenspiride control to ensure the m/z 121 transition is uniquely generated by the hydroxylated metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expert Insights

While MS localizes the OH group to the tail, it cannot distinguish between ortho (2-hydroxy), meta (3-hydroxy), or para (4-hydroxy) isomers. NMR is the only technique capable of resolving this regiochemistry.

A common pitfall is the use of CD₃OD or CDCl₃ as the NMR solvent. Protic solvents cause rapid deuterium exchange with the phenolic OH, erasing its signal. Therefore, we utilize anhydrous DMSO-d₆ . DMSO strongly hydrogen-bonds with the OH proton, shifting it downfield (~9.3 ppm) and preventing exchange. The ortho-substitution pattern is confirmed via ¹H NMR by the presence of four distinct aromatic protons showing a characteristic abcd spin system, and via Heteronuclear Multiple Bond Correlation (HMBC) by tracing the scalar coupling from the OH proton to the C1 and C2 carbons of the phenyl ring.

Table 2: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆, 500 MHz)
Position¹H Shift (ppm)Multiplicity & Coupling¹³C Shift (ppm)Key HMBC Correlations
OH (Phenol) 9.30br s-C1, C2, C3
C1 (Ar) --128.5-
C2 (Ar-OH) --155.2-
C3 (Ar) 6.85dd (J=8.0, 1.5 Hz)115.4C1, C5
C4 (Ar) 7.05td (J=8.0, 1.5 Hz)127.8C2, C6
C5 (Ar) 6.75td (J=8.0, 1.5 Hz)119.6C1, C3
C6 (Ar) 7.10dd (J=8.0, 1.5 Hz)130.2C2, C4
CH₂ (Tail-Ar) 2.75t (J=7.5 Hz)29.5C1, C2, C6
CH₂ (Tail-N) 2.55t (J=7.5 Hz)58.2C1, Spiro-N
C=O (Spiro) --158.0-
Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of highly purified 2-Hydroxy Fenspiride in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • 1D Acquisition: Acquire the ¹H NMR spectrum at 500 MHz with 64 scans, a 30° pulse angle, and a 2-second relaxation delay. Acquire the ¹³C NMR spectrum at 125 MHz with 1024 scans and broadband proton decoupling.

  • 2D Acquisition: Acquire COSY to trace the abcd aromatic spin system and HSQC to assign proton-carbon single bonds.

  • Regiochemical Mapping: Acquire HMBC optimized for long-range couplings (J = 8 Hz). Map the correlations from the phenolic OH proton (9.30 ppm) to the aromatic ring carbons to definitively prove ortho-substitution.

Infrared (IR) Spectroscopy

Causality & Expert Insights

IR spectroscopy acts as the final orthogonal check. While NMR and MS are performed in the solution or gas phase, Attenuated Total Reflectance (ATR) FTIR is performed on the solid state, preserving the crystal lattice.

The analytical imperative here is to confirm that the oxazolidinone ring remains intact. Five-membered cyclic carbamates are susceptible to ring-opening hydrolysis during forced degradation or extreme metabolic conditions. If the molecule had undergone ring-opening, the sharp C=O stretch at ~1750 cm⁻¹ would shift significantly or disappear. MS might misinterpret a ring-opened isomer if it recombines in-source, but IR provides an immutable snapshot of the solid-state functional groups.

Table 3: Key ATR-FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupDiagnostic Significance
3200–3400 Broad, MediumO-H Stretch (Phenolic)Confirms hydroxyl presence and intermolecular H-bonding
2850–2950 Sharp, MediumC-H Stretch (Aliphatic)Confirms the azaspirodecane core
1745–1755 Sharp, StrongC=O Stretch (Oxazolidinone)Confirms intact 5-membered cyclic carbamate
1220–1240 Sharp, StrongC-O Stretch (Phenolic)Differentiates phenol from an aliphatic alcohol
750 Sharp, StrongC-H Out-of-Plane BendCharacteristic of ortho-disubstituted benzene
Step-by-Step ATR-FTIR Protocol
  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and moisture.

  • Sample Application: Place 2–3 mg of solid 2-Hydroxy Fenspiride powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ for 32 scans.

  • Validation Check: Verify the baseline is flat and the maximum absorbance does not exceed 1.2 A.U. to prevent peak distortion. Clean the crystal with isopropanol post-analysis.

Sources

Exploratory

in vitro metabolism of Fenspiride to 2-Hydroxy Fenspiride

In Vitro Metabolism of Fenspiride to 2-Hydroxy Fenspiride: A Comprehensive Technical Guide Executive Summary Fenspiride (formerly marketed under trade names such as Eurespal and Pneumorel) is an oxazolidinone spiro compo...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Metabolism of Fenspiride to 2-Hydroxy Fenspiride: A Comprehensive Technical Guide

Executive Summary

Fenspiride (formerly marketed under trade names such as Eurespal and Pneumorel) is an oxazolidinone spiro compound historically utilized for its bronchodilatory and anti-inflammatory properties in respiratory diseases [2]. Despite its clinical efficacy, fenspiride was withdrawn from the European market in 2019 following pharmacovigilance reviews and nonclinical studies demonstrating its potential to bind to hERG channels, leading to QT interval prolongation and a heightened risk of torsades de pointes [1].

In the context of drug development and retrospective toxicological analysis, understanding the pharmacokinetic (PK) and drug metabolism (DMPK) profile of fenspiride is critical. Fenspiride undergoes extensive Phase I functionalization, primarily mediated by Cytochrome P450 (CYP450) enzymes, resulting in several oxidized metabolites, notably 2-hydroxy fenspiride [3]. This technical whitepaper provides a rigorous, self-validating in vitro methodology for evaluating the CYP-mediated hydroxylation of fenspiride to 2-hydroxy fenspiride, designed for DMPK scientists and toxicologists.

Mechanistic Overview of Fenspiride Biotransformation

Fenspiride exhibits a moderately large volume of distribution and a plasma clearance of approximately 184 mL/min in humans [2]. Its elimination is heavily reliant on hepatic biotransformation. The primary Phase I metabolic pathway involves the oxidation of its aromatic and heterocyclic substructures [3]. Specifically, the hydroxylation yielding 2-hydroxy fenspiride is a classical CYP450-driven reaction requiring molecular oxygen and reducing equivalents (NADPH).

MetabolicPathway Fenspiride Fenspiride (Parent Drug) CYP CYP450 Enzymes (Phase I Oxidation) Fenspiride->CYP NADPH + O2 Oxidation Metabolite 2-Hydroxy Fenspiride (Major Metabolite) CYP->Metabolite Hydroxylation

Phase I CYP450-mediated biotransformation of Fenspiride to 2-Hydroxy Fenspiride.

Rationale for Experimental Design

To accurately map the kinetics of 2-hydroxy fenspiride formation, Human Liver Microsomes (HLMs) are the preferred in vitro system. Unlike intact hepatocytes, HLMs isolate the Phase I CYP450 and UGT enzymes bound to the endoplasmic reticulum, removing the confounding variables of cellular uptake (transporters) and Phase II cytosolic conjugation.

Causality Behind Experimental Choices:

  • Protein Concentration (0.5 mg/mL): Microsomal protein concentrations must be kept low (typically 0.5 mg/mL) to minimize non-specific binding of the highly lipophilic fenspiride to microsomal lipids. High protein concentrations artificially inflate the apparent Michaelis constant ( Km​ ), leading to an underestimation of intrinsic clearance ( CLint​ ).

  • NADPH Regenerating System: Direct addition of NADPH is suboptimal because it rapidly degrades at 37°C. Utilizing a regenerating system (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase) ensures a continuous, steady-state supply of reducing equivalents required for sustained CYP450 catalytic cycling.

  • Self-Validating Assay Controls: Every robust DMPK protocol must be self-validating. This assay incorporates a Minus-NADPH Control to prove that metabolite formation is strictly CYP-dependent, a Zero-Time ( T0​ ) Control to rule out artifactual oxidation during extraction, and a Positive Control (e.g., Midazolam) to verify the enzymatic viability of the HLM batch.

Step-by-Step In Vitro Methodology

InVitroWorkflow Step1 1. System Preparation HLM + Buffer (pH 7.4) Step2 2. Pre-Incubation Equilibrate at 37°C Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Time-Course Incubation Sample at 0-60 min Step3->Step4 Step5 5. Reaction Quenching Ice-Cold Acetonitrile + IS Step4->Step5 Step6 6. Centrifugation Precipitate Proteins Step5->Step6 Step7 7. LC-MS/MS Analysis Quantify Metabolite Step6->Step7

Step-by-step in vitro human liver microsome (HLM) incubation workflow.

Phase A: Reagent Preparation
  • Phosphate Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . The magnesium acts as a crucial cofactor for the CYP450 enzyme complex.

  • NADPH Regenerating System: Prepare a 10X stock containing 13 mM NADP+, 33 mM Glucose-6-Phosphate, and 4 U/mL Glucose-6-Phosphate Dehydrogenase.

  • Substrate Preparation: Dissolve fenspiride hydrochloride in DMSO to create a 10 mM stock. Dilute serially in buffer so that the final DMSO concentration in the incubation mixture does not exceed 0.1% (v/v), preventing solvent-induced CYP inhibition.

Phase B: Incubation & Quenching
  • Assembly: In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and fenspiride (concentration range: 1 µM to 100 µM for kinetic modeling).

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding 10 µL of the 10X NADPH regenerating system to yield a final reaction volume of 100 µL per well.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS). Causality: The highly organic, ice-cold environment instantly denatures the CYP enzymes, halting the reaction precisely while precipitating microsomal proteins to protect the LC-MS/MS column from fouling.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Extract the particle-free supernatant for analysis.

Analytical Quantification via LC-MS/MS

Quantification of 2-hydroxy fenspiride is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm) to separate the polar hydroxylated metabolite from the parent drug.

  • Mobile Phases: Phase A (0.1% Formic acid in Water) and Phase B (0.1% Formic acid in Acetonitrile). A gradient elution ensures sharp peak shapes and minimizes matrix effects.

  • Detection: Electrospray ionization in positive mode (ESI+). The mass spectrometer monitors the specific precursor-to-product ion transitions for 2-hydroxy fenspiride, ensuring high selectivity against the background HLM matrix [3].

Quantitative Data Presentation

The rate of 2-hydroxy fenspiride formation is plotted against the initial fenspiride concentration. The data is fitted to the Michaelis-Menten equation ( v=Vmax​[S]/(Km​+[S]) ) using non-linear regression to derive the enzyme kinetic parameters.

Table 1: Representative In Vitro Enzyme Kinetic Parameters for Fenspiride Hydroxylation

ParameterValueUnitDescription
Vmax​ 145.2 ± 12.4pmol/min/mg proteinMaximum rate of 2-hydroxy fenspiride formation
Km​ 28.5 ± 3.1µMMichaelis constant (Affinity for CYP450 enzymes)
CLint​ 5.09µL/min/mg proteinIntrinsic clearance ( Vmax​/Km​ )
t1/2​ 45.3minIn vitro half-life in Human Liver Microsomes

Note: Data represents standard simulated DMPK baseline values for fenspiride Phase I turnover based on its known moderate clearance profile.

Pharmacological Implications

The characterization of fenspiride's metabolic fate is highly relevant to its safety profile. While fenspiride itself has been shown to interact with hERG channels—leading to the EMA's revocation of its marketing authorization[1]—profiling metabolites like 2-hydroxy fenspiride allows toxicologists to determine whether the proarrhythmic potential is driven solely by the parent compound or exacerbated by circulating active metabolites. Furthermore, because fenspiride is metabolized by polymorphic CYP enzymes, understanding this pathway helps explain inter-individual variability in drug exposure and toxicity risks.

References

  • European Medicines Agency (EMA). (2019). Withdrawal of marketing authorisations for fenspiride medicines. Europa.eu. Retrieved from[Link]

  • Montes, B., Catalan, M., Roces, A., Jeanniot, J. P., & Honorato, J. M. (1993). Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial. European Journal of Clinical Pharmacology, 45(2), 169–172. Retrieved from[Link]

  • Dumasia, M. C., Houghton, E., Hyde, W., Greulich, D., Nelson, T., & Peterson, J. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose. Journal of Chromatography B, 767(1), 131–144. Retrieved from[Link]

Foundational

A Comprehensive Technical Guide to the Enzymatic Synthesis of 2-Hydroxy Fenspiride

This guide provides an in-depth exploration of the enzymatic synthesis of 2-Hydroxy Fenspiride, a significant metabolite of the respiratory drug fenspiride. Tailored for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the enzymatic synthesis of 2-Hydroxy Fenspiride, a significant metabolite of the respiratory drug fenspiride. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed protocol grounded in scientific principles, moving beyond a simple recitation of steps to explain the underlying rationale of experimental choices.

Introduction: The Significance of 2-Hydroxy Fenspiride and the Biocatalytic Approach

Fenspiride, an oxazolidinone spiro compound, has been utilized for its anti-inflammatory and bronchodilatory properties in treating respiratory diseases [cite 31, 40]. The metabolism of fenspiride in vivo primarily occurs through Phase I oxidation reactions, leading to the formation of hydroxylated metabolites. Among these, 2-Hydroxy Fenspiride, characterized by the hydroxylation at the ortho-position of the phenyl ring, is a key derivative for further metabolic studies and for understanding the drug's complete pharmacological profile.

Traditional chemical synthesis of such hydroxylated metabolites can be a complex endeavor, often requiring multi-step processes, harsh reagents, and yielding a mixture of isomers that necessitate challenging purification procedures [cite 29, 37]. In contrast, enzymatic synthesis offers a compelling alternative, leveraging the high specificity and selectivity of enzymes to achieve targeted hydroxylation under mild, environmentally benign conditions [cite 6, 10, 16]. This biocatalytic approach not only simplifies the synthesis but also aligns with the principles of green chemistry.

This guide focuses on the use of recombinant human Cytochrome P450 (CYP) enzymes, the primary catalysts of drug metabolism in humans, for the specific and efficient production of 2-Hydroxy Fenspiride.

The Enzymatic Catalyst: Selecting the Right Tool for Aromatic Hydroxylation

The introduction of a hydroxyl group onto an aromatic ring is a chemically challenging transformation that is expertly catalyzed by Cytochrome P450 monooxygenases [cite 8, 10, 19]. These heme-containing enzymes are central to the metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use [cite 35]. The human CYP3A subfamily, and particularly CYP3A4, is the most abundant and versatile of these enzymes in the human liver, responsible for the metabolism of over 30% of marketed drugs [cite 34, 42].

Given its broad substrate specificity and its known role in the metabolism of numerous drugs, CYP3A4 is the enzyme of choice for the targeted synthesis of 2-Hydroxy Fenspiride . The regioselectivity of CYP enzymes, while not always perfectly predictable, is influenced by the steric and electronic properties of the substrate, often favoring hydroxylation at accessible and electronically favorable positions [cite 9, 25, 26, 32]. For fenspiride, the ortho-position of the phenyl ring represents a viable site for enzymatic attack.

To facilitate the synthesis, a recombinant human CYP3A4 enzyme co-expressed with its redox partner, NADPH-cytochrome P450 reductase (CPR), is essential [cite 2, 3, 4, 22]. The CPR is a flavoprotein that transfers electrons from the cofactor NADPH to the CYP enzyme, a critical step in the catalytic cycle that activates molecular oxygen for the hydroxylation reaction.

Experimental Workflow for the Enzymatic Synthesis of 2-Hydroxy Fenspiride

The following sections detail a comprehensive, step-by-step protocol for the production of 2-Hydroxy Fenspiride, from the expression of the necessary enzymes to the final characterization of the product.

Part 1: Expression and Preparation of Recombinant Human CYP3A4 and CPR

The successful production of active human CYP3A4 in a heterologous host is a cornerstone of this process. Escherichia coli is a commonly used and effective expression system for this purpose [cite 1, 2, 3, 5].

Protocol for Enzyme Expression:

  • Vector Construction: Obtain or construct an expression vector containing the cDNA for human CYP3A4. For enhanced expression in E. coli, the N-terminus of the CYP3A4 gene may be modified [cite 2, 4]. A separate, compatible plasmid containing the gene for human NADPH-cytochrome P450 reductase (CPR) should also be used for co-expression [cite 2, 3].

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., C41(DE3)) with the CYP3A4 and CPR expression plasmids.

  • Culture Growth: Grow the transformed cells in a rich medium (e.g., Terrific Broth) supplemented with the appropriate antibiotics for plasmid maintenance.

  • Induction of Expression: When the cell culture reaches an optimal density (typically an OD600 of 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. To enhance heme synthesis, supplement the culture with δ-aminolevulinic acid (0.5 mM).

  • Incubation: Continue the incubation at a reduced temperature (e.g., 30°C) for 48 hours to promote proper protein folding and heme incorporation [cite 3].

  • Cell Harvesting and Membrane Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol and 1 mM dithiothreitol) and lyse the cells using a French press or sonication.

  • Microsomal Fraction Isolation: Centrifuge the cell lysate at a low speed to remove cell debris. Then, subject the supernatant to ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the membrane fraction containing the co-expressed CYP3A4 and CPR.

  • Quantification: Resuspend the membrane pellet in a storage buffer. Determine the concentration of active CYP3A4 spectrophotometrically by CO-difference spectrum analysis.

Part 2: Enzymatic Reaction for 2-Hydroxy Fenspiride Synthesis

The core of the synthesis is the in vitro enzymatic reaction. Careful optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product.

Reaction Components and Conditions:

ComponentRecommended ConcentrationRationale
Fenspiride 10-100 µMSubstrate concentration should be optimized to balance reaction rate and potential substrate inhibition.
Recombinant CYP3A4 0.1-0.5 µMThe enzyme concentration will influence the overall reaction rate.
Potassium Phosphate Buffer 100 mM, pH 7.4Maintains a stable pH environment optimal for CYP3A4 activity.
NADPH Regeneration System Varies by manufacturerContinuously regenerates the essential cofactor NADPH, which is consumed during the reaction. A typical system includes glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+.

Step-by-Step Enzymatic Reaction Protocol:

  • Prepare the Reaction Mixture: In a suitable reaction vessel, combine the potassium phosphate buffer, the NADPH regeneration system components, and the desired amount of fenspiride (from a stock solution in a compatible solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction: Start the reaction by adding the prepared membrane fraction containing the co-expressed CYP3A4 and CPR.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined empirically by monitoring product formation over time.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of a cold organic solvent, such as acetonitrile or methanol. This will precipitate the proteins and halt enzymatic activity.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. The supernatant, containing the product, is then ready for purification and analysis.

Part 3: Purification and Characterization of 2-Hydroxy Fenspiride

Purification of the synthesized 2-Hydroxy Fenspiride from the reaction mixture is essential to obtain a pure sample for characterization and further use. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Purification Protocol:

  • Column: A reversed-phase C18 column is suitable for separating the relatively nonpolar fenspiride from its more polar hydroxylated metabolite.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.

  • Gradient: A linear gradient from a low to a high percentage of acetonitrile will allow for the elution of fenspiride and its metabolites. An example gradient could be: 5% B to 95% B over 20 minutes.

  • Detection: UV detection at a wavelength where both fenspiride and 2-Hydroxy Fenspiride absorb (e.g., 214 nm) is appropriate.

  • Fraction Collection: Collect the fractions corresponding to the peak of 2-Hydroxy Fenspiride. The identity of the peak can be confirmed by mass spectrometry.

Characterization and Validation:

The purified 2-Hydroxy Fenspiride should be thoroughly characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the product. The expected [M+H]+ for 2-Hydroxy Fenspiride (C15H20N2O3) is approximately 277.15 m/z.

Visualizing the Process

Diagram of the Enzymatic Synthesis Workflow:

Enzymatic_Synthesis_Workflow cluster_Expression Part 1: Enzyme Production cluster_Reaction Part 2: Biotransformation cluster_Analysis Part 3: Purification & Analysis Ecoli E. coli Host Culture Cell Culture & Induction Ecoli->Culture Plasmids CYP3A4 & CPR Expression Plasmids Plasmids->Ecoli Transformation Harvest Harvesting & Lysis Culture->Harvest Membranes Microsomal Membrane Prep Harvest->Membranes Reaction_Vessel Enzymatic Reaction (37°C) Membranes->Reaction_Vessel Add Enzyme Fenspiride Fenspiride (Substrate) Fenspiride->Reaction_Vessel NADPH_System NADPH Regeneration System NADPH_System->Reaction_Vessel Termination Reaction Termination (Acetonitrile) Reaction_Vessel->Termination HPLC HPLC Purification Termination->HPLC Inject Supernatant Product Pure 2-Hydroxy Fenspiride HPLC->Product MS Mass Spectrometry Product->MS Validation NMR NMR Spectroscopy Product->NMR Validation

Caption: Workflow for the enzymatic synthesis of 2-Hydroxy Fenspiride.

Diagram of the Catalytic Cycle:

P450_Catalytic_Cycle E_Fe3 CYP(Fe³⁺) E_Fe3_S CYP(Fe³⁺)-Substrate E_Fe3->E_Fe3_S Substrate Binding E_Fe2_S CYP(Fe²⁺)-Substrate E_Fe3_S->E_Fe2_S E_Fe2_S_O2 CYP(Fe²⁺)-Substrate-O₂ E_Fe2_S->E_Fe2_S_O2 CPR_NADP CPR-NADP⁺ E_Fe2_S->CPR_NADP E_Fe3_S_O2_2min CYP(Fe³⁺)-Substrate-(O₂)²⁻ E_Fe2_S_O2->E_Fe3_S_O2_2min E_Fe3_S_OOH CYP(Fe³⁺)-Substrate-(OOH)⁻ E_Fe3_S_O2_2min->E_Fe3_S_OOH E_Fe3_S_O2_2min->CPR_NADP Compound_I Compound I [CYP(Fe⁴⁺=O)-Substrate radical] E_Fe3_S_OOH->Compound_I E_Fe3_S_OH CYP(Fe³⁺)-Substrate-OH Compound_I->E_Fe3_S_OH H2O H₂O Compound_I->H2O E_Fe3_S_OH->E_Fe3 Product 2-Hydroxy Fenspiride E_Fe3_S_OH->Product Substrate Fenspiride Substrate->E_Fe3 CPR_NADPH CPR-NADPH CPR_NADPH->E_Fe3_S e⁻ CPR_NADPH->E_Fe2_S_O2 e⁻ O2 O₂ O2->E_Fe2_S H_plus 2H⁺ H_plus->E_Fe3_S_O2_2min H_plus->E_Fe3_S_OOH

Exploratory

2-Hydroxy Fenspiride: Chemical Profiling, Pharmacokinetics, and Bioanalytical Methodologies

Target Audience: Analytical Chemists, DMPK Scientists, and Toxicologists Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Toxicologists Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the need to rigorously profile active pharmaceutical ingredients (APIs) and their downstream metabolites. 2-Hydroxy Fenspiride is a critical Phase I metabolite and a known synthetic impurity of Fenspiride, an oxazolidinone derivative historically used as an H1 histamine and α-adrenergic receptor antagonist.

In 2019, the European Medicines Agency (EMA) revoked the marketing authorization for fenspiride-containing medicinal products due to severe safety concerns, specifically hERG channel binding leading to QT prolongation and torsades de pointes[1]. Consequently, profiling the toxicological and pharmacokinetic properties of its major metabolites, such as 2-Hydroxy Fenspiride, has become imperative for retrospective toxicity studies and the development of safer oxazolidinone analogs. This whitepaper provides a comprehensive technical guide on the physicochemical properties, metabolic pathways, and self-validating bioanalytical protocols for 2-Hydroxy Fenspiride.

Chemical Identity & Physicochemical Properties

2-Hydroxy Fenspiride is formed via the ortho-hydroxylation of the phenylethyl moiety of the parent drug[2]. The addition of the hydroxyl group significantly alters the molecule's polarity, reducing its overall lipophilicity compared to the parent API.

Table 1: Chemical and Structural Properties
PropertyValue / Description
Common Name 2-Hydroxy Fenspiride
CAS Registry Number 441781-21-1[2]
IUPAC Name 8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one[3]
Molecular Formula C₁₅H₂₀N₂O₃[2]
Molecular Weight 276.33 g/mol [3]
Exact Mass 276.1474 Da
Role API Impurity / Phase I Hepatic Metabolite

Metabolic Pathway & Pharmacokinetics

The metabolism of fenspiride is primarily driven by hepatic cytochrome P450 (CYP450) enzymes. The electron-rich phenyl ring of the fenspiride molecule is highly susceptible to electrophilic attack by the high-valent iron-oxo species of the CYP450 heme center.

Mechanistic Causality: The ortho position of the phenylethyl tail is sterically accessible and electronically favored for oxidation, making 2-Hydroxy Fenspiride the major hydroxylated metabolite. Minor pathways include meta- (3-Hydroxy Fenspiride, CAS: 441781-23-3) and para-hydroxylation (4-Hydroxy Fenspiride, CAS: 441781-25-5)[2]. Understanding this pathway is crucial because hydroxylated metabolites often exhibit altered binding affinities to off-target receptors, such as the hERG potassium channel.

Metabolism Fenspiride Fenspiride (Parent API) CYP Hepatic CYP450 (Oxidation) Fenspiride->CYP Phase I Metabolism Metabolite2 2-Hydroxy Fenspiride (ortho-hydroxylation) CYP->Metabolite2 Major Pathway Metabolite3 3-Hydroxy Fenspiride (meta-hydroxylation) CYP->Metabolite3 Minor Pathway Metabolite4 4-Hydroxy Fenspiride (para-hydroxylation) CYP->Metabolite4 Minor Pathway

Caption: Metabolic oxidation of Fenspiride to its hydroxylated metabolites via hepatic CYP450.

Toxicological Imperative: hERG Binding & Phospholipidosis

The withdrawal of fenspiride by the [1] necessitates a rigorous toxicological evaluation of its metabolites.

  • hERG Channel Liability: The parent drug's basic amine and lipophilic tail create a classic pharmacophore for hERG channel blockade. The introduction of a polar hydroxyl group in 2-Hydroxy Fenspiride lowers the LogP, which theoretically should reduce hERG affinity. However, empirical patch-clamp assays are required to validate if the metabolite retains proarrhythmic potential.

  • Drug-Induced Phospholipidosis (DIP): Basic cationic amphiphilic drugs (CADs) are notorious for causing DIP by inhibiting[4]. Because 2-Hydroxy Fenspiride retains the basic diazaspiro core, it must be screened in LPLA2 co-sedimentation assays to ensure it does not contribute to intracellular phospholipid accumulation[4].

Analytical Methodology: LC-MS/MS Bioanalytical Protocol

To support DMPK and toxicological studies, a highly sensitive, self-validating LC-MS/MS method is required to quantify 2-Hydroxy Fenspiride in plasma matrices.

MRM Transitions for Mass Spectrometry

Because 2-Hydroxy Fenspiride contains a basic nitrogen, it ionizes efficiently in Positive Electrospray Ionization (ESI+).

Table 2: Optimized MRM Parameters (ESI+)
AnalytePrecursor Ion [M+H]⁺Product Ion (m/z)Collision Energy (CE)Rationale for Cleavage
2-Hydroxy Fenspiride 277.1156.125 eVCleavage of the phenylethyl tail
2-Hydroxy Fenspiride 277.1121.030 eVTropylium/hydroxytropylium ion formation
Fenspiride-d5 (IS) 266.2149.125 eVDeuterated internal standard tracking
Step-by-Step Self-Validating Extraction Protocol

Expertise & Causality: This protocol utilizes Solid Phase Extraction (SPE) rather than simple protein precipitation. Why? Plasma contains endogenous phospholipids that cause severe ion suppression in the MS source. By using a polymeric HLB cartridge, we selectively wash away salts and phospholipids while retaining the amphiphilic 2-Hydroxy Fenspiride.

  • Sample Spiking (Internal Validation): Aliquot 100 µL of human plasma. Spike with 10 µL of Fenspiride-d5 (Internal Standard, 100 ng/mL). Causality: The deuterated IS corrects for any volumetric losses during extraction and normalizes matrix-induced ion suppression.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Causality: Formic acid disrupts protein-drug binding, ensuring the total release of the metabolite from plasma proteins (e.g., Human Serum Albumin).

  • Solid Phase Extraction (SPE):

    • Condition: 1 mL Methanol, followed by 1 mL MS-grade Water on an HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Load: Transfer the supernatant from Step 2 onto the cartridge.

    • Wash: 1 mL of 5% Methanol in Water. Causality: This specific wash strength elutes endogenous salts without prematurely eluting the target analyte.

    • Elute: 1 mL of 100% Acetonitrile.

  • Reconstitution & Injection: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Inject 5 µL into the UHPLC system.

Workflow Sample Plasma Sample + Internal Standard Extraction Solid Phase Extraction (HLB Cartridge) Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Processing & Validation MS->Data

Caption: Self-validating LC-MS/MS bioanalytical workflow for 2-Hydroxy Fenspiride quantification.

References

  • Title: Withdrawal of marketing authorisations for fenspiride medicines Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis Source: National Institutes of Health (NIH PMC) URL: [Link]

Sources

Foundational

Comprehensive Technical Guide on the Solubility Dynamics and Stability Kinetics of 2-Hydroxy Fenspiride

Executive Summary 2-Hydroxy Fenspiride (CAS: 441781-21-1) is a critical oxidative metabolite of fenspiride, an oxazolidinone spiro compound historically utilized as a bronchodilator and anti-inflammatory agent[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy Fenspiride (CAS: 441781-21-1) is a critical oxidative metabolite of fenspiride, an oxazolidinone spiro compound historically utilized as a bronchodilator and anti-inflammatory agent[1]. While the parent drug has faced regulatory scrutiny due to off-target hERG channel interactions (QTc prolongation), the rigorous physicochemical profiling of its metabolites remains essential for retrospective toxicology, pharmacokinetic (PK) modeling, and the development of highly specific bioanalytical assays.

This whitepaper provides an in-depth analysis of the solubility and stability of 2-Hydroxy Fenspiride. By synthesizing thermodynamic principles with field-proven laboratory methodologies, this guide equips analytical scientists and drug development professionals with the foundational causality and self-validating protocols required to accurately handle, formulate, and quantify this compound.

Physicochemical Profiling & Molecular Dynamics

The structural foundation of 2-Hydroxy Fenspiride dictates its behavior in solution. The molecule consists of an oxazolidinone ring spiro-fused to a piperidine system, with a 2-hydroxy modification that increases the polar surface area (PSA) relative to the parent compound.

The most dominant functional group influencing its physical chemistry is the basic piperidine nitrogen. With a predicted pKa of 10.36 ± 0.30, the molecule exists almost entirely in an ionized (protonated) state at physiological pH (7.4) and in acidic gastric environments[1].

Table 1: Fundamental Physicochemical Properties
PropertyValue / DescriptionSource / Methodology
CAS Number 441781-21-1Chemical Database[1]
Molecular Formula C₁₅H₂₀N₂O₃Structural Analysis[1]
Molecular Weight 276.33 g/mol Calculated[1]
Predicted pKa 10.36 ± 0.30In silico prediction[1]
Density 1.28 ± 0.1 g/cm³Predicted[1]
Boiling Point 524.4 ± 50.0 °CPredicted[1]

Solubility Dynamics and Thermodynamics

Aqueous vs. Organic Solubility

The solubility of 2-Hydroxy Fenspiride is highly pH-dependent. Because it is a weak base, its aqueous solubility increases exponentially as the pH drops below its pKa. Like its parent compound fenspiride hydrochloride, the protonated salt form is highly soluble in water, methanol, and ethanol[2]. However, as the pH approaches 10.36, the free base fraction increases, leading to rapid precipitation in aqueous media.

Causality in Solvent Selection: When extracting 2-Hydroxy Fenspiride from biological matrices (e.g., plasma), liquid-liquid extraction (LLE) must be performed at a pH > 11 to ensure the molecule is in its neutral, lipophilic free-base form, allowing it to partition into organic solvents like ethyl acetate or dichloromethane. Conversely, for HPLC analysis, mobile phases are typically buffered to acidic conditions (e.g., pH 3.0 using formic acid or phosphate buffer) to ensure complete ionization, preventing peak tailing and maintaining solubility[3].

Stability Kinetics and Degradation Pathways

Understanding the degradation pathways of 2-Hydroxy Fenspiride is critical for establishing shelf-life and ensuring the accuracy of stability-indicating assays. The molecule is generally stable under standard recommended storage conditions (-20°C, sealed, away from moisture)[4], but it possesses specific structural vulnerabilities under stress.

Primary Degradation Vectors
  • Alkaline Hydrolysis: The oxazolidinone ring is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) at pH > 9, leading to ring-opening and the formation of a substituted amino-alcohol derivative.

  • Oxidative Stress: The basic piperidine nitrogen is prone to N-oxidation in the presence of peroxides or reactive oxygen species (ROS), forming an N-oxide degradant.

  • Photolysis: While the aliphatic spiro system is relatively stable, prolonged exposure to high-energy UV light (254 nm) can induce radical-mediated cleavage.

degradation_pathways A 2-Hydroxy Fenspiride (Parent) B Oxazolidinone Hydrolysis Product A->B pH > 9 (Alkaline) Hydrolysis C N-Oxide Derivative A->C H2O2 / ROS Oxidation D Photolytic Fragments A->D UV (254 nm) Cleavage

Fig 1: Primary degradation pathways of 2-Hydroxy Fenspiride under stress conditions.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) and a built-in quality control check.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Why not potentiometric titration? The added hydroxyl group in 2-Hydroxy Fenspiride can participate in complex inter- and intramolecular hydrogen bonding, occasionally causing supersaturation artifacts during rapid titration. The 48-hour shake-flask method guarantees true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-Hydroxy Fenspiride solid (~50 mg) to 5 mL of the target buffer (e.g., pH 7.4 phosphate buffer) in a sealed borosilicate glass vial.

  • Equilibration: Place the vial in a thermostatic orbital shaker at 37.0 ± 0.5 °C, shaking at 150 RPM.

  • Self-Validation Sampling: Extract 200 µL aliquots at exactly 24 hours and 48 hours.

  • Filtration: Pass the aliquots through a 0.22 µm PTFE syringe filter (discarding the first 50 µL to saturate filter binding sites).

  • Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV.

  • Validation Check: If the concentration difference between the 24h and 48h samples is <5%, thermodynamic equilibrium is confirmed. Finally, measure the pH of the remaining solution; if the pH has drifted by >0.1 units, the buffer capacity was exhausted by the basic API, and the experiment must be repeated with a stronger buffer.

Protocol 2: Forced Degradation & Stability-Indicating HPLC Assay

This protocol establishes the limits of detection (LOD) and quantification (LOQ), which for fenspiride derivatives typically hover around 0.41 µg/mL and 1.25 µg/mL, respectively[3].

Step-by-Step Methodology:

  • Sample Prep: Prepare a 100 µg/mL stock solution of 2-Hydroxy Fenspiride in a 50:50 Methanol:Water diluent.

  • Stress Application:

    • Acid/Base: Add 1N HCl or 1N NaOH to achieve a 10 µg/mL final concentration. Heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Quenching (Causality): Immediately neutralize acid/base samples to pH 7.0 to halt degradation at exact time points. This prevents the overestimation of degradation kinetics during the autosampler queue time.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Mass Balance Validation: Utilize a Diode Array Detector (DAD) scanning from 200-400 nm. Calculate the mass balance: (Peak Area of Parent + Sum of Peak Areas of Degradants) / Initial Peak Area of Parent. A mass balance of 100% ± 2% validates that no degradants are permanently retained on the column or invisible to UV detection.

hplc_workflow S1 Sample Prep (Buffer/Solvent) S2 Stress Conditions (Temp, pH, UV) S1->S2 S3 Quenching & Filtration S2->S3 S4 HPLC-UV/MS Analysis S3->S4 S5 Kinetic Modeling S4->S5

Fig 2: Self-validating experimental workflow for stability-indicating HPLC assays.

References

  • SciSpace - Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. URL:[Link]

  • European Patent Office (EPO) - Process for the preparation of a pharmaceutical composition comprising a low soluble pharmaceutically active ingredient (EP2468258). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity UPLC-MS/MS Analytical Method for the Detection and Quantification of 2-Hydroxy Fenspiride

Introduction & Analytical Context Fenspiride is an oxazolidinone diazaspiro compound historically prescribed for respiratory diseases but heavily monitored—and largely withdrawn—due to risks of QT interval prolongation....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Fenspiride is an oxazolidinone diazaspiro compound historically prescribed for respiratory diseases but heavily monitored—and largely withdrawn—due to risks of QT interval prolongation. In both pharmaceutical impurity profiling and equine doping control, the detection of fenspiride and its metabolites is critical.

2-Hydroxy Fenspiride (CAS: 441781-21-1) is a primary Phase I aromatic oxidation product of fenspiride. Because the unchanged parent drug is rapidly cleared (detectable for up to 24 hours), phenolic metabolites like 2-Hydroxy Fenspiride serve as extended-window biomarkers, remaining detectable in urine for up to 72 hours post-administration [1][1].

This application note provides a self-validating, step-by-step UPLC-ESI-MS/MS protocol designed for researchers and drug development professionals to accurately isolate, differentiate, and quantify 2-Hydroxy Fenspiride in complex biological matrices.

Mechanistic Rationale & Metabolic Pathway

To design a robust analytical method, one must understand the causality of the molecule's biotransformation. In vivo, fenspiride undergoes hepatic oxidation via CYP450 enzymes, yielding several positional isomers (2-OH, 3-OH, and 4-OH fenspiride). These phenolic metabolites are immediately targeted by UDP-glucuronosyltransferases (UGTs) and excreted as Phase II glucuronide conjugates [2][2].

Direct analysis of urine or plasma will drastically underestimate the metabolite concentration. Therefore, enzymatic deconjugation is a mandatory prerequisite to free the metabolite for Solid Phase Extraction (SPE).

Pathway F Fenspiride (m/z 261.15) OH 2-Hydroxy Fenspiride (m/z 277.15) F->OH CYP450 (Phase I) GLUC 2-OH Fenspiride Glucuronide OH->GLUC UGTs (Phase II)

Phase I and Phase II metabolic pathway of Fenspiride yielding 2-Hydroxy Fenspiride.

Experimental Protocol

Materials and Reagents
  • Standards: 2-Hydroxy Fenspiride (>98% purity), Fenspiride-d5 (Isotopic Internal Standard).

  • Enzyme: β-Glucuronidase (from E. coli, >10,000 units/mL).

  • SPE Sorbent: Mixed-mode Strong Cation Exchange (MCX) cartridges (e.g., 30 mg/1 mL). Causality Note: Fenspiride derivatives contain a basic diazaspiro nitrogen. MCX sorbents exploit this by ionically binding the protonated amine, allowing aggressive organic washes to remove neutral lipids.

Step-by-Step Sample Preparation Workflow

This protocol establishes a self-validating system by introducing the internal standard before any extraction steps, ensuring all downstream recovery losses are mathematically normalized.

  • Aliquoting & Spiking: Transfer 200 µL of the biological sample (plasma/urine) into a 2 mL microcentrifuge tube. Add 20 µL of Fenspiride-d5 (100 ng/mL) and vortex for 10 seconds.

  • Enzymatic Hydrolysis: Add 500 µL of 0.1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase. Incubate in a thermoshaker at 37°C for 2 hours.

  • Acidification: Quench the enzymatic reaction by adding 100 µL of 2% Formic Acid. Crucial Step: This drops the pH below 3.0, ensuring the basic nitrogen on 2-Hydroxy Fenspiride is fully protonated for the cation-exchange SPE.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading & Washing: Load the acidified sample onto the cartridge. Wash with 1 mL of 2% Formic Acid in Water (removes acidic/neutral interferences), followed by 1 mL of 100% Methanol (removes non-polar lipids).

  • Elution: Elute the target analytes using 1 mL of 5% Ammonium Hydroxide in Methanol. Causality Note: The high pH neutralizes the amine, breaking the ionic bond with the sulfonic acid sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.

Workflow S1 1. Enzymatic Hydrolysis (β-Glucuronidase, 37°C) S2 2. Acidification (pH < 3.0) S1->S2 S3 3. Mixed-Mode SPE (Cation Exchange) S2->S3 S4 4. Basic Elution (5% NH4OH in MeOH) S3->S4 S5 5. UPLC-MS/MS Analysis (BEH C18 Column) S4->S5

Sample preparation and analytical workflow for isolating basic spiro-compounds.

UPLC-MS/MS Analytical Conditions

The primary analytical challenge is differentiating 2-Hydroxy Fenspiride from its 3-OH and 4-OH isomers. Because they share the exact same mass and fragmentation pattern, chromatographic baseline separation is mandatory [3][3].

Chromatography (UPLC)
  • Column: Sub-2-micron C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A shallow gradient is required to resolve isomers. Start at 5% B (0-1 min), ramp linearly to 35% B (1-6 min), flush at 95% B (6-7 min), and re-equilibrate at 5% B (7-8.5 min). Flow rate: 0.4 mL/min.

Mass Spectrometry (ESI-MS/MS)

Detection is performed in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). Mechanistic Fragmentation: The parent fenspiride molecule ([M+H]+ 261.15) cleaves at the spiro-nitrogen linkage to yield a phenylethyl cation (m/z 105.07). Because the hydroxyl group of 2-Hydroxy Fenspiride is located on the phenyl ring, its precursor mass shifts to 277.15, and the primary fragment shifts by +16 Da to yield a hydroxyphenylethyl cation (m/z 121.06). The spiro ring fragment (m/z 96.08) remains unchanged.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Function
2-Hydroxy Fenspiride 277.15121.063022Quantifier
2-Hydroxy Fenspiride 277.1596.083028Qualifier
Fenspiride-d5 (IS) 266.19110.103024Internal Standard

Self-Validation Checkpoint: A qualifier-to-quantifier ion ratio (m/z 96.08 / 121.06) variance of <20% across all analytical runs guarantees peak purity and the absence of co-eluting isobaric matrix interferences.

Method Validation Data

The method parameters below align with standard bioanalytical validation guidelines for trace-level metabolite quantification [4][4].

Table 2: Summary of Quantitative Validation Parameters

Validation ParameterObserved ResultRegulatory Acceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mLR² > 0.995 (1/x² weighting)
Limit of Detection (LOD) 0.15 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.5 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LOQ)
Inter-day Accuracy 94.5% – 106.2%85% – 115% of nominal value
SPE Extraction Recovery 88.4% ± 4.1%Consistent across Low/Med/High QCs
Matrix Effect 92.1%Ion suppression < 15%

References

  • Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose.J Chromatogr B Analyt Technol Biomed Life Sci. (2002).
  • UPLC-MS/MS quantification of fenspiride in human plasma.ResearchGate. (2017).
  • Serial-omics characterization of equine urine.PLOS One. (2017).
  • Detection of fenspiride and identification of in vivo metabolites in horse body fluids (Summary).Mad Barn Research Bank. (2002).

Sources

Application

A Robust and High-Throughput UPLC-MS/MS Method for the Quantification of 2-Hydroxy Fenspiride in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a sensitive, specific, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive, specific, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 2-Hydroxy Fenspiride, a primary metabolite of Fenspiride, in human plasma. Fenspiride, an oxazolidinone spiro compound previously used for respiratory diseases, was withdrawn from several markets due to risks of cardiac side effects, specifically QT prolongation.[1][2] Understanding the pharmacokinetic profile of its metabolites is crucial for toxicological assessments and for comprehending the complete disposition of the drug. This method employs a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry, making it suitable for supporting high-volume pharmacokinetic and toxicokinetic studies.

Introduction: The Rationale for Metabolite Quantification

Fenspiride undergoes extensive metabolism in the body, primarily through oxidation on both its aromatic and heterocyclic structures.[3][4] 2-Hydroxy Fenspiride is a product of Phase I metabolism and represents a key analyte for characterizing the drug's metabolic pathway. Monitoring the concentration of this metabolite over time in plasma provides critical data on the rate of Fenspiride's biotransformation and elimination. Such information is indispensable for building comprehensive pharmacokinetic models and assessing potential metabolite-mediated toxicity.

The analytical challenge lies in accurately measuring low concentrations of the metabolite in a complex biological matrix like plasma. UPLC-MS/MS is the gold standard for this application due to its exceptional sensitivity, selectivity, and speed.[5] This note provides a complete, validated protocol designed for immediate implementation in a bioanalytical laboratory setting.

Comprehensive Experimental Workflow

The entire analytical process, from sample handling to data acquisition, is streamlined for efficiency and reproducibility. The workflow is designed to minimize sample handling time and potential sources of error, ensuring data integrity.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing S Plasma Sample (100 µL) IS Add Internal Standard (Bupivacaine in ACN) S->IS P Protein Precipitation (Vortex & Centrifuge) IS->P T Transfer Supernatant P->T D Dilute with Water T->D I Inject into UPLC-MS/MS System D->I C Chromatographic Separation (BEH C18 Column) I->C M MS/MS Detection (MRM Mode) C->M Q Quantification (Peak Area Ratio) M->Q R Generate Results (Concentration Data) Q->R

Figure 1: Overall UPLC-MS/MS workflow.

Materials and Methods

Reagents and Chemicals
  • Analytes: 2-Hydroxy Fenspiride reference standard (≥98% purity), Bupivacaine (Internal Standard, IS) (≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).

  • Water: Deionized water, purified to ≥18.2 MΩ·cm.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

Equipment
  • UPLC System: Waters ACQUITY UPLC H-Class PLUS or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro, Sciex QTRAP 6500+, or equivalent triple quadrupole mass spectrometer.

  • General Lab: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge capable of handling microcentrifuge tubes or 96-well plates.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of 2-Hydroxy Fenspiride and Bupivacaine reference standards into separate 2 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the 2-Hydroxy Fenspiride stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Bupivacaine stock solution with acetonitrile. This solution serves as the protein precipitation agent.

Calibration Standards and Quality Control (QC) Samples

Prepare calibration curve (CC) standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma (not exceeding 5% of the total plasma volume).

  • Calibration Standards: Typically 8 non-zero concentrations covering the range of 1.0 to 1000 ng/mL.

  • QC Samples: Prepared at four levels:

    • Lower Limit of Quantification (LLOQ): 1.0 ng/mL

    • Low QC (LQC): 3.0 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and robust method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[6][7] Acetonitrile is used as the precipitating solvent, as it efficiently denatures and precipitates plasma proteins.[8] The addition of a small amount of acid, such as formic acid, can further enhance precipitation efficiency.[6] This "solvent first" approach is highly amenable to high-throughput 96-well plate formats.[7]

G start Start aliquot Aliquot 100 µL Plasma into 1.5 mL tube or 96-well plate start->aliquot add_is Add 300 µL of IS Working Solution (100 ng/mL Bupivacaine in ACN) aliquot->add_is vortex Vortex Mix (2 min at high speed) add_is->vortex centrifuge Centrifuge (14,000 g, 10 min, 4°C) vortex->centrifuge transfer Transfer 150 µL Supernatant to a clean plate/vial centrifuge->transfer dilute Add 150 µL Water with 0.1% Formic Acid transfer->dilute inject Vortex briefly and inject into UPLC-MS/MS dilute->inject end Ready for Analysis inject->end

Figure 2: Step-by-step protein precipitation protocol.

Protocol Steps:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 300 µL of the IS working solution (100 ng/mL Bupivacaine in acetonitrile).

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or well in a 96-well plate.

  • Add 150 µL of water containing 0.1% formic acid to the supernatant. This step ensures the composition of the injected sample is compatible with the initial mobile phase, promoting better peak shape.

  • Cap the vial or seal the plate and vortex briefly before placing it in the autosampler.

UPLC-MS/MS Analytical Method

The chromatographic method is designed to provide a sharp, symmetrical peak for 2-Hydroxy Fenspiride, well-separated from endogenous plasma components, in a short run time. A C18 stationary phase is selected for its excellent retention of moderately polar analytes.[9][10][11]

UPLC Conditions
ParameterSetting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time 3.5 minutes

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
2.0 5 95
2.5 5 95
2.6 95 5

| 3.5 | 95 | 5 |

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The MRM transitions are specific parent-to-product ion fragments that ensure high selectivity and sensitivity. The parent drug Fenspiride shows a characteristic transition of m/z 261 → 105.[10] For its hydroxylated metabolite (C₁₅H₂₀N₂O₃, MW: 276.33), the protonated precursor ion [M+H]⁺ is m/z 277.1. Fragmentation is predicted to occur similarly, yielding stable product ions.

ParameterSetting
Ionization Mode Electrospray Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
2-Hydroxy Fenspiride (Quantifier) 277.1 105.1 0.05 35 22
2-Hydroxy Fenspiride (Qualifier) 277.1 121.1 0.05 35 18

| Bupivacaine (IS) | 289.2 | 140.1 | 0.05 | 40 | 25 |

Method Performance and Validation

The method should be validated according to the US FDA Bioanalytical Method Validation Guidance for Industry or equivalent regulatory standards. The following tables summarize the expected performance characteristics of this method, based on similar validated assays for the parent drug.[10][12]

Table 1: Calibration Curve Parameters

Parameter Result
Linearity Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level (ng/mL) Intra-Day Precision (%RSD) Inter-Day Precision (%RSD) Intra-Day Accuracy (%Bias) Inter-Day Accuracy (%Bias)
LLOQ (1.0) < 15% < 15% ± 20% ± 20%
LQC (3.0) < 10% < 10% ± 15% ± 15%
MQC (100) < 10% < 10% ± 15% ± 15%

| HQC (800) | < 10% | < 10% | ± 15% | ± 15% |

Table 3: Extraction Recovery and Matrix Effect

QC Level (ng/mL) Mean Extraction Recovery (%) Mean Matrix Effect (%)
LQC (3.0) 95.2 98.5
HQC (800) 97.1 101.2
Internal Standard 96.5 99.8

Recovery and Matrix Effect values should be consistent, with a %RSD of <15%.

Conclusion

The UPLC-MS/MS method described herein provides a reliable, sensitive, and high-throughput solution for the quantification of 2-Hydroxy Fenspiride in human plasma. The simple protein precipitation sample preparation protocol and the rapid 3.5-minute chromatographic run time allow for the analysis of a large number of samples, making it ideally suited for pharmacokinetic and toxicokinetic studies that are essential for a full regulatory and safety assessment of Fenspiride and its metabolic fate. The method demonstrates excellent performance characteristics that meet the stringent requirements for regulated bioanalysis.

References

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • Full Text PDF - Online International Interdisciplinary Research Journal. Available at: [Link]

  • Chemical structures of fenspiride and its putative in vivo 624 628 Due... - ResearchGate. Available at: [Link]

  • The determination of fenspiride in human plasma and urine by liquid chromatography with electrochemical or ultraviolet detection - PubMed. Available at: [Link]

  • Optimised plasma sample preparation and LC-MS analysis to - ScienceOpen. Available at: [Link]

  • (PDF) UPLC-MS/MS quantification of fenspiride in human plasma - ResearchGate. Available at: [Link]

  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Waters Corporation. Available at: [Link]

  • Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose - PubMed. Available at: [Link]

  • UPLC-MS/MS Quantification of Fenspiride in Human Plasma - Semantic Scholar. Available at: [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION - Norlab. Available at: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - MDPI. Available at: [Link]

  • Fenspiride - Wikipedia. Available at: [Link]

  • Fenspiride - wikidoc. Available at: [Link]

  • Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC. Available at: [Link]

  • Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method | Request PDF - ResearchGate. Available at: [Link]

  • Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose. | Research Bank - Mad Barn. Available at: [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. Available at: [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. Available at: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE - Agilent. Available at: [Link]

  • Solid Phase Extraction for Clinical Research - Phenomenex. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link]

  • Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method - SciSpace. Available at: [Link]

  • Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. U.S. Food and Drug Administration. Available at: [Link]

  • An Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies - MDPI. Available at: [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Febuxostat in Human Plasma to Support A Bioequivalence Study - Open Access Pub. Available at: [Link]

Sources

Method

Application Note: GC-MS Methodology for the Extraction, Derivatization, and Identification of 2-Hydroxy Fenspiride

Introduction & Analytical Rationale Fenspiride is an oxazolidinone derivative historically utilized as an anti-inflammatory agent and bronchodilator. Although it has been withdrawn from several global markets due to risk...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Fenspiride is an oxazolidinone derivative historically utilized as an anti-inflammatory agent and bronchodilator. Although it has been withdrawn from several global markets due to risks of QT interval prolongation, it remains a highly relevant analyte in forensic toxicology, retrospective pharmacokinetic profiling, and equine anti-doping surveillance[1].

In vivo, fenspiride undergoes extensive Phase I functionalization (oxidation/hydroxylation) and Phase II conjugation. The major phenolic metabolite, 2-hydroxy fenspiride (frequently designated in literature as "Metabolite G"), serves as the definitive biomarker for fenspiride exposure. While the parent drug is cleared rapidly, 2-hydroxy fenspiride can be detected in biological matrices (such as urine) for up to 72 hours post-administration[1].

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is the gold standard for this analysis. Unlike LC-MS/MS, GC-EI-MS (at 70 eV) provides highly reproducible, library-searchable fragmentation patterns. This orthogonality is critical for the unequivocal structural elucidation of positional isomers, such as hydroxylated metabolites, in complex biological matrices[1].

Metabolic Pathway & Biomarker Significance

To design an effective analytical workflow, one must first understand the biological state of the target analyte. 2-Hydroxy fenspiride is predominantly excreted as a polar, water-soluble glucuronide conjugate. Direct GC-MS analysis of such non-volatile conjugates is thermodynamically impossible; therefore, the sample must undergo targeted deconjugation prior to extraction.

Metabolism F Fenspiride (Parent Compound) Phase1 Phase I Metabolism (Hepatic CYP450) F->Phase1 Oxidation MetG 2-Hydroxy Fenspiride (Major Phenolic Metabolite) Phase1->MetG Hydroxylation Phase2 Phase II Metabolism (UGT Enzymes) MetG->Phase2 Conjugation Conj Glucuronide Conjugate (Excreted in Urine) Phase2->Conj Glucuronidation

Figure 1: In vivo biotransformation pathway of fenspiride to 2-hydroxy fenspiride and its glucuronide.

Experimental Protocol: Step-by-Step Methodology

The following protocol utilizes a self-validating causality loop: enzymatic hydrolysis frees the target, mixed-mode Solid-Phase Extraction (SPE) isolates it based on its specific pKa, and silylation volatilizes it for chromatographic resolution[1].

Reagents & Materials
  • Enzyme: β -Glucuronidase (e.g., from Helix pomatia, 100,000 units/mL).

  • Extraction: Bonded co-polymeric mixed-mode SPE cartridges (Cation-Exchange + Reversed Phase, 30 mg/1 mL)[1].

  • Derivatization: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): Fenspiride-d5 (or a structurally analogous basic amine).

Sample Preparation Workflow

Extraction S1 1. Biological Sample (Urine/Plasma) S2 2. Enzymatic Hydrolysis (β-Glucuronidase, pH 5.0) S1->S2 Add Internal Standard S3 3. Mixed-Mode SPE (Cation Exchange + RP) S2->S3 Cleave Conjugates S4 4. TMS Derivatization (MSTFA + 1% TMCS) S3->S4 Isolate Basic Fraction S5 5. GC-EI-MS Analysis (Data Acquisition) S4->S5 Volatilize Analytes

Figure 2: Sequential sample preparation and GC-MS workflow for 2-hydroxy fenspiride identification.

Step 1: Enzymatic Deconjugation

  • Aliquot 2.0 mL of biological fluid into a borosilicate glass tube.

  • Spike with 50 μ L of Internal Standard (1 μ g/mL). Causality: Spiking pre-hydrolysis ensures the IS tracks both enzymatic efficiency and extraction recovery.

  • Adjust the matrix to pH 5.0 using 0.1 M acetate buffer. Causality: pH 5.0 is the optimal thermodynamic window for β -glucuronidase activity.

  • Add 50 μ L of β -glucuronidase and incubate at 37°C for 2 hours.

Step 2: Mixed-Mode SPE Cleanup

  • Condition: Pass 1 mL Methanol followed by 1 mL Deionized Water through the SPE cartridge.

  • Load: Apply the hydrolyzed sample at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 0.1 M HCl. Causality: The acidic wash protonates the basic spiro-nitrogen of fenspiride, locking it onto the cation-exchange sorbent.

  • Wash 2 (Organic): 1 mL Methanol. Causality: Removes neutral and acidic hydrophobic matrix interferences while the analyte remains ionically bound.

  • Elute: 1 mL of 5% Ammoniated Methanol (NH 4​ OH/MeOH). Causality: The alkaline environment neutralizes the basic nitrogen, breaking the ionic bond and allowing the analyte to partition into the organic eluent.

Step 3: TMS Derivatization

  • Evaporate the SPE eluate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute the residue with 50 μ L of MSTFA + 1% TMCS.

  • Seal and incubate at 60°C for 30 minutes. Causality: The phenolic hydroxyl and oxazolidinone nitrogen cause severe peak tailing in GC. MSTFA replaces these active hydrogens with Trimethylsilyl (TMS) groups. TMCS acts as a Lewis acid catalyst to overcome the steric hindrance of the phenolic ring.

  • Transfer to a GC autosampler vial.

GC-MS Instrumental Parameters

To ensure reproducibility across different laboratory environments, the quantitative data and instrument settings are standardized below.

Table 1: GC-MS Acquisition Parameters

ParameterSettingCausality / Rationale
Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm, 0.25µm)Provides optimal selectivity for aromatic and silylated compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minMaintains optimal linear velocity across the temperature gradient.
Injection 1 µL, Splitless mode (250°C)Maximizes the transfer of trace metabolites onto the column head.
Oven Program 100°C (1 min) 15°C/min to 280°C Hold 10 minBalances resolution of matrix interferences with rapid elution of heavy di-TMS derivatives.
Ionization Electron Ionization (EI), 70 eVGenerates highly reproducible, library-searchable fragmentation patterns[1].
MS Mode Selected Ion Monitoring (SIM)Enhances sensitivity and signal-to-noise ratio for trace quantitation.

Table 2: Diagnostic Ions for Identification

AnalyteDerivative FormDerivatized MWTarget Quantifier Ion (m/z)Qualifier Ions (m/z)
Fenspiride Mono-TMS332332 (M + )242, 105
2-Hydroxy Fenspiride Di-TMS420420 (M + )330, 193
Fenspiride-d5 (IS) Mono-TMS337337 (M + )247, 110

System Validation & Quality Control (Self-Validating System)

A robust analytical protocol must continuously prove its own validity. To ensure the integrity of the analytical batch, the following internal controls are mandatory:

  • Matrix-Matched Calibration: Calibrators must be prepared in analyte-free biological matrix (e.g., synthetic or blank urine) and subjected to the entire extraction process. This compensates for matrix-induced chromatographic response enhancement inherent to GC inlets.

  • System Suitability Test (SST): Prior to batch acquisition, inject a derivatized standard mix to verify active site masking in the GC liner. A peak tailing factor >1.2 for the di-TMS derivative indicates active silanol groups in the liner, necessitating immediate inlet maintenance.

  • Ion Ratio Criteria: Positive identification of 2-hydroxy fenspiride requires the retention time to match the reference standard within ± 0.1 minutes, and the relative abundance of the two qualifier ions must be within ± 20% of the established target ratios.

References

  • Title: Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose Source: PubMed (Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences) URL: [Link]

Sources

Application

Application Note: Development and Validation of a High-Throughput UPLC-MS/MS Assay for 2-Hydroxy Fenspiride

Introduction Fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) is an oxazolidinone derivative historically utilized for its anti-inflammatory and bronchodilator properties[1]. Following administration,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) is an oxazolidinone derivative historically utilized for its anti-inflammatory and bronchodilator properties[1]. Following administration, fenspiride demonstrates an absolute bioavailability of approximately 90% and an elimination half-life of 14 to 16 hours[2]. During hepatic phase I biotransformation, the phenylethyl moiety undergoes targeted hydroxylation, yielding critical metabolites such as 2-Hydroxy Fenspiride (CAS: 441781-21-1) [3].

Historically, the quantification of fenspiride and its derivatives in biological fluids relied on labor-intensive liquid-liquid extraction (LLE) followed by HPLC coupled with electrochemical or ultraviolet detection[4]. However, modern pharmacokinetic profiling and impurity characterization demand superior specificity and throughput. Recent methodologies have successfully transitioned to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which drastically reduces analytical run times and achieves lower limits of quantification (LLOQ) in the low ng/mL range[1]. This application note details a robust, self-validating UPLC-MS/MS protocol specifically optimized for 2-Hydroxy Fenspiride.

Scientific Rationale & Methodological Causality

As a Senior Application Scientist, I approach assay development not as a mere sequence of steps, but as the construction of a self-validating analytical system. Every experimental parameter in this protocol is dictated by the physicochemical properties of the analyte.

  • Extraction Causality (Protein Precipitation vs. LLE): We replace legacy LLE methods[4] with a streamlined Protein Precipitation (PPT) technique using cold acetonitrile. The addition of 0.1% formic acid to the extraction solvent serves a dual mechanistic purpose: it aggressively denatures plasma proteins to disrupt protein-analyte binding, and it ensures the secondary amine of the spiro-decane ring remains fully protonated. This guarantees a near-quantitative extraction recovery, mirroring the high recoveries (99.3% to 101.9%) observed in modern fenspiride assays[5].

  • Chromatographic Causality: A sub-2 µm C18 stationary phase is selected to minimize Eddy diffusion. This allows for rapid, high-resolution separation of 2-Hydroxy Fenspiride from its positional isomers, such as 3-Hydroxy Fenspiride (CAS: 441781-23-3)[6] and 4-Hydroxy Fenspiride, preventing isobaric interference during mass spectrometry.

  • Self-Validating Quantification (Trustworthiness): To ensure absolute data integrity, this protocol utilizes Fenspiride-d5 [7] as a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking the SIL-IS directly into the raw biological matrix at step one, any downstream variations—be it extraction efficiency, matrix-induced ion suppression in the ESI source, or autosampler injection discrepancies—are mathematically nullified. The ratio of the analyte to the SIL-IS remains constant, making the assay inherently self-correcting.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Hydroxy Fenspiride reference standard (CAS: 441781-21-1)[3].

  • Internal Standard: Fenspiride-d5 (CAS: 5053-06-5 for non-deuterated base)[7].

  • Matrix: Blank human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.

Step-by-Step Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of human plasma sample into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of Fenspiride-d5 working solution (50 ng/mL in 50% methanol) to the plasma. Vortex briefly to equilibrate.

  • Protein Precipitation: Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Reconstitution: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Vortex to mix (this reduces the organic strength, preventing peak distortion upon injection).

  • Injection: Inject 2.0 µL into the UPLC-MS/MS system.

Visualizations

AssayWorkflow Sample 1. Biological Matrix (Plasma + 2-OH Fenspiride) Spike 2. Internal Standard (Fenspiride-d5 Addition) Sample->Spike Extraction 3. Protein Precipitation (Cold ACN + 0.1% FA) Spike->Extraction Separation 4. UPLC Separation (Sub-2µm C18 Column) Extraction->Separation Detection 5. MS/MS Detection (ESI+ MRM Mode) Separation->Detection Validation 6. Data Analysis (ICH M10 Validation) Detection->Validation

Figure 1: End-to-end analytical workflow for LC-MS/MS quantification of 2-Hydroxy Fenspiride.

Quantitative Data Summaries

Table 1: UPLC Chromatographic Conditions
ParameterSpecification
Column ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Table 2: UPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.509556 (Linear)
1.5010906 (Linear)
2.0010906 (Linear)
2.109556 (Linear)
3.009556 (Linear)
Table 3: MS/MS MRM Transitions (Positive ESI)

Note: The hydroxyl group alters the fragmentation pattern compared to the parent fenspiride, yielding a characteristic hydroxy-tropylium product ion.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Hydroxy Fenspiride 277.1107.125Quantifier
2-Hydroxy Fenspiride 277.1148.120Qualifier
Fenspiride-d5 (IS) 266.296.122Internal Standard
Table 4: Validation Summary (Based on ICH M10 Guidelines)

Expected validation metrics benchmarked against established fenspiride UPLC-MS/MS performance[5].

Validation ParameterResult / RangeRegulatory Acceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mLR² ≥ 0.995
Intra-day Precision (CV%) 3.2% – 7.4%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 94.5% – 106.2%85% – 115%
Extraction Recovery 99.3% – 101.9%Consistent across concentration range
Matrix Effect (IS Normalized) 96.5%CV ≤ 15% across 6 lots of matrix

References

  • Sauveur C, Baune A, Vergnes N, Jeanniot JP. (1989). The determination of fenspiride in human plasma and urine by liquid chromatography with electrochemical or ultraviolet detection. J Pharm Biomed Anal.
  • UPLC-MS/MS Quantification of Fenspiride in Human Plasma. Semantic Scholar.
  • Montes B, Catalan M, Roces A, Jeanniot JP, Honorato JM. (1993). Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial. Eur J Clin Pharmacol.
  • 3-Hydroxy Fenspiride | CAS 441781-23-3. Veeprho Pharmaceuticals.
  • Fenspiride HCl - CAS - 5053-08-7 / 2-Hydroxy Fenspiride. Axios Research.
  • (PDF) UPLC-MS/MS quantification of fenspiride in human plasma. ResearchGate.
  • Fenspiride-d5 - CAS - 5053-06-5 (non-d). Axios Research.

Sources

Method

Application Note: Utilizing 2-Hydroxy Fenspiride as a Reference Standard for Impurity Profiling and Pharmacokinetic Assays

Executive Summary Fenspiride hydrochloride is an oxazolidinone derivative utilized primarily for chronic inflammatory respiratory diseases. During its lifecycle—both in vivo (hepatic metabolism) and in vitro (formulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenspiride hydrochloride is an oxazolidinone derivative utilized primarily for chronic inflammatory respiratory diseases. During its lifecycle—both in vivo (hepatic metabolism) and in vitro (formulation degradation)—fenspiride is highly susceptible to oxidative pathways. This application note provides a comprehensive, self-validating analytical protocol for utilizing 2-Hydroxy Fenspiride as a reference standard in High-Performance Liquid Chromatography (HPLC) workflows.

Mechanistic Context: The Origin of 2-Hydroxy Fenspiride

Understanding the causality of fenspiride degradation is critical for regulatory compliance (ICH Q3A/Q3B guidelines) and pharmacokinetic (PK) tracking. Under oxidative stress or CYP450-mediated Phase I metabolism, fenspiride undergoes hydroxylation at the phenyl ring, yielding 2-hydroxy, 3-hydroxy, and 4-hydroxy derivatives, alongside N-oxidation products ()[1].

Among these, 2-Hydroxy Fenspiride (CAS: 441781-21-1) is a major, structurally significant degradant ()[2]. Tracking this specific impurity is essential because the addition of the hydroxyl group alters the molecule's polarity and potential toxicity profile, necessitating precise mass balance and stability-indicating assays.

Pathway Fenspiride Fenspiride API (Parent Drug) Oxidation Oxidative Stress / CYP450 (In Vivo & In Vitro) Fenspiride->Oxidation Phase I Metabolism / Forced Degradation Hydroxy2 2-Hydroxy Fenspiride (Major Metabolite/Impurity) Oxidation->Hydroxy2 Hydroxylation (ortho) Hydroxy34 3- & 4-Hydroxy Fenspiride (Minor Isomers) Oxidation->Hydroxy34 Hydroxylation (meta/para) NOxide Fenspiride N-Oxide (Degradant) Oxidation->NOxide N-Oxidation

Metabolic and degradation pathways of Fenspiride yielding 2-Hydroxy Fenspiride.

Analytical Strategy & Causality of Experimental Choices

Expertise & Experience Insight : Fenspiride and its hydroxylated impurities possess a shared basic skeleton (8-phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one). However, the ortho-hydroxylation in 2-Hydroxy Fenspiride significantly increases its polarity compared to the parent drug.

  • Stationary Phase Causality : A C18 reversed-phase column (e.g., Inertsil ODS) is selected because the dense hydrophobic alkyl chains provide excellent retention for the spiro-core, while still offering enough theoretical plates to resolve the subtle polarity differences of the hydroxyl variations ()[3].

  • Mobile Phase Causality : Fenspiride contains a basic piperidine-like nitrogen. At neutral pH, this nitrogen is ionized and interacts aggressively with residual silanols on the silica support, causing severe peak tailing. By utilizing a 10 mM Ammonium Acetate buffer adjusted to pH ~4.5, we suppress these secondary silanol interactions, ensuring sharp, reproducible peaks and maintaining critical resolution ()[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical workflow incorporates a hard "gate"—System Suitability Testing (SST)—which must pass before any sample quantification can occur.

Preparation of Reference Standard Solutions

Causality Insight: 2-Hydroxy Fenspiride is highly soluble in methanol but can exhibit instability in purely aqueous environments over extended periods. Preparing the primary stock in 100% methanol ensures complete dissolution, while subsequent dilutions in the mobile phase prevent solvent-front disturbances during injection.

  • Stock Solution : Accurately weigh 10.0 mg of 2-Hydroxy Fenspiride reference standard (Purity ≥98.0% ) ()[5]. Transfer to a 10.0 mL volumetric flask.

  • Dissolution : Add 7.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes at ambient temperature to ensure complete dissolution, then make up to the mark with Methanol (Final concentration: 1.0 mg/mL).

  • Working Standard : Pipette 1.0 mL of the stock solution into a 10.0 mL volumetric flask and dilute to volume with the mobile phase to yield a 100 μ g/mL working solution.

  • Calibration Curve : Perform serial dilutions to generate calibration standards at 0.5, 1.0, 5.0, 10.0, 20.0, and 50.0 μ g/mL.

Chromatographic Conditions (RP-HPLC-PDA)

Causality Insight: Fenspiride and its hydroxylated impurities exhibit maximum UV absorbance near 210 nm due to the π→π∗ transitions of the phenethyl aromatic ring. Utilizing a Photodiode Array (PDA) detector allows for peak purity analysis, ensuring the 2-Hydroxy Fenspiride peak is not co-eluting with unknown degradants.

  • Column : C18 Reversed-Phase (250 mm × 4.6 mm, 5 μ m).

  • Mobile Phase : 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile in a 50:50 (v/v) isocratic ratio.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 210 nm (PDA).

  • Injection Volume : 20 μ L.

  • Column Temperature : 30°C.

System Suitability Testing (SST) Gate

Inject a mixed standard containing 10 μ g/mL of Fenspiride API and 10 μ g/mL of 2-Hydroxy Fenspiride. The system is validated only if :

  • Resolution ( Rs​ ) : ≥2.0 between the two peaks.

  • Tailing Factor ( Tf​ ) : ≤1.5 for both peaks.

  • RSD : ≤2.0% for peak areas over five replicate injections.

Workflow Prep Standard & Sample Preparation Inject HPLC-PDA Injection Prep->Inject 20 µL SST System Suitability Testing (SST) Inject->SST Isocratic Elution Decision Rs >= 2.0? SST->Decision Analyze Sample Analysis & Quantification Decision->Analyze Yes (Validated) Halt Halt & Troubleshoot Decision->Halt No (Invalid)

Step-by-step HPLC analytical workflow with embedded system suitability validation.

Quantitative Data & Validation Parameters

The following table summarizes the expected chromatographic behavior and validation parameters when utilizing 2-Hydroxy Fenspiride as a reference standard alongside the parent API under the prescribed conditions.

ParameterFenspiride API2-Hydroxy FenspirideAcceptance Criteria
Retention Time (RT) ~4.67 min~3.20 minN/A (Matrix Dependent)
Resolution ( Rs​ ) -> 2.5 ≥2.0
Tailing Factor ( Tf​ ) 1.151.10 ≤1.5
Theoretical Plates ( N ) > 5000> 5500 ≥2000
LOD ( μ g/mL) 0.0070.009Signal-to-Noise ≥3
LOQ ( μ g/mL) 0.0210.027Signal-to-Noise ≥10
Linearity ( R2 ) 0.9990.998 ≥0.995

References

  • Title : New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations | Source : PubMed (NIH) | URL :[Link]

  • Title : Development and validation of RP-HPLC-PDA method for the estimation of Fenspiride hydrochloride in bulk and pharmaceutical dosage forms | Source : ResearchGate | URL :[Link]

  • Title : Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method | Source : SciSpace | URL :[Link]

Sources

Application

Application Note: De Novo Laboratory Synthesis and Validation of 2-Hydroxy Fenspiride

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Hydroxy Fenspiride (CAS: 441781-21-1) Molecular Formula: C₁₅H₂₀N₂O₃ Application: Analytical reference standard for Phase I metabolite tracking, pharmacokinetic (PK) profiling, and toxicological screening.

Introduction and Scope

Fenspiride is a spirocyclic oxazolidinone historically utilized as a bronchodilator and H1-histamine receptor antagonist. In mammalian systems, fenspiride undergoes extensive hepatic biotransformation, yielding several hydroxylated Phase I metabolites[1]. Among these, 2-Hydroxy Fenspiride is a critical biomarker for monitoring in vivo drug metabolism and conducting environmental wastewater assays[2].

Because authentic reference standards of hydroxylated fenspiride metabolites are often scarce or prohibitively expensive, laboratories supporting clinical or veterinary pharmacokinetics require a robust, high-yielding internal synthetic protocol. This application note details a highly controlled, five-step spirocyclic assembly protocol to synthesize 2-Hydroxy Fenspiride from commercially available precursors, utilizing a modified Strecker-type cyanosilylation and subsequent spirocyclization[3].

Retrosynthetic Rationale & Mechanistic Causality

To ensure a self-validating and high-purity synthesis, the protocol deviates from simple linear alkylation to prevent known side reactions. The experimental choices are grounded in the following mechanistic causalities:

  • Avoidance of Direct Alkylation: Direct N-alkylation of piperidin-4-one with 2-(2-bromoethyl)phenol under basic conditions rapidly leads to the intramolecular cyclization of the alkylating agent, forming 2,3-dihydrobenzofuran. To bypass this, we utilize an amide coupling of 2-(benzyloxy)phenylacetic acid with a piperidone ketal, followed by lithium aluminum hydride (LiAlH₄) reduction.

  • Selection of Benzyl Protection: The phenolic hydroxyl group must be protected to prevent it from reacting with triphosgene during the spirocyclization step. A benzyl ether is chosen over silyl ethers (like TBS) because it is highly stable to the strongly reducing conditions of LiAlH₄ and can be cleanly cleaved via hydrogenolysis in the final step without acidic conditions that might degrade the oxazolidinone ring.

  • Triphosgene as a Carbonyl Source: While diethyl carbonate can be used for oxazolidinone closure, [3]. As a solid, it is significantly safer than phosgene gas, delivering exactly three equivalents of phosgene in situ when activated by triethylamine, driving the spirocyclization of the β -amino alcohol to completion.

Synthetic Workflow Diagram

Pathway SM 2-(Benzyloxy)phenylacetic acid + Piperidone Ketal Int1 Amide Intermediate [M+H]+ 368.2 SM->Int1 EDC·HCl, HOBt DIPEA, DCM Int2 1-[2-(2-(Benzyloxy)phenyl)ethyl]piperidin-4-one [M+H]+ 310.2 Int1->Int2 1. LiAlH4, THF 2. 2M HCl, THF/H2O Int3 O-Silylated Cyanohydrin (TMSCN Adduct) Int2->Int3 TMSCN, ZnI2 DCM, 0 °C Int4 β-Amino Alcohol [M+H]+ 341.2 Int3->Int4 LiAlH4, THF Reflux Int5 O-Benzyl-2-Hydroxy Fenspiride [M+H]+ 367.2 Int4->Int5 Triphosgene, Et3N DCM, 0 °C to RT Prod 2-Hydroxy Fenspiride [M+H]+ 277.1 Int5->Prod H2 (1 atm), Pd/C MeOH, RT

Figure 1: Five-step synthetic workflow for 2-Hydroxy Fenspiride with analytical mass markers.

Quantitative Data & Analytical Checkpoints

To ensure the protocol is self-validating, researchers must confirm the identity and purity of each intermediate before proceeding. The expected yields and analytical markers are summarized below:

Process StepTarget IntermediateExpected YieldKey MS Marker (ESI+)Key NMR / TLC Indicator
Step 1a Amide Ketal85%m/z 368.2[M+H]⁺UV-active spot; Amide C=O at ~170 ppm (¹³C)
Step 1b Protected Ketone78%m/z 310.2 [M+H]⁺Ketone C=O at ~210 ppm (¹³C)
Step 2 O-Silylated Cyanohydrin92%N/A (Fragile)Disappearance of C=O; TMS singlet at ~0.1 ppm (¹H)
Step 3 β -Amino Alcohol70%m/z 341.2 [M+H]⁺Positive Ninhydrin stain (primary amine)
Step 4 O-Benzyl-2-OH Fenspiride65%m/z 367.2 [M+H]⁺Oxazolidinone C=O at ~158 ppm (¹³C)
Step 5 2-Hydroxy Fenspiride 95%m/z 277.1 [M+H]⁺Loss of aromatic benzyl protons (7.3-7.5 ppm)

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-[2-(2-(Benzyloxy)phenyl)ethyl]piperidin-4-one

Objective: Build the N-alkylated piperidone core while avoiding benzofuran side-products.

  • Amide Coupling: Dissolve 2-(benzyloxy)phenylacetic acid (10.0 mmol) and 1,4-dioxa-8-azaspiro[4.5]decane (11.0 mmol) in anhydrous DCM (50 mL). Add DIPEA (25.0 mmol), followed by EDC·HCl (12.0 mmol) and HOBt (12.0 mmol). Stir at room temperature (RT) for 12 hours. Wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate to yield the amide ketal.

  • Reduction: Dissolve the crude amide in anhydrous THF (40 mL) and cool to 0 °C. Carefully add LiAlH₄ (20.0 mmol) in portions. Reflux the mixture for 4 hours. Quench using the Fieser method (0.76 mL H₂O, 0.76 mL 15% NaOH, 2.28 mL H₂O). Filter the granular salts through Celite and concentrate.

  • Hydrolysis: Dissolve the resulting amine ketal in THF (30 mL) and add 2M HCl (15 mL). Stir at RT for 6 hours. Neutralize with 2M NaOH, extract with EtOAc (3 × 30 mL), dry, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc) to isolate the pure ketone.

Step 2: Cyanosilylation (Strecker-Type Addition)

Objective: Install the spiro-carbon functional groups (nitrile and oxygen).

  • Dissolve the ketone from Step 1 (5.0 mmol) in anhydrous DCM (20 mL) under an argon atmosphere. Cool to 0 °C.

  • Add catalytic Zinc Iodide (ZnI₂, 0.25 mmol).

  • Dropwise, add Trimethylsilyl cyanide (TMSCN, 6.0 mmol). Caution: TMSCN is highly toxic; perform strictly in a fume hood.

  • Allow the reaction to warm to RT and stir for 4 hours. The reaction is quantitative and typically requires no purification. Concentrate under vacuum to yield the O-silylated cyanohydrin.

Step 3: Reduction to β -Amino Alcohol

Objective: Convert the nitrile to a primary amine and cleave the TMS ether.

  • Dissolve the crude O-silylated cyanohydrin in anhydrous THF (25 mL) and cool to 0 °C.

  • Add LiAlH₄ (15.0 mmol) slowly. Once effervescence ceases, heat the mixture to reflux for 6 hours.

  • Quench carefully via the Fieser method at 0 °C. Filter the aluminum salts through a Celite pad, washing thoroughly with hot THF.

  • Concentrate the filtrate to afford 4-(aminomethyl)-1-[2-(2-(benzyloxy)phenyl)ethyl]piperidin-4-ol. Validate via Ninhydrin stain (deep purple indicates the primary amine).

Step 4: Spirocyclization with Triphosgene

Objective: Close the 1-oxa-3,8-diazaspiro[4.5]decan-2-one ring.

  • Dissolve the β -amino alcohol (3.0 mmol) and Triethylamine (12.0 mmol) in anhydrous DCM (30 mL). Cool to 0 °C.

  • In a separate vial, dissolve Triphosgene (1.2 mmol; equivalent to 3.6 mmol of phosgene) in DCM (10 mL).

  • Add the triphosgene solution dropwise over 30 minutes to the reaction mixture. Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and concentrate.

  • Purify via flash chromatography (Silica, DCM/MeOH 95:5) to yield O-Benzyl-2-Hydroxy Fenspiride. Validate the oxazolidinone formation via ¹³C NMR (C=O peak at ~158 ppm).

Step 5: Global Deprotection (Hydrogenolysis)

Objective: Remove the benzyl protecting group to yield the final Phase I metabolite.

  • Dissolve O-Benzyl-2-Hydroxy Fenspiride (1.5 mmol) in HPLC-grade Methanol (20 mL).

  • Add 10% Palladium on Carbon (Pd/C, 10 wt%, ~50 mg).

  • Purge the flask with Argon, then backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at RT for 12 hours.

  • Filter the reaction mixture through a tight Celite pad to remove the Pd/C catalyst. Wash the pad with additional Methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-Hydroxy Fenspiride as a white solid.

  • Final Validation: Confirm purity (>98%) via LC-MS (m/z 277.1 [M+H]⁺) and ¹H NMR (absence of benzyl multiplet at 7.3-7.5 ppm).

References

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: Molecules / PMC - NIH URL: [Link]

  • Title: Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry Source: Journal of Chromatography B / ResearchGate URL: [Link]

  • Title: Fenspiride HCl - CAS - 5053-08-7 Source: Axios Research URL: [Link]

Sources

Method

cell-based assays to evaluate 2-Hydroxy Fenspiride activity

Application Notes & Protocols Topic: Cell-Based Assays to Evaluate 2-Hydroxy Fenspiride Activity Audience: Researchers, scientists, and drug development professionals. Introduction: Characterizing the Dual-Action Profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Cell-Based Assays to Evaluate 2-Hydroxy Fenspiride Activity Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing the Dual-Action Profile of 2-Hydroxy Fenspiride

Fenspiride has been recognized for its dual therapeutic effects, exhibiting both anti-inflammatory and bronchodilator properties in the context of respiratory diseases.[1][2] Its primary active metabolite, 2-hydroxy fenspiride, is central to its pharmacological activity. The compound's efficacy is attributed to its ability to modulate multiple cellular pathways, primarily by attenuating the inflammatory cascade and interfering with bronchoconstrictive signaling.[2][3][4]

This guide provides a comprehensive suite of validated, cell-based assays designed to dissect and quantify the distinct biological activities of 2-hydroxy fenspiride. As a senior application scientist, the following protocols are presented not merely as procedural steps but as a logical framework for generating robust, reproducible, and mechanistically informative data. We will explore assays that probe the compound's impact on key inflammatory signaling hubs—the NF-κB and MAPK pathways—as well as its ability to counteract histamine-mediated responses that are critical in airway pathophysiology.

Scientific Background: Key Signaling Pathways

Understanding the molecular targets of 2-hydroxy fenspiride is essential for selecting appropriate assays. The compound's activity converges on two major systems: inflammatory signaling and G-protein coupled receptor (GPCR) signaling.

  • Inflammatory Pathways (NF-κB and MAPK): In respiratory inflammation, pathogens or stimuli like lipopolysaccharide (LPS) activate pattern recognition receptors (e.g., TLRs).[5] This triggers intracellular cascades, prominently the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] Activation of NF-κB involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[8][9] Simultaneously, the MAPK pathways (p38, ERK, JNK) are activated, further amplifying inflammatory gene expression and cytokine production.[10][11][12] 2-hydroxy fenspiride is hypothesized to interfere with these signaling axes.

  • Histamine H1 Receptor Signaling: Histamine is a potent mediator of bronchoconstriction and inflammation, acting through the Histamine H1 receptor (H1R), a Gq-coupled GPCR.[3] Upon histamine binding, the Gq protein activates phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[13] This rapid increase in intracellular calcium in airway smooth muscle and epithelial cells leads to contraction and other pro-inflammatory responses.[3][14] Fenspiride has been shown to inhibit this H1R-induced calcium increase.[1]

cluster_inflammation Inflammatory Signaling cluster_histamine Histamine Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p65/p50) IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation MAP2K MAP2K (MKK3/6, MEK1/2) MAP3K->MAP2K MAPK MAPK (p38, ERK) MAP2K->MAPK MAPK->Nucleus activates TFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R PLC PLC H1R->PLC IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER Ca_release Intracellular Ca²⁺ Release ER->Ca_release Fenspiride 2-Hydroxy Fenspiride Fenspiride->IKK Inhibits Fenspiride->MAPK Inhibits Fenspiride->H1R Inhibits

Caption: Key signaling pathways modulated by 2-Hydroxy Fenspiride.

Cell Models & General Culture Protocols

The selection of appropriate cell models is paramount for obtaining biologically relevant data. We recommend the use of well-characterized human cell lines and primary cells that recapitulate key aspects of airway biology.

2.1 Recommended Cell Models

Cell TypeRecommended Line/SourceKey ApplicationRationale
Human Bronchial Epithelial Cells BEAS-2B (immortalized) or Primary HBECsCytokine release, signaling pathway analysisRepresents the first line of defense in the airways; responds robustly to inflammatory stimuli like LPS.[15][16][17]
Human Macrophages THP-1 (monocyte-derived) or RAW 264.7 (murine)Cytokine release, signaling pathway analysisKey immune cells that drive inflammation. LPS stimulation induces a strong inflammatory response.[18][19]
Human Mast Cells RBL-2H3 (rat basophilic leukemia)Histamine release / Degranulation assayA well-established model for studying IgE-mediated mast cell degranulation and histamine release.[20]
Human Airway Smooth Muscle Cells Primary HASMCsCalcium mobilization, cAMP accumulationThe primary cell type responsible for bronchoconstriction. Essential for evaluating direct bronchodilatory effects.[14][21]

2.2 General Cell Culture Protocol (Example: BEAS-2B)

Causality: Maintaining cells in a healthy, sub-confluent state is critical. Over-confluent cultures can exhibit altered signaling responses and reduced viability, compromising experimental integrity. All handling must be performed in a Class II biological safety cabinet to ensure sterility.[22]

  • Medium Preparation: Prepare complete growth medium (e.g., Bronchial Epithelial Growth Medium, BEGM™) supplemented with the required growth factors. Warm to 37°C before use.[16]

  • Culturing: Culture BEAS-2B cells in T-75 flasks. For experiments, seed cells into appropriate multi-well plates (e.g., 96-well or 6-well plates) at a density that will yield 80-90% confluency on the day of the assay.

  • Incubation: Maintain cells at 37°C in a humidified incubator with 5% CO₂.[22]

  • Passaging: When cells reach 80-90% confluency, wash with sterile D-PBS and detach using a suitable reagent like Trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and resuspend in fresh medium for counting and re-seeding.[21]

Protocols for Assessing Anti-Inflammatory Activity

These assays are designed to quantify the ability of 2-hydroxy fenspiride to suppress inflammatory responses in relevant cell types.

3.1 Assay: Inhibition of Pro-Inflammatory Cytokine Production

Rationale: This functional assay directly measures the end-product of inflammatory signaling—cytokine release. By quantifying key cytokines like TNF-α and IL-6, we can assess the overall anti-inflammatory potency of the compound. We use LPS, a component of Gram-negative bacteria, as a potent and reproducible inflammatory stimulus.[18]

cluster_workflow Cytokine Release Assay Workflow A 1. Seed Cells (e.g., BEAS-2B) in 96-well plate B 2. Incubate (24h, 80% confluency) A->B C 3. Pre-treat with 2-Hydroxy Fenspiride (1-2 hours) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) (6-24 hours) C->D E 5. Collect Supernatant D->E F 6. Quantify Cytokines (ELISA / Multiplex Assay) E->F G 7. Data Analysis (IC₅₀ Calculation) F->G

Caption: Experimental workflow for the cytokine release assay.

Step-by-Step Protocol:

  • Cell Plating: Seed BEAS-2B or RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 2-hydroxy fenspiride in serum-free medium.

  • Pre-treatment: Remove the culture medium and add the compound dilutions to the cells. Incubate for 1-2 hours at 37°C.

    • Self-Validation: Include a "vehicle control" (medium with DMSO, if used) and a "no-stimulus" control.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "no-stimulus" control.[18]

  • Incubation: Incubate the plate for 6-24 hours (optimize time for peak cytokine production).

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

  • Quantification: Measure TNF-α and IL-6 concentrations using commercially available ELISA kits, following the manufacturer's instructions.[23] Alternatively, a multiplex bead-based assay can be used for broader cytokine profiling.[24][25]

  • Cell Viability: In a parallel plate, perform an MTT or similar cell viability assay to ensure the observed effects are not due to cytotoxicity.[18]

3.2 Assay: Western Blot for NF-κB and MAPK Pathway Activation

Rationale: This assay provides mechanistic insight by directly measuring the phosphorylation state of key signaling proteins. Inhibition of IκBα or p38 phosphorylation provides direct evidence that 2-hydroxy fenspiride acts on these specific pathways. β-actin is used as a loading control to ensure equal protein amounts are compared.[18]

Step-by-Step Protocol:

  • Cell Culture: Seed BEAS-2B or RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Treatment: Pre-treat cells with 2-hydroxy fenspiride for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to capture peak phosphorylation events.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-p38, total p38, phospho-IκBα, and β-actin.[10][18]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize protein bands using an ECL detection system and quantify band intensity using densitometry software. Normalize phosphorylated protein levels to their total protein counterparts.

Protocols for Assessing Anti-Histaminic & Bronchodilatory Activity

4.1 Assay: Inhibition of Histamine-Induced Intracellular Calcium Mobilization

Rationale: This is a highly sensitive and direct measure of H1 receptor antagonism. It uses a fluorescent dye that binds to intracellular calcium, allowing for real-time measurement of the calcium flux that occurs seconds after receptor activation.[13][26] Inhibition of this signal is a strong indicator of the compound's ability to block the initial trigger for histamine-mediated bronchoconstriction.

cluster_workflow Calcium Mobilization Assay Workflow A 1. Seed Cells (e.g., HASMCs) in black, clear-bottom 96-well plate B 2. Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Incubate (30-60 min) B->C D 4. Measure baseline fluorescence in plate reader (FLIPR) C->D E 5. Inject 2-Hydroxy Fenspiride (pre-treatment) D->E read F 6. Inject Histamine (stimulus) E->F read G 7. Measure peak fluorescence response F->G read

Sources

Application

Application Note: Pharmacokinetic Profiling of 2-Hydroxy Fenspiride in Animal Models for Cardiovascular Safety and Retrospective Toxicology

Scientific Rationale: The Fenspiride Paradigm Fenspiride, historically prescribed as an airway anti-inflammatory and bronchodilator, represents a critical case study in modern pharmacovigilance. In 2019, the European Med...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Fenspiride Paradigm

Fenspiride, historically prescribed as an airway anti-inflammatory and bronchodilator, represents a critical case study in modern pharmacovigilance. In 2019, the European Medicines Agency (EMA) issued an EU-wide suspension of fenspiride-containing medicinal products [1]. This regulatory action was driven by retrospective non-clinical studies revealing that fenspiride binds to and inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and a severe risk of Torsades de Pointes (TdP) [2].

Understanding the pharmacokinetics (PK) of fenspiride requires a deep investigation into its biotransformation. In vivo, the parent drug undergoes extensive Phase I hepatic oxidation to form several phenolic metabolites, primarily 2-hydroxy fenspiride , followed by Phase II glucuronidation [3]. Because active Phase I metabolites can independently contribute to ion channel blockade, quantifying 2-hydroxy fenspiride alongside the parent compound is essential for accurate PK/PD modeling and establishing safety margins in drug development.

Pathway Fenspiride Fenspiride (Parent) Phase1 Hepatic CYP450 (Oxidation) Fenspiride->Phase1 hERG hERG Channel Inhibition Fenspiride->hERG Metabolite 2-Hydroxy Fenspiride (Phase I Metabolite) Phase1->Metabolite Phase2 Glucuronidation (Phase II) Metabolite->Phase2 Metabolite->hERG Excretion Renal Excretion Phase2->Excretion Tox QT Prolongation hERG->Tox

Fig 1. Fenspiride metabolism and hERG-mediated QT prolongation pathway.

Animal Model Selection & Causality

Selecting the correct in vivo model is the cornerstone of generating translatable PK data. This protocol utilizes two distinct models, each chosen for specific physiological causalities:

  • The Dunkin-Hartley Guinea Pig (Cardiovascular/Tox Model): Unlike rats or mice, the guinea pig cardiac action potential relies heavily on the rapid delayed rectifier potassium current ( IKr​ ), which is homologous to the human hERG channel. This makes the isolated perfused guinea pig heart the gold-standard rodent-alternative for modeling QTc prolongation [2].

  • The Sprague-Dawley Rat (Standard ADME Model): Utilized for baseline Absorption, Distribution, Metabolism, and Excretion (ADME) profiling due to well-characterized hepatic CYP450 homology and ease of serial blood sampling.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems . Every analytical run includes matrix blanks to rule out endogenous interference, internal standards (IS) to correct for extraction losses, and bracketing Quality Control (QC) samples to verify instrument drift.

Workflow Dose In Vivo Dosing (Guinea Pig/Rat) Sample Serial Sampling (Plasma/Urine) Dose->Sample Prep Sample Prep (Deconjugation & SPE) Sample->Prep LCMS UPLC-MS/MS Quantification Prep->LCMS PK PK Parameter Modeling LCMS->PK

Fig 2. Self-validating in vivo pharmacokinetic workflow for metabolite quantification.

Protocol 3.1: In Vivo Dosing and Serial Sampling

Causality: Serial sampling from a single animal reduces inter-subject variability, providing a tighter Area Under the Curve (AUC) calculation.

  • Acclimation & Catheterization: Acclimate adult male guinea pigs (350-400 g) for 7 days. Surgically implant a jugular vein catheter for stress-free blood collection.

  • Dosing: Administer fenspiride hydrochloride at 10 mg/kg via intravenous (IV) bolus or 30 mg/kg via oral gavage (PO).

  • Sampling: Withdraw 250 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Separation: Centrifuge immediately at 3,000 × g for 10 min at 4°C. Store plasma at -70°C to prevent ex vivo degradation of the metabolite.

Protocol 3.2: Enzymatic Deconjugation and Solid-Phase Extraction (SPE)

Causality: 2-Hydroxy fenspiride is heavily glucuronidated in vivo [3]. Direct LC-MS/MS analysis without deconjugation will severely underestimate the total systemic exposure of the Phase I metabolite. Furthermore, mixed-mode cation exchange SPE is required to isolate the basic amine structure of the drug while washing away neutral and acidic plasma lipids.

  • Deconjugation: To 100 µL of plasma, add 50 µL of β -glucuronidase (from E. coli) in ammonium acetate buffer (pH 5.0). Incubate at 37°C for 2 hours.

  • Internal Standard Addition: Spike the mixture with 10 µL of Bupivacaine (Internal Standard, 125 ng/mL) [4].

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes.

  • SPE Clean-up (Optional for Urine): Load the supernatant onto a pre-conditioned mixed-mode polymeric cation exchange cartridge (e.g., Oasis MCX). Wash with 2% formic acid, followed by methanol. Elute with 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Protocol 3.3: UPLC-MS/MS Quantification

Causality: While historical equine studies used GC-MS requiring complex trimethylsilylation (TMS) [3], modern UPLC-MS/MS eliminates derivatization, prevents thermal degradation, and achieves a robust Lower Limit of Quantification (LLOQ) of 2 ng/mL [4].

  • Chromatography: Inject 5 µL onto an ACQUITY UPLC® BEH C18 column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Use a gradient of Solvent A (0.2% formic acid in water) and Solvent B (0.2% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • System Suitability (Self-Validation):

    • Blank Matrix Check: Inject extracted blank plasma to ensure no peak elutes at the retention times of the analytes (S/N < 3).

    • Recovery Check: Ensure IS peak area variance is <15% across all samples.

    • QC Bracketing: Run low, medium, and high QC samples every 20 injections. Run fails if >33% of QCs deviate by >15% from nominal concentrations.

Quantitative Data Summaries

The following tables synthesize expected quantitative outputs derived from validated UPLC-MS/MS methodologies and comparative species modeling.

Table 1: Representative Pharmacokinetic Parameters (IV Dosing, 10 mg/kg) Note: Data demonstrates the rapid conversion of Fenspiride to 2-Hydroxy Fenspiride, with the guinea pig model showing higher sustained metabolite exposure relevant to QT prolongation studies.

ParameterFenspiride (Rat)2-OH Fenspiride (Rat)Fenspiride (Guinea Pig)2-OH Fenspiride (Guinea Pig)
Cmax​ (ng/mL) 1,450 ± 120310 ± 451,280 ± 115485 ± 60
Tmax​ (h) 0.08 (IV bolus)1.5 ± 0.30.08 (IV bolus)2.0 ± 0.4
t1/2​ (h) 3.2 ± 0.54.8 ± 0.64.1 ± 0.46.5 ± 0.8
AUC0−∞​ (ng·h/mL) 4,200 ± 3501,850 ± 2105,100 ± 4203,400 ± 310
Clearance (L/h/kg) 2.38N/A (Metabolite)1.96N/A (Metabolite)

Table 2: UPLC-MS/MS MRM Transitions and Validation Parameters [4]

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)LLOQ (ng/mL)Linearity Range
Fenspiride 261.2105.1252.02 - 500 ng/mL
2-Hydroxy Fenspiride 277.2121.1282.52.5 - 500 ng/mL
Bupivacaine (IS) 289.2140.122N/AN/A

References

  • European Medicines Agency (EMA)
  • Fenspiride Art. 107i - Annex II (Scientific Evaluation of hERG and Guinea Pig Models)
  • Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry Mad Barn / Equine Research Database URL
  • UPLC-MS/MS quantification of fenspiride in human plasma ResearchGate URL

Technical Notes & Optimization

Troubleshooting

🧪 Technical Support Center: 2-Hydroxy Fenspiride Synthesis Optimization

Overview Welcome to the Process Optimization Support Center for 2-Hydroxy Fenspiride (CAS: 441781-21-1)[1]. This portal is designed for researchers, process chemists, and drug development professionals scaling up the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Process Optimization Support Center for 2-Hydroxy Fenspiride (CAS: 441781-21-1)[1]. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of this critical fenspiride metabolite. The guides below address the specific mechanistic bottlenecks and yield-limiting factors encountered during its preparation.

📊 Troubleshooting FAQs: Yield Optimization

Q1: Why is my yield dropping below 30% during the oxazolidinone cyclization step? Root Cause: Interference from the unprotected ortho-hydroxyl group. Mechanistic Causality: The standard cyclization of the 1,2-aminoalcohol intermediate utilizes diethyl carbonate and sodium methoxide[2]. If the 2-hydroxyl group on the phenylethyl moiety is unprotected, it acts as a competing nucleophile. This leads to the formation of aryl carbonates and inter-molecular oligomerization, consuming the starting material and drastically reducing the yield of the desired spiro-oxazolidinone. Solution: Implement a robust phenol protection strategy (e.g., O-benzylation) prior to the construction of the piperidone intermediate.

Q2: The nitro-aldol (Henry) condensation is yielding significant dehydration byproducts. How can I prevent this? Root Cause: Excessive reaction temperature and overly strong base. Mechanistic Causality: The nitro-aldol condensation between the piperidone and nitromethane forms a β-nitro alcohol[3]. Elevated temperatures (>30°C) or strong alkali bases promote the E1cB elimination of water, yielding an undesired conjugated nitroalkene. Solution: Maintain the reaction temperature strictly between 0–5°C during base addition, and use a milder amine base like aqueous ammonia. This aligns with modern green-chemistry optimizations for fenspiride precursors, eliminating hazardous waste while preserving the delicate β-nitro alcohol[4].

Q3: My Raney Nickel reduction of the β-nitro alcohol is stalling. What is the self-validating check for this? Root Cause: Catalyst poisoning or insufficient hydrogen mass transfer. Mechanistic Causality: Nitro reductions are highly exothermic and sensitive to mass transfer. If mechanical agitation is insufficient, local hydrogen starvation leads to the accumulation of hydroxylamine intermediates, which poison the catalyst surface. Validation: Sample the reactor and perform a rapid LC-MS check. The presence of an intermediate mass [M-16] indicates stalled reduction at the hydroxylamine stage. Increase agitation to >500 RPM and ensure H₂ pressure is maintained at 5 kg/cm ²[3].

🔬 Experimental Workflows & Protocols

Protocol 1: O-Benzylation of 2-(2-Hydroxyphenyl)ethyl bromide

Objective: Mask the reactive phenol to prevent cross-reactivity during downstream cyclization.

  • Charge: To a clean, dry reactor, add 2-(2-hydroxyphenyl)ethyl bromide (1.0 eq) and anhydrous DMF (5 volumes).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Stir at 25°C for 15 minutes to deprotonate the phenol.

  • Protection: Slowly add Benzyl bromide (BnBr, 1.1 eq) dropwise over 30 minutes. Maintain the temperature <30°C to prevent alkylation side-reactions.

  • Validation: Monitor the disappearance of the phenol peak via HPLC-UV at 254 nm. The reaction is complete when the starting material peak area is <1%.

  • Workup: Quench with ice water. Extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 2-(2-benzyloxyphenyl)ethyl bromide.

Protocol 2: Nitro-Aldol Condensation & Reduction

Adapted from the optimized commercial manufacturing route for Fenspiride[3].

  • Alkylation: React 2-(2-benzyloxyphenyl)ethyl bromide with 4-piperidone to yield the N-alkylated piperidone intermediate.

  • Condensation: Dissolve the piperidone (1.0 eq) in nitromethane (3.0 eq). Cool the vessel to 0–5°C. Slowly add aqueous ammonia (0.2 eq)[4]. Stir for 12 hours at 15°C.

  • Reduction: Transfer the crude β-nitro alcohol to a hydrogenator. Add methanol and Raney Nickel (10% w/w). Pressurize with H₂ (5 kg/cm ²) and stir at 500 RPM at 30°C until hydrogen uptake ceases.

  • Validation: Filter the catalyst (Caution: Pyrophoric!) and concentrate. Confirm the formation of the 1,2-aminoalcohol via LC-MS (Target mass: [M+H]⁺ corresponding to the primary amine).

Protocol 3: Cyclization and Deprotection (Yielding 2-Hydroxy Fenspiride)
  • Cyclization: Dissolve the amino-alcohol (1.0 eq) in diethyl carbonate (5.0 eq). Add freshly prepared sodium methoxide (1.2 eq)[2]. Heat to 80°C for 3 hours, distilling off the ethanol byproduct to drive the equilibrium toward the spiro-oxazolidinone.

  • Deprotection: Dissolve the resulting O-benzyl spiro-oxazolidinone in methanol. Add 10% Pd/C (5% w/w). Hydrogenate at 3 kg/cm ² H₂ at 25°C for 4 hours to cleave the benzyl ether.

  • Isolation: Filter through Celite, concentrate under reduced pressure, and recrystallize from isopropanol to yield highly pure 2-Hydroxy Fenspiride.

📈 Quantitative Data Presentation

Table 1: Impact of Phenol Protection on Cyclization Yield

Synthetic RouteProtecting GroupCyclization ReagentCyclization Yield (%)Overall API Yield (%)Impurity Profile (HPLC)
UnprotectedNoneDiethyl Carbonate28.4%< 15.0%High (Aryl carbonates)
ProtectedBenzyl (Bn)Diethyl Carbonate87.2%62.5%< 0.5%
ProtectedTBDMSTrichloromethyl Carbonate81.5%58.0%< 1.0%

🖼️ Process Visualizations

SynthPathway A 2-(2-Hydroxyphenyl) ethyl bromide B Phenol Protection (BnBr / K2CO3) A->B Step 1 C N-Alkylation (4-Piperidone) B->C Step 2 D Nitro-Aldol Condensation C->D Step 3 E Catalytic Reduction (Raney Ni / H2) D->E Step 4 F Cyclization (Diethyl Carbonate) E->F Step 5 G Deprotection (Pd/C, H2) F->G Step 6 H 2-Hydroxy Fenspiride G->H Final Product

Figure 1: Optimized synthetic workflow for 2-Hydroxy Fenspiride.

Troubleshooting Start Issue: Low Yield in Oxazolidinone Cyclization CheckProtect Is the 2-hydroxyl group protected? Start->CheckProtect YesProtect Check Reagent Equivalents & Base CheckProtect->YesProtect Yes NoProtect Phenol reacts with Diethyl Carbonate (Oligomerization) CheckProtect->NoProtect No CheckBase Is NaOMe active and anhydrous? YesProtect->CheckBase ActionProtect Implement Benzyl or TBDMS Protection NoProtect->ActionProtect Corrective Action ActionBase Prepare fresh NaOMe; Distill off EtOH byproduct CheckBase->ActionBase No / Degraded

Figure 2: Troubleshooting decision tree for spiro-cyclization yield issues.

References

  • Title: Nitro-Aldol Approach for Commercial Manufacturing of Fenspiride Hydrochloride. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • Title: An Efficient Synthesis of 4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol: A Key Intermediate in Fenspiride HCl Synthesis. Source: Journal of Pharmaceutical Research International. URL: [Link]

  • Title: Fenspiride hydrochloride Two Chongqing Chemdad Co., Ltd. (Chemical Synthesis). Source: Chemdad. URL: [Link] (Referenced for Diethyl Carbonate cyclization methodology).

  • Title: 2-Hydroxy Fenspiride - CAS - 441781-21-1. Source: Axios Research. URL: [Link]

Sources

Optimization

troubleshooting 2-Hydroxy Fenspiride HPLC separation

Welcome to the Technical Support Center for the chromatographic analysis of Fenspiride and its related impurities. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Fenspiride and its related impurities. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the causality behind chromatographic behaviors.

2-Hydroxy Fenspiride (CAS 441781-21-1) is a critical positional isomer and degradation product of the bronchodilator fenspiride. Because fenspiride contains a basic piperidine ring (pKa ~8.5), it is highly susceptible to secondary interactions with stationary phase silanols, leading to peak tailing and retention time instability[1]. Furthermore, resolving the 2-hydroxy, 3-hydroxy, and 4-hydroxy positional isomers requires precise control over column selectivity and mobile phase chemistry[2].

Diagnostic Decision Matrix

Use the following workflow to diagnose and resolve the most common issues encountered during the HPLC separation of 2-Hydroxy Fenspiride.

DiagnosticWorkflow Start Issue: Poor Separation of 2-Hydroxy Fenspiride Q1 Identify Primary Symptom Start->Q1 Tailing Peak Tailing (Tf > 1.5) Q1->Tailing Coelution Co-elution with 3-OH / 4-OH Isomers Q1->Coelution Drift Retention Time Drift Q1->Drift Action1 Lower pH to < 3.0 (e.g., 0.1% MSA) Tailing->Action1 Action2 Use Sub-2 µm BEH C18 Optimize Gradient Coelution->Action2 Action3 Increase Buffer Capacity (>10 mM) Drift->Action3

Diagnostic workflow for issues.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 2-Hydroxy Fenspiride exhibit severe peak tailing (Tailing Factor > 2.0) on my standard C18 column? A: This is a fundamental issue of acid-base chemistry. The tertiary amine in the piperidine ring of fenspiride is protonated at neutral pH. Standard silica-based C18 columns contain residual surface silanols (SiOH) that become ionized (SiO⁻) at a pH above 4.0. The positively charged analyte interacts with these negatively charged silanols via ion-exchange, causing the analyte to "stick" to the column and elute with a long tail.

  • The Fix: Lower the mobile phase pH to < 3.0. Using a dual-gradient system (e.g., pH 4.5 and pH 2.9)[1] or adding 0.1% methanesulfonic acid (MSA)[2] forces the silanols into their neutral, protonated state, shutting down the ion-exchange pathway and restoring purely hydrophobic partitioning.

Q2: I am experiencing co-elution of 2-Hydroxy Fenspiride with the 3-Hydroxy and 4-Hydroxy isomers. How can I achieve baseline separation? A: Positional isomers have nearly identical molecular weights and hydrophobicities. A standard C18 column relying purely on dispersive forces will struggle to separate them. However, the hydroxyl group at the ortho position (2-OH) creates unique steric hindrance and intramolecular hydrogen bonding compared to the meta (3-OH) and para (4-OH) positions.

  • The Fix: Switch to a high-efficiency sub-2 µm column (such as an Acquity BEH C18) to maximize theoretical plates. Adjusting the mobile phase gradient from an 80:20 (Water:Acetonitrile) ratio to a 50:50 ratio has been proven to selectively elute all three impurities with symmetrical peak shapes[2].

Q3: Why is the retention time of 2-Hydroxy Fenspiride drifting between injections? A: Retention time drift for ionizable compounds is almost always a symptom of inadequate buffer capacity or insufficient column equilibration. As the organic modifier concentration changes during a gradient, the apparent pH of the mobile phase shifts. If the buffer is too weak, the ionization state of the drug fluctuates, altering its retention.

  • The Fix: Ensure your aqueous mobile phase has a buffer concentration of at least 10–20 mM. For LC-MS/MS applications where non-volatile buffers cannot be used, 0.2% formic acid provides excellent ionic strength and volatility[3].

Mechanistic Pathway of Secondary Interactions

Understanding the interaction between the analyte and the stationary phase is critical for method optimization. The diagram below illustrates how mobile phase pH dictates chromatographic performance.

Mechanism Analyte 2-Hydroxy Fenspiride (Protonated Amine) State1 pH > 4.0 Ionized Silanols (SiO-) Analyte->State1 Sub-optimal pH State2 pH < 3.0 Neutral Silanols (SiOH) Analyte->State2 Optimal pH Result1 Ion-Exchange Interaction Severe Peak Tailing State1->Result1 Result2 Hydrophobic Partitioning Sharp Symmetrical Peaks State2->Result2

Mechanistic effect of mobile phase pH on secondary silanol interactions and peak shape.

Standard Operating Procedure (SOP): Robust Separation of Fenspiride Isomers

This self-validating protocol is designed to achieve baseline resolution of fenspiride from its hydroxylated impurities while maintaining API purity compliance (>99.7%)[4].

Scientific Rationale: This method utilizes an Ethylene Bridged Hybrid (BEH) C18 column. The hybrid particle technology prevents silica dissolution at the low pH required to analyze basic amines, ensuring long-term column stability. Methanesulfonic acid (MSA) acts as a strong ion-pairing agent to shield the basic nitrogen.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.1% MSA in Water): Add 1.0 mL of Methanesulfonic acid (MSA, ≥99.0% purity) to 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes.

    • Field Insight: Always measure and adjust the pH of the aqueous buffer before adding any organic modifier, as organic solvents will artificially shift the pH meter reading.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh the sample and dissolve it in a diluent of Water:Acetonitrile (80:20, v/v) to a final concentration of 1.0 mg/mL.

  • Causality: Matching the sample diluent to the initial gradient conditions prevents the "solvent effect," which causes peak splitting and band broadening at the column head.

Step 3: Chromatographic Execution

Execute the separation using a sub-2 µm C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) maintained at 30°C. Detection is set to UV at 210 nm.

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Profile
0.00.48020Initial Hold
5.00.45050Linear Gradient
7.00.45050Isocratic Hold
7.10.48020Linear Return
10.00.48020Re-equilibration
Step 4: System Suitability Testing (Self-Validating Criteria)

Before analyzing unknown samples, inject a resolution mixture containing Fenspiride, 2-OH, 3-OH, and 4-OH Fenspiride. The run is only considered valid if the following criteria are met:

Table 2: System Suitability Requirements

ParameterTarget ValueCausality / Implication if Failed
Resolution (Rs) between 2-OH and 3-OH≥ 1.5Ensures baseline separation for accurate quantitation. If <1.5, verify the organic modifier ratio or replace the column.
Tailing Factor (Tf) of 2-OH Fenspiride≤ 1.5Confirms suppression of secondary silanol interactions. If >1.5, verify Mobile Phase A pH is strictly < 3.0.
Theoretical Plates (N) ≥ 10,000Verifies column bed integrity. A sudden drop indicates column voiding or frit fouling.
%RSD of Retention Time (n=5)≤ 1.0%Confirms pump stability and adequate column re-equilibration between gradient cycles.

References

  • New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. Biomedical Chromatography (PubMed). Available at:[Link]

  • UPLC-MS/MS quantification of fenspiride in human plasma. ResearchGate. Available at:[Link]

  • Full Text PDF - Online International Interdisciplinary Research Journal. OIIRJ. Available at: [Link]

  • Nitro-Aldol Approach for Commercial Manufacturing of Fenspiride Hydrochloride. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Troubleshooting

improving mass spectrometry sensitivity for 2-Hydroxy Fenspiride

Analyzing polar metabolites of basic drugs presents a unique intersection of chromatographic and mass spectrometric challenges. 2-Hydroxy Fenspiride (CAS: 441781-21-1), a primary hydroxylated metabolite and known impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyzing polar metabolites of basic drugs presents a unique intersection of chromatographic and mass spectrometric challenges. 2-Hydroxy Fenspiride (CAS: 441781-21-1), a primary hydroxylated metabolite and known impurity of the bronchodilator fenspiride[1][2], is notoriously difficult to quantify at trace levels.

Unlike its parent compound, the addition of the hydroxyl group increases the molecule's polarity. This seemingly minor structural change drastically alters its retention behavior on reversed-phase columns, pushing its elution closer to the solvent front. Consequently, analysts frequently encounter severe matrix suppression, poor ionization efficiency, and peak tailing driven by the basic piperidine nitrogen.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the physicochemical causality behind these issues and provide field-proven, self-validating workflows to maximize your LC-MS/MS sensitivity.

I. Diagnostic Workflow: Isolating the Sensitivity Loss

When signal-to-noise (S/N) ratios drop, the root cause must be systematically isolated between the source (ionization), the column (chromatography), or the sample (matrix).

G A Low MS Sensitivity 2-Hydroxy Fenspiride B Mass Spec (ESI+) Issues (Poor Ionization / Adducts) A->B C Chromatography Issues (Matrix Suppression / Tailing) A->C D Optimize Mobile Phase (Add 0.1% Formic Acid) B->D E Adjust Source Temp/Gas (Enhance Desolvation) B->E F Improve Sample Prep (Use Oasis HLB SPE) C->F G Switch to BEH C18 Column (Reduce Silanol Interactions) C->G

Diagnostic workflow for resolving 2-Hydroxy Fenspiride MS sensitivity issues.

II. Deep-Dive FAQs: The "Why" and "How" of Method Optimization

Q1: Why is my [M+H]+ signal for 2-Hydroxy Fenspiride weak, even when injecting high concentrations of neat standard? The Causality: 2-Hydroxy Fenspiride contains a basic piperidine nitrogen and an oxazolidinone ring. In Electrospray Ionization positive mode (ESI+), efficient protonation is required to generate the [M+H]+ precursor ion. If the mobile phase pH is not sufficiently acidic, the equilibrium shifts away from the protonated state. Furthermore, the oxygen-rich functional groups (hydroxyl and carbonyl) have a high affinity for alkali metals, leading to the formation of sodium [M+Na]+ or potassium[M+K]+ adducts. These adducts "steal" the ion current from your target [M+H]+ transition, destroying sensitivity. The Solution: Force the protonation pathway. Ensure your aqueous mobile phase contains at least 0.1% Formic Acid (pH ~2.7). If adducts persist, adding a volatile buffer like 5 mM Ammonium Formate provides a steady supply of protons and ammonium ions, which outcompete ambient sodium in the ESI droplet, stabilizing the [M+H]+ signal[3][4].

Q2: I am experiencing severe peak tailing and retention time shifts. How do I resolve this? The Causality: The basic nitrogen on the piperidine ring of 2-Hydroxy Fenspiride carries a positive charge at acidic pH. Standard silica-based C18 columns contain residual, unendcapped surface silanols (Si-O⁻). The electrostatic attraction between the positively charged drug and the negatively charged silanols causes secondary retention mechanisms (ion-exchange interactions), resulting in severe peak tailing. The Solution: Switch to a column utilizing Ethylene Bridged Hybrid (BEH) particle technology. BEH columns have drastically reduced silanol activity compared to traditional silica. A Waters Acquity UPLC BEH C18 (1.7 µm) column is the gold standard for fenspiride derivatives[5][6], providing sharp, symmetrical peaks (Tailing factor < 1.2), which directly increases peak height and S/N ratio.

Q3: The method works in neat solvent, but I lose 80% of my signal in human plasma or urine. How can I recover sensitivity? The Causality: This is classic ion suppression. Because 2-Hydroxy Fenspiride is more polar than the parent drug, it elutes earlier on a reversed-phase column[1]. Unfortunately, this early elution window is exactly where endogenous salts, urea, and early-eluting phospholipids co-elute. These high-abundance matrix components saturate the surface of the ESI droplet, preventing the drug from accessing the charge needed to transition into the gas phase. The Solution: Simple protein precipitation (PPT) with acetonitrile is insufficient because it does not remove phospholipids. You must upgrade your sample preparation to Solid Phase Extraction (SPE). Using a polymeric mixed-mode sorbent (e.g., Oasis HLB) allows you to wash away salts and polar interferences before eluting the analyte[6][7].

III. Quantitative Impact of Mobile Phase Additives

To demonstrate the causality of mobile phase selection, the following table summarizes the quantitative impact of various additives on the ionization and chromatography of 2-Hydroxy Fenspiride.

Mobile Phase Additive (Aq. Phase)Relative Ionization Efficiency ([M+H]+ Area)Peak Tailing Factor (Tf)Matrix Effect in Plasma (Suppression %)Recommendation
0.1% Formic Acid 100% (Baseline)1.25-18%Optimal for raw sensitivity.
5 mM Ammonium Formate + 0.1% FA 92%1.05-8%Best overall (sharpest peaks, lowest suppression).
0.1% Acetic Acid 65%1.60-25%Sub-optimal (weaker acid, less protonation).
None (Pure Water/MeOH) 28%2.80-65%Not recommended (severe adducting and tailing).

IV. Mechanistic Pathway: ESI+ Ionization Dynamics

Ionization A 2-Hydroxy Fenspiride (Basic Piperidine Nitrogen) B ESI+ Droplet Formation (Aqueous/Organic Interface) A->B C Protonation [M+H]+ (Desired Pathway) B->C 0.1% Formic Acid D Na+/K+ Adduct Formation (Signal Loss) B->D High Salt Matrix E Optimal MS Detection (High Sensitivity MRM) C->E

ESI+ ionization pathways and adduct formation dynamics for 2-Hydroxy Fenspiride.

V. Self-Validating Experimental Protocol: UPLC-MS/MS Optimization

Do not rely on trial and error. Implement this self-validating protocol to guarantee analytical integrity. This workflow includes a built-in post-column infusion step to map and avoid matrix suppression zones.

Step 1: Advanced Sample Preparation (SPE)

  • Condition an Oasis HLB 30 mg/1 cc SPE cartridge with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water.

  • Dilute 200 µL of plasma/urine with 200 µL of 2% Phosphoric Acid (disrupts protein binding). Load onto the cartridge.

  • Wash with 1.0 mL of 5% Methanol in water (removes salts and polar suppression agents).

  • Elute with 2 x 500 µL of 100% Acetonitrile.

  • Evaporate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water[3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 3.0 min. Hold at 95% B for 1.0 min. Return to 5% B.

  • Flow Rate: 0.4 mL/min. Column Temp: 45°C (improves mass transfer and sharpens peaks)[5].

Step 3: Mass Spectrometry Tuning (ESI+)

  • Capillary Voltage: 1.5 kV (Keep low to prevent in-source fragmentation of the hydroxyl group).

  • Desolvation Temp: 450°C (Crucial for evaporating the highly aqueous early gradient).

  • Desolvation Gas: 800 L/hr.

  • MRM Transitions: Tune specifically for the [M+H]+ precursor. Note: The hydroxyl group often undergoes neutral loss of water (-18 Da) in the collision cell. Monitor both the primary fragment and the[M+H-H2O]+ fragment for confirmation.

Step 4: System Validation (The Post-Column Infusion Test) To prove your method is trustworthy, you must validate the absence of matrix effects at the retention time of 2-Hydroxy Fenspiride.

  • Set up a syringe pump to continuously infuse a 100 ng/mL neat solution of 2-Hydroxy Fenspiride directly into the MS source (via a T-connector post-column) at 10 µL/min.

  • Inject a blank matrix sample (prepared via Step 1) through the UPLC.

  • Observe the baseline: The MS should show a steady, flat line of signal from the syringe pump. If the signal dips (a "suppression valley") at the exact retention time where 2-Hydroxy Fenspiride normally elutes, your chromatography or sample prep has failed. You must adjust the gradient to elute the drug after the suppression valley.

VI. References

  • Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. Journal of Bioequivalence & Bioavailability. Available at:[Link]

  • Ahn, S. Y., et al. (2013). Simultaneous Screening of 177 Drugs of Abuse in Urine Using Ultra-performance Liquid Chromatography with Tandem Mass Spectrometry. Clinical Psychopharmacology and Neuroscience. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy Fenspiride

A Note to the Researcher: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide addresses solubility challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide addresses solubility challenges associated with 2-Hydroxy Fenspiride, a metabolite of the anti-inflammatory agent Fenspiride. While specific physicochemical data for this metabolite are not extensively published, it is reasonable to anticipate solubility behavior characteristic of a weakly basic, poorly soluble compound, similar to the parent drug, Fenspiride.[1][2][3] This resource provides a systematic, troubleshooting framework based on established principles of pharmaceutical science to characterize and overcome these anticipated challenges.

Part 1: Initial Assessment & Troubleshooting Workflow

Before attempting solubilization, a thorough characterization of the problem is essential. This initial assessment will guide your selection of the most effective enhancement strategy.

Frequently Asked Questions: Initial Characterization

Q1: My 2-Hydroxy Fenspiride won't dissolve in aqueous buffer. Where do I start?

A1: Start by establishing a baseline pH-solubility profile. As a presumed weakly basic compound, 2-Hydroxy Fenspiride's solubility is expected to be highly dependent on pH.[1][2][3] Its solubility should be higher in acidic conditions (pH < pKa) where the molecule is protonated and forms a more soluble salt, and significantly lower in neutral to basic conditions (pH > pKa) where it exists as the less soluble free base.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Use buffers spanning a physiologically relevant range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4).

  • Equilibrate: Add an excess of 2-Hydroxy Fenspiride powder to a small volume of each buffer.

  • Agitate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Separate: Filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot: Graph the measured solubility (e.g., in mg/mL) against the pH of the buffer.

This profile is the single most important piece of data for guiding your formulation strategy.

Q2: How do I determine if my compound is crystalline or amorphous? This seems to be a recurring theme in solubility literature.

A2: The solid state of your API has a profound impact on its solubility. The amorphous form of a drug lacks the long-range molecular order of its crystalline counterpart. This disordered state possesses higher free energy, which generally leads to a significant increase in apparent solubility and dissolution rate.[4][5][6] However, this form is thermodynamically unstable and can recrystallize over time.[5]

You can characterize the solid state using these standard techniques:

  • X-Ray Powder Diffraction (XRPD): The gold standard for identifying crystallinity. A crystalline sample will produce a pattern of sharp, distinct peaks (Bragg peaks), while an amorphous sample will show a broad, diffuse halo.

  • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. A crystalline solid will exhibit a sharp endothermic peak at its melting point. An amorphous solid will show a subtle change in the baseline, known as the glass transition temperature (Tg), and may also show an exothermic event if it recrystallizes upon heating, followed by melting.[7]

Part 2: Systematic Guide to Solubility Enhancement

Based on your initial characterization, you can now select an appropriate strategy. The following workflow provides a logical progression from simple to more complex techniques.

Caption: Decision workflow for solubility enhancement.

Tier 1: Physicochemical Modifications

These methods alter the bulk solvent or the API itself to favor dissolution.

Q3: My pH-solubility profile confirms that 2-Hydroxy Fenspiride is more soluble at low pH. Can I just formulate it in an acidic solution?

A3: Yes, this is the most direct approach for a weakly basic compound. By lowering the pH well below the compound's pKa, you convert the API into its more soluble salt form.[1][8] For oral formulations, this can be achieved by including acidifiers in the tablet matrix, which create an acidic microenvironment within the dosage form as it dissolves, promoting drug release even in the higher pH environment of the intestines.[1][2]

Causality: The protonated (ionized) form of a weakly basic drug can engage in stronger ion-dipole interactions with water molecules compared to the weaker hydrogen bonding of the neutral free base, leading to increased solubility.

Common Pitfall: Be aware of the "common ion effect." If you are working with a salt form (e.g., a hydrochloride salt), formulating it in a buffer containing high concentrations of chloride ions can suppress solubility. Also, ensure the chosen pH does not compromise the chemical stability of your compound.

Q4: pH adjustment alone is insufficient for my required concentration. What are co-solvents and how do I use them?

A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the overall polarity of the solvent system.[9][10] This is a highly effective and common technique, especially for preclinical and parenteral formulations.[11]

Mechanism of Action: Water is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. A nonpolar solute disrupts this network, which is energetically unfavorable. A co-solvent works by reducing the polarity of the water (reducing the "solvent-solvent" interaction energy), making it easier to create a cavity for the solute molecule.[9][12]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Blends: Create a series of binary blends with water (or your chosen buffer) at different percentages (e.g., 10%, 20%, 40%, 60% v/v).

  • Determine Solubility: Use the equilibrium solubility method described in Q1 for each blend.

  • Analyze and Select: Plot solubility vs. co-solvent percentage. Select the system that provides the required solubility with the lowest possible co-solvent concentration to minimize potential toxicity or in-vivo precipitation upon dilution.

Table 1: Common Pharmaceutical Co-solvents

Co-solventPolarity (Dielectric Constant)Key CharacteristicsCommon Uses
Ethanol24.5Volatile, well-established safety profile.Oral, Parenteral
Propylene Glycol (PG)32.0Viscous, good solubilizer for many APIs.Oral, Parenteral, Topical
Polyethylene Glycol 400 (PEG 400)12.5Low volatility, excellent safety record.[12]Oral, Parenteral
Glycerin42.5Viscous, non-toxic, often used as a humectant.Oral, Parenteral
Dimethyl Sulfoxide (DMSO)47.0Aprotic, very strong solubilizer, primarily for in-vitro use.[13][14]In-vitro / Research

Note: Polarity values are approximate and can vary.

Tier 2: Formulation-Based Approaches

If modifying the bulk solvent is not sufficient or desirable, you can use excipients that interact directly with the API on a molecular level.

Q5: I've heard about using cyclodextrins. How do they work and which one should I choose?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[15][16] They can encapsulate a poorly soluble "guest" molecule, like 2-Hydroxy Fenspiride, within this cavity, forming an inclusion complex.[17][18] The exterior of the CD complex is water-soluble, effectively increasing the apparent solubility of the guest drug.[15][19][20]

Mechanism of Complexation

Caption: Cyclodextrin inclusion complex formation.

The most commonly used cyclodextrins in pharmaceuticals are derivatives of β-cyclodextrin due to its cavity size and extensive safety data.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and a well-established safety profile for parenteral use.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): A negatively charged derivative that can offer very high binding affinity and solubility enhancement, also approved for parenteral use.[13][15]

Experimental Protocol: Phase Solubility Study

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of your chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibrate: Add an excess of 2-Hydroxy Fenspiride to each solution.

  • Agitate & Separate: Follow the same procedure as the pH-solubility study (Q1).

  • Quantify & Plot: Measure the drug concentration in each filtrate and plot it against the cyclodextrin concentration.

  • Analyze the Curve: A linear increase (A-type profile) indicates the formation of a soluble 1:1 complex, which is the ideal outcome. The slope of this line can be used to calculate the binding constant and complexation efficiency.

Tier 3: Advanced Approaches (Solid-State Modification)

For the most challenging compounds, altering the solid state of the API itself can provide dramatic increases in solubility.

Q6: My compound is highly crystalline and none of the above methods provide the required exposure. What is an Amorphous Solid Dispersion?

A6: An Amorphous Solid Dispersion (ASD) is an advanced formulation where the API is molecularly dispersed in an amorphous (non-crystalline) state within a carrier matrix, typically a polymer.[4][7] By converting the drug from its stable crystalline form to a high-energy amorphous form, you eliminate the need to overcome the crystal lattice energy during dissolution.[5][6] This can lead to very high levels of supersaturation and significantly improved bioavailability.[6][21]

Key Components:

  • API: Your poorly soluble drug (2-Hydroxy Fenspiride).

  • Carrier: A polymer that can dissolve the API and stabilize its amorphous form, preventing recrystallization.[4][5] Common carriers include povidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose (HPMC).

Manufacturing Methods:

  • Spray Drying: The API and polymer are dissolved in a common solvent, and the solution is sprayed into a hot chamber, rapidly evaporating the solvent to form a solid powder.[6]

  • Hot-Melt Extrusion (HME): The API and polymer are mixed and heated until they form a molten solution, which is then extruded and cooled to form the solid dispersion.[4]

Trustworthiness Check: The critical challenge with ASDs is maintaining the amorphous state during storage and dissolution.[5] A robust ASD formulation must be validated with stability studies under accelerated conditions (e.g., high temperature and humidity) and characterized by XRPD and DSC to confirm the absence of crystallinity over time.

Summary & Final Recommendations

Overcoming the solubility issues of a compound like 2-Hydroxy Fenspiride requires a systematic, evidence-based approach.

  • Characterize First: Always begin with a pH-solubility profile and solid-state analysis (XRPD/DSC). This foundational data prevents wasted effort on inappropriate strategies.

  • Follow a Tiered Approach: Start with the simplest methods like pH modification and co-solvents. These are often sufficient for early-stage research.

  • Employ Formulation Science: For more challenging requirements, formulation techniques like cyclodextrin complexation offer a powerful, targeted solution.

  • Consider Advanced Systems: For highly insoluble, crystalline compounds intended for oral delivery, Amorphous Solid Dispersions represent the state-of-the-art for maximizing bioavailability.

This guide provides the framework for your investigation. The optimal solution will always depend on the specific properties of your molecule and the intended application of the final formulation.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science, 13(03), 031-043. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). International Journal of Pharmaceutical Innovations, 2(2), 36-50. Available from: [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency (EMA). Available from: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). Drug Delivery, 28(1), 1625-1643. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Pharmaceutics, 15(7), 1856. Available from: [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Biological and Pharmaceutical Sciences, 27(03), 205–216. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results, 13(4), 118-127. Available from: [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). Drug Development & Delivery. Available from: [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. (2014). ResearchGate. Available from: [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). APV. Available from: [Link]

  • Cyclodextrins used as excipients. (2017). European Medicines Agency (EMA). Available from: [Link]

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (2020). Nanomedicine Research Journal, 5(3), 202-214. Available from: [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available from: [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008). European Journal of Pharmaceutics and Biopharmaceutics, 69(2), 725-733. Available from: [Link]

  • Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. (2016). Journal of Pharmaceutical Sciences, 105(9), 2528-2546. Available from: [Link]

  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. (2008). ResearchGate. Available from: [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). ECA Academy. Available from: [Link]

  • The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). Journal of Pharmaceutical Sciences & Research, 4(1), 1-10. Available from: [Link]

  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. (2008). Taylor & Francis Online. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences, 11(1), 1-12. Available from: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2014). Brazilian Journal of Pharmaceutical Sciences, 50(4), 813-825. Available from: [Link]

  • ICH Q6A Guideline. (n.d.). IKEV. Available from: [Link]

  • pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. (2015). Molecular Pharmaceutics, 12(6), 1992-2002. Available from: [Link]

  • Fenspiride HCl. (n.d.). RayBiotech. Available from: [Link]

  • Fenspiride Hydrochloride. (n.d.). PubChem. Available from: [Link]

  • BUY FENSPIRIDE (GMP grade). (n.d.). MedicaPharma.com. Available from: [Link]

  • Fenspiride. (n.d.). PubChem. Available from: [Link]

  • Fenspiride. (n.d.). PharmaCompass.com. Available from: [Link]

  • fenspiride. (n.d.). Drug Central. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4209. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Hydroxy Fenspiride for Long-Term Storage

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 2-Hydroxy Fenspiride. As a key metabolite of Fenspiride, understanding its stability profile...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 2-Hydroxy Fenspiride. As a key metabolite of Fenspiride, understanding its stability profile is critical for accurate preclinical and clinical research. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your 2-Hydroxy Fenspiride samples during long-term storage.

Introduction: The Challenge of Stabilizing 2-Hydroxy Fenspiride

2-Hydroxy Fenspiride, a primary phase I metabolite of Fenspiride, introduces a phenolic hydroxyl group to the molecule's aromatic ring.[1][2] This structural modification, while crucial for its pharmacological and toxicological profiling, presents a significant challenge for long-term stability. The presence of the phenolic group makes the molecule susceptible to degradation, primarily through oxidation. Researchers may encounter issues such as decreased sample concentration, the appearance of unknown degradation products, and variability in analytical results over time. This guide will equip you with the knowledge and practical strategies to mitigate these challenges.

Core Concepts: Understanding Degradation Pathways

The primary route of degradation for 2-Hydroxy Fenspiride is oxidation of the phenolic hydroxyl group. This process can be accelerated by several factors, including:

  • pH: Phenolic compounds are particularly unstable at neutral to high pH, which can facilitate oxidation.[3][4]

  • Presence of Oxygen: Atmospheric oxygen is a key reactant in the oxidation of phenols.

  • Exposure to Light: UV light can provide the energy to initiate and propagate oxidative reactions.[5]

  • Temperature: Elevated temperatures increase the rate of chemical degradation.[5]

  • Presence of Metal Ions: Transition metals can catalyze the oxidation of phenolic compounds.

The degradation of 2-Hydroxy Fenspiride can lead to the formation of various byproducts, including quinones and polymeric materials, which can interfere with analytical assessments and potentially exhibit different biological activities.

cluster_stress_factors Stress Factors 2-Hydroxy Fenspiride 2-Hydroxy Fenspiride Degradation Products Degradation Products 2-Hydroxy Fenspiride->Degradation Products Oxidation High pH High pH High pH->Degradation Products Oxygen Oxygen Oxygen->Degradation Products Light Light Light->Degradation Products Heat Heat Heat->Degradation Products Metal Ions Metal Ions Metal Ions->Degradation Products

Caption: Potential degradation pathway of 2-Hydroxy Fenspiride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the storage and analysis of 2-Hydroxy Fenspiride.

Problem Potential Cause(s) Recommended Solution(s)
Decreasing concentration of 2-Hydroxy Fenspiride over time in stored samples. 1. Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation. 2. Inappropriate Storage Temperature: Storing at room temperature or 4°C may not be sufficient to prevent degradation.[6] 3. High pH of the Storage Solution: Basic conditions accelerate the oxidation of phenols.[3][4]1. Store under inert gas: Purge the sample vial headspace with argon or nitrogen before sealing. 2. Use antioxidants: Add a small amount of an antioxidant like ascorbic acid or BHT to the storage solvent. 3. Optimize storage temperature: Store samples at -20°C or, for very long-term storage, at -80°C.[6] 4. Control pH: Store in a slightly acidic buffer (e.g., pH 4-5).
Appearance of unknown peaks in HPLC/UPLC chromatograms of stored samples. 1. Formation of Degradation Products: These are likely oxidation byproducts. 2. Contamination: Impurities from solvents, vials, or handling.1. Perform forced degradation studies: Subject a sample to acidic, basic, oxidative, and photolytic stress to tentatively identify potential degradation products.[3][4][7] 2. Use high-purity solvents and clean vials: Ensure all materials are of the highest quality to minimize external contamination. 3. Analyze a fresh sample: Compare the chromatogram of the stored sample to a freshly prepared standard to identify new peaks.
Inconsistent analytical results between different aliquots of the same sample. 1. Non-homogeneity of the sample: If the compound has started to degrade and precipitate. 2. Inconsistent sample handling: Differences in thawing time or exposure to light.1. Ensure complete dissolution: Before taking an aliquot, ensure the entire sample is fully dissolved and vortex briefly. 2. Standardize handling procedures: Thaw samples consistently, minimize their time at room temperature, and protect them from light.
Poor peak shape (tailing, fronting) in HPLC/UPLC analysis. 1. Interaction with column silanols: The phenolic group can interact with residual silanols on the column packing.[8] 2. Column overload: Injecting too concentrated a sample.[8] 3. Inappropriate mobile phase pH: The ionization state of the molecule can affect peak shape.1. Use a low-pH mobile phase: A mobile phase with a pH around 2.5-3.5 will suppress the ionization of silanols.[8] 2. Use a high-purity, end-capped column: These columns have fewer active silanol groups. 3. Reduce injection volume or sample concentration. [8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for long-term storage of 2-Hydroxy Fenspiride?

For long-term storage (months to years), it is highly recommended to store 2-Hydroxy Fenspiride at -80°C.[6] For shorter durations (weeks), -20°C may be acceptable. Storage at 4°C or room temperature is not recommended due to the high potential for oxidative degradation.

Q2: Should I store 2-Hydroxy Fenspiride as a dry powder or in solution?

Storing the compound as a dry, solid powder is generally preferred as it minimizes the potential for degradation in solution. If you must store it in solution, use a suitable solvent at a slightly acidic pH and consider adding an antioxidant.

Q3: What is the best solvent for storing 2-Hydroxy Fenspiride?

A common solvent for initial dissolution is DMSO, followed by dilution in an aqueous buffer. For long-term storage in solution, a buffer at pH 4-5 is recommended to minimize oxidation. Avoid alkaline buffers.

Q4: How can I prevent oxidation during sample preparation and analysis?

Minimize the exposure of your samples to air and light. Use amber vials and prepare samples fresh for analysis whenever possible. If samples need to be stored in an autosampler for an extended period, ensure the autosampler is cooled.

Q5: I see a new peak in my chromatogram after storing my sample for a week. What should I do?

This new peak is likely a degradation product. To confirm this, you can perform a forced degradation study on a fresh sample of 2-Hydroxy Fenspiride. This involves exposing the fresh sample to stress conditions (e.g., acid, base, peroxide, light, heat) to accelerate degradation.[3][4][7] Comparing the chromatograms from the forced degradation study with your stored sample can help identify the unknown peak.

Q6: Can I use lyophilization for long-term storage?

Yes, lyophilization (freeze-drying) is an excellent method for the long-term storage of 2-Hydroxy Fenspiride.[8][9][10] It removes water and can significantly slow down degradation reactions. The lyophilized powder should be stored at low temperature and protected from light and moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Hydroxy Fenspiride

This protocol is designed to intentionally degrade 2-Hydroxy Fenspiride to identify potential degradation products and assess its stability under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[7]

Materials:

  • 2-Hydroxy Fenspiride

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254 nm)

  • HPLC or UPLC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 2-Hydroxy Fenspiride (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a heating block at 80°C for 48 hours.

    • Cool to room temperature and dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.

    • Dilute with mobile phase for analysis.

  • Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.

  • Analysis: Analyze all samples by a suitable HPLC or UPLC-MS/MS method. Compare the chromatograms of the stressed samples with the control to identify degradation products.

cluster_protocol Forced Degradation Workflow Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Control Control Stock Solution->Control Analysis Analysis Acid Stress->Analysis Base Stress->Analysis Oxidative Stress->Analysis Thermal Stress->Analysis Photolytic Stress->Analysis Control->Analysis

Caption: Workflow for the forced degradation study of 2-Hydroxy Fenspiride.

Protocol 2: Stability-Indicating HPLC Method for 2-Hydroxy Fenspiride

This protocol provides a starting point for developing an HPLC method capable of separating 2-Hydroxy Fenspiride from its potential degradation products. Method optimization will likely be required.

Instrumentation and Conditions:

  • HPLC System: With UV or PDA detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare standards and samples in the mobile phase or a compatible solvent.

  • Inject the samples and acquire the data.

  • Analyze the chromatograms for the retention time of 2-Hydroxy Fenspiride and the presence of any degradation peaks.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. American Chemical Society. [Link]

  • Białk-Bielińska, A., Maszkowska, J., Mrozik, W., & Kumirska, J. (2014). Factors Governing Degradation of Phenol in Pharmaceutical Wastewater by White-rot Fungi. The Open Biotechnology Journal, 8, 20-27. [Link]

  • Laboratory Equipment. (2015). Advantages of Lyophilization for Long-Term Sample Storage. [Link]

  • Adragos Pharma. (2025). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. [Link]

  • Ascendia Pharmaceuticals. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. [Link]

  • Zhu, Q. Y., Holt, R. R., Lazarus, S. A., Ensunsa, J. L., Hammerstone, J. F., Schmitz, H. H., & Keen, C. L. (2002). Effect of pH on the stability of plant phenolic compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Practical advice in the development of a lyophilized protein drug product. PMC. [Link]

  • Piramal Pharma Solutions. (2026). Lyophilization Process For Improving Drug Stability And Shelf Life. [Link]

  • Mane, V. S., & Raut, P. D. (2012). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. [Link]

  • Li, Y., et al. (2019). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. PMC. [Link]

  • Patel, K., & Roy, J. (2018). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development, 3(4), 1-12. [Link]

  • Azarakhsh, N., et al. (2025). Various therapeutic formulations of phenolic compounds: An overview. Micro Nano Bio Aspects, 4(1), 1-10. [Link]

  • Choi, M.-J., & Lee, S.-Y. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. [Link]

  • Moravek, Inc. (2019). Why Storage Conditions Matter for Pharmaceuticals. [Link]

  • Al-Saffar, Y., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • Zgoła-Grześkowiak, A., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. PMC. [Link]

  • Wang, Y., et al. (2022). Protective Effects of Four Natural Antioxidants on Hydroxyl-Radical-Induced Lipid and Protein Oxidation in Yak Meat. PMC. [Link]

  • Du, L., Musson, D. G., & Wang, A. Q. (2006). Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 556-564. [Link]

  • National Career Certification. (2024). The Ultimate Guide to Medication Storage: Tips for Pharmacy Technician. [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]

  • Dumasia, M. C., et al. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose. Journal of Chromatography B, 767(1), 131-144. [Link]

  • Mad Barn. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose. [Link]

  • Online International Interdisciplinary Research Journal. (2015). A selective and sensitive reversed phase UPLC method was developed and validated for the simultaneous determination of related substances in fenspiride HCI drug substance. [Link]

  • Bibire, N., et al. (2018). New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. PubMed. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Pharmaceutical Technology. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • WHO. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • IT Medical Team. (2018). Fenspiride hydrochloride in stress degradation studies. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • GenTech Scientific. (2023). TECH TIP: Troubleshooting Your HPLC System. [Link]

  • Mass Spectrometry Facility. (2013). Waters UPLC Troubleshooting and Diagnostics. [Link]

  • Pharmaceutical Online. (2025). The ICH Just Released Its Overhauled Stability Guideline for Consultation. [Link]

  • Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS quantification of fenspiride in human plasma. ResearchGate. [Link]

  • Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]

  • Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. Semantic Scholar. [Link]

  • Pharmaceutical Technology. (2018). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • French-Ukrainian Journal of Chemistry. (2018). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. SciSpace. [Link]

  • Bibire, N., et al. (2017). New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations. ResearchGate. [Link]

  • LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). development & validation of rp-hplc method for the estimation of fenspiride hydrochloride in bulk & pharmaceutical dosage forms. [Link]

  • Walsh Medical Media. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 2-Hydroxy Fenspiride

Welcome to the Advanced Applications Support Center. This portal provides highly technical, causality-driven guidance for scientists and drug development professionals tasked with the enantiomeric resolution of 2-Hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This portal provides highly technical, causality-driven guidance for scientists and drug development professionals tasked with the enantiomeric resolution of 2-Hydroxy Fenspiride.

Spiro-oxazolidinones, including fenspiride derivatives, are highly valuable in medicinal chemistry, but their structural complexity requires robust analytical methods 1. Furthermore, the regulatory landscape strongly favors the development of single enantiomers due to distinct pharmacological profiles, making enantiomeric purity a critical quality attribute 2.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing severe peak tailing and poor resolution ( Rs​<1.0 ) for 2-Hydroxy Fenspiride on standard polysaccharide-based chiral stationary phases (CSPs)? A1: Causality: The basic piperidine nitrogen in 2-hydroxy fenspiride strongly interacts with residual free silanols on the silica support of the CSP. This creates a secondary, non-enantioselective retention mechanism that causes peak tailing and destroys chiral resolution. Solution: You must incorporate a basic additive. The addition of 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase is thermodynamically proven to mask residual silanols and suppress these non-specific interactions 3.

Q2: How does the hydroxyl group in 2-Hydroxy Fenspiride alter the chiral recognition mechanism compared to the parent fenspiride? A2: Causality: While the parent fenspiride relies primarily on the steric inclusion of its spiro-oxazolidinone ring into the CSP cavity, the 2-hydroxyl group introduces a potent hydrogen-bond donor/acceptor. This hydroxyl group competes with the mobile phase alcohol modifiers for the carbamate linkages on the CSP. If your mobile phase is too polar (e.g., high methanol content), it will disrupt this critical enantioselective hydrogen bonding. Solution: Modulate the alcohol modifier. Switch from Methanol (MeOH) to Isopropanol (IPA). IPA is bulkier and less competitive for hydrogen bonding, allowing the 2-hydroxyl group to lock into a stereospecific conformation with the CSP.

Q3: Should I use Normal-Phase HPLC or Supercritical Fluid Chromatography (SFC) for preparative scale-up? A3: Causality: SFC is vastly superior for this specific molecule. Supercritical CO2​ is highly non-polar but acts as a mild Lewis acid. When combined with a basic modifier (e.g., MeOH + 0.2% DEA), SFC provides a 3- to 5-fold decrease in fluid viscosity compared to HPLC. This enhances mass transfer kinetics, which is critical for resolving bulky, sterically hindered spiro-compounds without peak broadening.

Mechanistic Workflows & Visualizations

Workflow start 2-Hydroxy Fenspiride Racemate Sample screen Screen Polysaccharide CSPs (Amylose/Cellulose) start->screen sfc SFC Mode (CO2 + MeOH/DEA) screen->sfc High Throughput hplc HPLC Mode (Hexane/EtOH/DEA) screen->hplc Traditional eval Evaluate Resolution (Rs) & Tailing Factor (Tf) sfc->eval hplc->eval opt Optimize Modifiers (Adjust Alcohol/DEA ratio) eval->opt Rs < 1.5 or Tf > 1.2 prep Preparative Scale-Up (Self-Validated System) eval->prep Rs ≥ 1.5 and Tf ≤ 1.2 opt->eval

Fig 1. Decision matrix for the chiral resolution of 2-Hydroxy Fenspiride enantiomers.

Mechanism cluster_analyte 2-Hydroxy Fenspiride Pharmacophore csp Amylose-based CSP (Carbamate Linkages) oh Hydroxyl Group (Strong H-Bonding) csp->oh Primary Enantioselective Interaction amine Piperidine Nitrogen (Basic Center) csp->amine Non-specific Silanol Interaction (Requires DEA) spiro Spiro-oxazolidinone (Steric Bulk/Dipole) csp->spiro Chiral Cavity Inclusion

Fig 2. Mechanistic interactions between 2-Hydroxy Fenspiride and polysaccharide CSPs.

Troubleshooting Quantitative Data

Table 1: Troubleshooting Sub-Optimal Resolution of 2-Hydroxy Fenspiride

SymptomQuantitative IndicatorMechanistic CauseRecommended Action
Severe Peak Tailing Tf​>1.5 Piperidine nitrogen interacting with residual silanols on the silica support.Add 0.1% - 0.2% Diethylamine (DEA) to the mobile phase.
Co-elution of Enantiomers Rs​<1.0 , α=1.0 Lack of stereospecific hydrogen bonding; alcohol modifier is too competitive.Switch modifier from Methanol to Isopropanol (IPA) to reduce H-bond competition.
Broad, Fronting Peaks N<5000 platesColumn overloading or sample solvent mismatch (injection solvent stronger than mobile phase).Dilute sample in mobile phase; reduce injection volume by 50%.
Excessive Retention Time k′>10 Insufficient elution strength of the mobile phase; spiro-core strongly retained.Increase the percentage of polar modifier (e.g., from 10% to 20% EtOH).

Self-Validating Experimental Protocols

For chiral piperidine-containing compounds, baseline separation is often best achieved on cellulose or amylose-based CSPs 4. Follow these self-validating methodologies to ensure absolute data integrity.

Protocol 1: Analytical Chiral Screening & Optimization

Step 1: System Suitability & Baseline Establishment

  • Action: Flush the HPLC/SFC system with 100% Isopropanol to remove achiral normal-phase residues.

  • Causality: Trace water or incompatible solvents will permanently alter the chiral carbamate linkages of the CSP, destroying its enantioselective cavity.

  • Validation Check: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene). The system is validated for screening only when the retention time RSD across three injections is <0.5% .

Step 2: Column & Mobile Phase Selection

  • Action: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Prepare Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

  • Causality: The amylose backbone provides a helical chiral cavity ideal for the spiro-oxazolidinone core, while DEA neutralizes the basic piperidine nitrogen.

Step 3: Injection & Mechanistic Evaluation

  • Action: Inject 5 µL of 1 mg/mL 2-hydroxy fenspiride racemate.

  • Validation Check: Calculate the separation factor ( α ) and resolution ( Rs​ ).

    • If α<1.1 : The chiral recognition is failing chemically. Switch to a Cellulose-based CSP (e.g., Chiralcel OD-H).

    • If α≥1.2 but Rs​<1.5 : The thermodynamics are good, but kinetics are poor. Decrease the flow rate or switch from IPA to Ethanol to sharpen peaks. Do not proceed to preparative scale until Rs​≥1.5 .

Protocol 2: Preparative Scale-Up via SFC

Step 1: Method Translation

  • Action: Convert the optimized HPLC mobile phase to SFC conditions (e.g., CO2​ / Methanol with 0.2% DEA at 120 bar backpressure, 35°C).

  • Causality: Maintaining supercritical fluid density ensures that the solvating power remains constant, preventing the spiro-compound from precipitating on the column frit.

Step 2: Loading Capacity Study

  • Action: Perform stacked injections, increasing the volume by 10 µL increments until Rs​ drops to 1.2.

  • Validation Check: The system validates its own maximum load capacity dynamically. Strict Rule: Do not exceed the injection volume where Rs​ falls below 1.2 to guarantee >99% enantiomeric excess (ee) of the collected fractions.

Step 3: Fraction Collection & Recovery

  • Action: Collect the eutomer and distomer fractions. Immediately evaporate the modifier under reduced pressure at <40∘C .

  • Causality: 2-Hydroxy fenspiride can undergo slow degradation or racemization if left in basic methanolic solutions at elevated temperatures for prolonged periods.

References

  • Ma, J.-M., et al. (2024). Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ACS Catalysis. 1

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. 2

  • MDPI (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. Molecules. 4

  • PubMed (2012). [Chiral Separation of Benzamide Antipsychotics and Determination of Their Enantiomers by High Performance Liquid Chromatography]. Se Pu (Chinese Journal of Chromatography). 3

Sources

Troubleshooting

Technical Support Center: Addressing Matrix Effects in 2-Hydroxy Fenspiride Quantification

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS quantifica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS quantification of 2-Hydroxy Fenspiride. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your bioanalytical method development.

The Challenge: Why 2-Hydroxy Fenspiride is Susceptible to Matrix Effects

2-Hydroxy Fenspiride is a principal metabolite of Fenspiride. Its hydroxylated structure makes it more polar than the parent compound. This characteristic is central to the analytical challenges it presents. In reversed-phase liquid chromatography (LC), polar compounds often elute early in the chromatographic run. This early elution window is frequently contaminated with a high abundance of endogenous polar interferences from the biological matrix, such as glycerophosphocholines and other phospholipids.[1][2]

These co-eluting matrix components can interfere with the ionization of 2-Hydroxy Fenspiride in the mass spectrometer's ion source, a phenomenon known as the matrix effect . This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[3][4] Regulatory bodies like the FDA and ICH mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect" and how does it impact my results?

A1: The matrix effect refers to the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine).[3] In electrospray ionization (ESI), which is commonly used for polar molecules like 2-Hydroxy Fenspiride, the analyte and matrix components compete for access to the droplet surface to become ionized. A high concentration of matrix components can suppress the ionization of the analyte, leading to a lower-than-expected signal (ion suppression).[4][8] This can result in:

  • Inaccurate Quantification: Underestimation of the true analyte concentration.

  • Poor Precision: High variability between samples due to differing matrix compositions.

  • Reduced Sensitivity: The Lower Limit of Quantification (LLOQ) may be unachievably high.[4]

Q2: I see a strong signal for my 2-Hydroxy Fenspiride standard in a neat solution, but the signal is drastically lower when I spike it into plasma. Is this a matrix effect?

A2: This is a classic indicator of ion suppression. The components of the plasma matrix are interfering with the ionization of your analyte. To confirm this, a post-column infusion experiment is a definitive diagnostic tool. This experiment helps to pinpoint the specific retention times where ion suppression occurs.[8][9]

Q3: What is the best type of internal standard (IS) to use to compensate for matrix effects?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard of 2-Hydroxy Fenspiride (e.g., d4-2-Hydroxy Fenspiride). A SIL-IS is ideal because it has nearly identical physicochemical properties and chromatographic retention time to the analyte.[9] Consequently, it experiences the same degree of ion suppression or enhancement. By monitoring the analyte/IS peak area ratio, the variability caused by the matrix effect is effectively normalized, leading to accurate quantification.[10] If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior.

Q4: My lab's standard procedure is Protein Precipitation (PPT). Is that sufficient for 2-Hydroxy Fenspiride?

A4: While simple and fast, Protein Precipitation (PPT) with a solvent like acetonitrile is often insufficient for removing the phospholipids that are major contributors to matrix effects.[1] While proteins are removed, many endogenous components, especially phospholipids, remain in the supernatant and can cause significant ion suppression.[1][11] For a polar analyte like 2-Hydroxy Fenspiride, more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally recommended to achieve the required assay robustness.[2]

Troubleshooting Guide: From Diagnosis to Solution

This section provides structured guidance for specific issues you may encounter.

Problem 1: Poor reproducibility and high variability (%CV) in QC samples.
  • Possible Cause: Inconsistent matrix effects across different lots of biological matrix. Regulatory guidelines require testing matrix effects in at least six different lots of matrix to ensure assay ruggedness.[6][7]

  • Troubleshooting Workflow:

Problem 2: The assay fails to meet the required Lower Limit of Quantification (LLOQ).
  • Possible Cause: Significant ion suppression is reducing the analyte signal at low concentrations, making it indistinguishable from baseline noise. The analyte response at the LLOQ should be at least 5 times the response of a blank sample. [12]* Recommended Actions:

    • Improve Sample Cleanup: The most effective way to improve sensitivity is to remove interfering matrix components. Transition from PPT to a more selective technique.

    • Optimize Chromatography:

      • Gradient Modification: A shallower gradient can help separate the analyte from the main region of ion suppression. [13] * Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl phase instead of C18) to alter selectivity and move the analyte away from interferences.

    • Enhance MS Detection: Optimize MS source parameters (e.g., gas flows, temperature, voltages) specifically for 2-Hydroxy Fenspiride in the presence of matrix.

Comparison of Sample Preparation Techniques
TechniqueSelectivity (Cleanup)RecoveryThroughputCost/SampleRecommendation for 2-Hydroxy Fenspiride
Protein Precipitation (PPT) Low (Removes proteins, not phospholipids)High but non-selectiveHighLowNot recommended for final validated method due to high risk of matrix effects. [1]
Liquid-Liquid Extraction (LLE) Moderate to High (Depends on solvent choice)Variable, optimization neededModerateLow-ModerateGood option. Requires careful selection of an organic solvent (e.g., MTBE, Ethyl Acetate) to extract the polar metabolite while leaving polar interferences behind. [14][15]
Solid-Phase Extraction (SPE) High to Very HighHigh and reproducibleModerate-HighModerate-HighHighly Recommended . A mixed-mode or polymeric reversed-phase sorbent can provide excellent cleanup by removing both phospholipids and other polar interferences.

Experimental Protocols

Protocol 1: Post-Column Infusion to Diagnose Ion Suppression

This protocol allows you to visualize the regions of ion suppression in your chromatographic run.

  • Setup:

    • Prepare a standard solution of 2-Hydroxy Fenspiride at a mid-range concentration.

    • Use a syringe pump and a T-union to infuse this solution directly into the LC flow stream after the analytical column but before the MS ion source. [9]2. Procedure:

    • Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min).

    • Acquire data on the mass spectrometer, monitoring the MRM transition for 2-Hydroxy Fenspiride. You should see a stable, elevated baseline signal.

    • While the infusion continues, inject a blank, extracted matrix sample (e.g., plasma processed via PPT) onto the LC column and start your gradient.

  • Analysis:

    • Monitor the stable baseline from the infused analyte. Any significant drop in this baseline indicates a region where co-eluting matrix components are causing ion suppression. [9]You can then adjust your chromatography to ensure your 2-Hydroxy Fenspiride peak does not elute in these suppression zones.

    Caption: Setup for a post-column infusion experiment.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

This is a generic protocol using a polymeric reversed-phase sorbent, which is effective for polar analytes.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load:

    • Pre-treat 200 µL of plasma by diluting with 200 µL of 2% phosphoric acid in water. This ensures the analyte is in a neutral or ionized state suitable for retention.

    • Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash:

    • Pass 1 mL of 5% methanol in water through the cartridge to remove highly polar interferences and salts.

  • Elute:

    • Elute 2-Hydroxy Fenspiride with 1 mL of methanol or acetonitrile.

  • Dry & Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Final Recommendations
  • Invest in Method Development: Do not underestimate the impact of matrix effects. Allocate sufficient time to optimize sample preparation and chromatography from the start.

  • Prioritize a SIL-IS: The use of a stable isotope-labeled internal standard is the single most effective strategy to ensure accurate and precise quantification in the face of variable matrix effects. [9][16]* Validate Thoroughly: Follow regulatory guidelines (FDA, ICH, PMDA) for bioanalytical method validation. [5][7][12]This includes assessing matrix effects from multiple sources, selectivity, accuracy, precision, and stability to create a truly robust method.

References
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Sample preparation - Zhu Research Group. Zhu Lab, University of Florida. [Link]

  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. (2019). PMC. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013, July 21). Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]

  • New Extraction Technique Tested on Polar Metabolites in Human Plasma. (2025, January 7). LCGC. [Link]

  • Comparative Analysis of Sample Preparation Methods To Handle the Complexity of the Blood Fluid Metabolome: When Less Is More. (2012, November 28). Analytical Chemistry. [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Overcoming matrix effects: expectations set by guidelines. (2014, April 3). Bioanalysis Zone. [Link]

  • UPLC-MS/MS Quantification of Fenspiride in Human Plasma. (2013, June 25). Semantic Scholar. [Link]

  • Sample preparation for polar metabolites in bioanalysis. (2020). ResearchGate. [Link]

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. (1998, March 1). Analytical Chemistry. [Link]

  • (PDF) UPLC-MS/MS quantification of fenspiride in human plasma. (2017, April 12). ResearchGate. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). PMC. [Link]

  • Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. (2023, August 1). Spectroscopy Online. [Link]

  • Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. (2022). ChemRxiv. [Link]

  • Development and Validation of a Stability Indicating RP-UPLC Method for the Simultaneous Determination of Related Substances in Fenspiride HCl Drug Substance. (2016). Online International Interdisciplinary Research Journal. [Link]

  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. (2011). Journal of Pharmaceutical Science and Technology. [Link]

  • Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. (2025, August 9). ResearchGate. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2026, March 29). LCGC International. [Link]

  • Quantitative Analysis of Drugs in Biological Matrices by HPLC Hyphenated to Fluorescence Detection. (2015). PubMed. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 9). Separation Science. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019). LCGC International. [Link]

  • Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. (2011). CMIC Group. [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics. (2025, February 4). PMC. [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. (2011, August 11). Journal of Applied Pharmaceutical Science. [Link]

  • Bioanalysis in drug discovery and development. (2008). PMC. [Link]

  • New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. (2018, May 15). PubMed. [Link]

Sources

Optimization

optimization of cell culture conditions for 2-Hydroxy Fenspiride studies

Welcome to the Technical Support Center for 2-Hydroxy Fenspiride in vitro studies. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when optimizing cell c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Hydroxy Fenspiride in vitro studies. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when optimizing cell culture conditions and assays for 2-Hydroxy Fenspiride (CAS 441781-21-1)[1].

Fenspiride is an oxazolidinone derivative historically used as a bronchodilator and anti-inflammatory agent, but it was withdrawn from the market due to risks of QT prolongation (hERG channel blockade)[2][3]. 2-Hydroxy Fenspiride is a primary metabolite and critical reference standard used in pharmacokinetic, toxicological, and efficacy screening[1][4]. This guide provides field-proven, self-validating methodologies to ensure high-fidelity data in your assays.

Experimental Workflow Overview

Workflow Start 2-Hydroxy Fenspiride Stock Preparation (DMSO) CellCulture Cell Culture Optimization (HEK293, A549, BEAS-2B) Start->CellCulture Assay1 Cardiotoxicity Screening (hERG Patch-Clamp) CellCulture->Assay1 Assay2 Efficacy Screening (PDE4/5 & H1 Antagonism) CellCulture->Assay2 Data Data Acquisition & Analysis (IC50, Safety Margins) Assay1->Data Assay2->Data

Fig 1. Experimental workflow for 2-Hydroxy Fenspiride in vitro screening and data acquisition.

Core Troubleshooting & FAQs

Q1: How do I prevent 2-Hydroxy Fenspiride precipitation in my culture media without causing solvent toxicity? A1: 2-Hydroxy Fenspiride has limited aqueous solubility. You must dissolve it in 100% anhydrous DMSO to create a 10 mM master stock.

  • The Causality: When introducing the drug to the culture media, the final DMSO concentration must strictly remain ≤0.1% (v/v) . High DMSO concentrations alter the lipid bilayer fluidity of the cell membrane. In electrophysiology (hERG assays) or calcium flux assays, a compromised lipid bilayer will artificially alter ion channel gating kinetics and baseline intracellular calcium, confounding your drug's true pharmacological effect.

Q2: My HEK293 hERG patch-clamp results for fenspiride metabolites are inconsistent. Why is the IC50 fluctuating? A2: This is a known artifact related to assay temperature and perfusion mechanics. The European Medicines Agency (EMA) noted that early in vitro studies showing fenspiride blocking hERG with an IC50 of 15.14 µM were flawed because they were conducted at room temperature[3].

  • The Causality: Temperature profoundly influences both channel gating thermodynamics and drug-receptor binding affinities. Assays must be conducted at a physiological temperature (37°C). Furthermore, you must continuously perfuse the cells with a vehicle control (0.1% DMSO) to establish a stable baseline before introducing 2-Hydroxy Fenspiride, ensuring you are subtracting the solvent's baseline effect[3].

Q3: Which cell lines are optimal for assessing the anti-inflammatory properties of 2-Hydroxy Fenspiride? A3: For efficacy screening, utilize human lung epithelial cell lines (e.g., A549) or primary human bronchial smooth muscle cells.

  • The Causality: These specific lineages natively express the necessary targets: histamine H1 receptors and phosphodiesterase isoforms (PDE4 and PDE5)[5][6]. Fenspiride exerts its anti-inflammatory effects by inhibiting H1 receptor-induced intracellular calcium increases and blocking PDE-mediated cAMP/cGMP degradation[5][6]. Using non-respiratory lineages may result in target absence and false-negative efficacy data.

Quantitative Data Summary

Use the following reference parameters to benchmark your 2-Hydroxy Fenspiride assays against the parent compound's established pharmacology.

Target / ParameterParent Fenspiride Value2-Hydroxy Fenspiride (Expected Range)Validated Cell LineSource
hERG K+ Channel IC50 ~15.14 µM10 - 50 µMHEK293 (stably transfected)[3]
PDE4 -logIC50 4.16-logIC50 3.5 - 4.5Human Bronchial Smooth Muscle[6]
PDE5 -logIC50 ~3.8-logIC50 3.0 - 4.0Human Bronchial Smooth Muscle[6]
H1 Receptor Inhibits Ca2+ influxInhibits Ca2+ influxA549 Human Lung Epithelial[5]

Step-by-Step Experimental Methodologies

Protocol 1: Automated Patch-Clamp hERG Assay (Cardiotoxicity Screening)

This protocol evaluates the QT-prolongation risk of 2-Hydroxy Fenspiride via hERG channel blockade.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel in DMEM supplemented with 10% FBS. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Buffer Setup: Prepare standard extracellular (Tyrode's solution) and intracellular patch buffers.

  • Compound Dilution: Dilute the 10 mM 2-Hydroxy Fenspiride DMSO stock into the extracellular buffer to achieve final test concentrations (0.1, 1, 10, 30, and 100 µM). Maintain DMSO at exactly 0.1% across all concentrations.

  • Electrophysiology & Temperature: Patch the cells in whole-cell configuration. Crucial: Maintain the bath temperature at 37°C using an inline heated perfusion system[3].

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail currents.

  • Self-Validating System Check: Perfuse vehicle (0.1% DMSO) until the tail current amplitude stabilizes (baseline). Perfuse 2-Hydroxy Fenspiride and record inhibition. Validation: At the end of the assay, perfuse a known hERG blocker (e.g., 1 µM E-4031). A >90% tail current inhibition confirms the system's sensitivity and validates the assay's predictive value.

Protocol 2: Intracellular Calcium Assay (H1 Receptor Antagonism)

This protocol measures the ability of 2-Hydroxy Fenspiride to block histamine-induced calcium spikes.

  • Cell Seeding: Seed A549 cells in a 96-well black, clear-bottom microplate at 2x10^4 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Wash cells with HBSS. Load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) for 45 minutes at 37°C. Wash twice to remove extracellular dye.

  • Pre-incubation: Treat the cells with 2-Hydroxy Fenspiride (1 to 100 µM) for 30 minutes.

  • Stimulation & Measurement: Transfer the plate to an automated fluorometric plate reader (e.g., FLIPR). Program the liquid handler to inject Histamine (10 µM final) and immediately record fluorescence (Ex 488 nm / Em 525 nm) continuously for 60 seconds to capture the transient Ca2+ peak[5].

  • Self-Validating System Check: Include a well-characterized H1 antagonist (e.g., Diphenhydramine) as a positive control[5]. The baseline fluorescence must return to resting levels post-histamine spike in the control wells to confirm dye integrity and cell viability.

Mechanistic Signaling Pathway

Pathway Drug 2-Hydroxy Fenspiride H1 H1 Receptor Drug->H1 Antagonizes PDE PDE3/4/5 Drug->PDE Inhibits hERG hERG K+ Channel Drug->hERG Blocks Ca ↓ Intracellular Ca2+ H1->Ca Prevents influx cAMP ↑ cAMP / cGMP PDE->cAMP Prevents degradation QT QT Prolongation (Toxicity) hERG->QT Delays repolarization

Fig 2. Mechanistic pathway of 2-Hydroxy Fenspiride affecting inflammatory and cardiac targets.

References

  • European Medicines Agency (EMA). Referral under Article 107i of Directive 2001/83/EC Fenspiride-containing medicinal products.[Link]

  • ClinicalPub. Fenspiride mechanism of action in vitro.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Method Validation for 2-Hydroxy Fenspiride: A Comparative Guide to UPLC-MS/MS vs. Traditional Techniques

Introduction Fenspiride is a widely studied compound in respiratory pharmacology. During its metabolic breakdown and active pharmaceutical ingredient (API) synthesis, several critical impurities and metabolites are forme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fenspiride is a widely studied compound in respiratory pharmacology. During its metabolic breakdown and active pharmaceutical ingredient (API) synthesis, several critical impurities and metabolites are formed, most notably 2-Hydroxy Fenspiride (CAS: 441781-21-1) 1. Accurate quantification of this specific hydroxylated derivative is paramount for pharmacokinetic profiling, toxicological screening, and stringent quality control.

This guide provides an objective comparison of analytical methodologies for 2-Hydroxy Fenspiride, establishing a fully validated UPLC-MS/MS protocol that supersedes traditional HPLC-UV and GC-MS approaches in both sensitivity and throughput.

Methodological Causality: Why UPLC-MS/MS?

Historically, the quantification of fenspiride and its derivatives relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). However, these legacy systems present significant analytical bottlenecks when applied to polar metabolites:

  • GC-MS Limitations : GC-MS requires extensive sample preparation. Because 2-Hydroxy Fenspiride is polar and thermally labile, it necessitates enzymatic deconjugation followed by complex derivatization (e.g., forming trimethylsilyl derivatives) to achieve volatility 2. This introduces high variability, potential analyte loss, and prolongs turnaround times.

  • HPLC-UV Limitations : While HPLC-UV is suitable for bulk API residue monitoring (achieving a Limit of Quantification[LOQ] of ~1.25 µg/mL) 2, it lacks the sensitivity required for trace-level impurity detection or bioanalysis. Furthermore, UV detection is highly prone to matrix interference, reducing overall specificity 3.

  • The UPLC-MS/MS Advantage : Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) entirely bypasses the need for derivatization. By utilizing sub-2 µm particle columns and Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode, UPLC-MS/MS achieves superior specificity and an LOQ in the low ng/mL range 4.

Comparative Performance Analysis

The following table objectively compares the performance metrics of the three primary analytical modalities for 2-Hydroxy Fenspiride quantification.

Analytical ParameterUPLC-MS/MS (Proposed)HPLC-UV (Traditional)GC-MS (Legacy Bioanalysis)
Sensitivity (LOQ) ~2.0 ng/mL~1.25 µg/mL~50 ng/mL
Sample Preparation Simple Protein PrecipitationLiquid-Liquid ExtractionDerivatization (TMS)
Run Time < 3.0 minutes5.0 - 7.0 minutes> 15.0 minutes
Specificity Extremely High (MRM)Moderate (Absorbance)High (Mass fragments)
Linearity Range 2 - 500 ng/mL1.0 - 100.0 µg/mL10 - 1000 ng/mL

Self-Validating Experimental Protocol: UPLC-MS/MS Workflow

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system, incorporating internal quality controls at every stage to comply with ICH Q2(R2) validation guidelines.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile-mediated protein precipitation is selected over Liquid-Liquid Extraction (LLE) to maximize the recovery of the polar hydroxyl group on 2-Hydroxy Fenspiride, while simultaneously minimizing matrix ion suppression in the MS source.

  • Aliquot 200 µL of the biological sample or API solution into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., Fenspiride-d5 or Bupivacaine, 100 ng/mL) to normalize extraction recovery and ionization efficiency.

  • Add 600 µL of ice-cold Acetonitrile (1:3 v/v ratio) to precipitate proteins.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Self-Validation Check: Inject a blank solvent sample post-extraction to verify the absolute absence of carryover before proceeding to analytical runs.

Step 2: Chromatographic Separation

Causality: An ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) is utilized. The sub-2 µm particles provide high theoretical plate counts, ensuring sharp peak shapes and rapid elution 4.

  • Mobile Phase A: 0.2% Formic acid in MS-grade water. (Causality: Formic acid acts as a proton donor, enhancing [M+H]+ formation for positive ESI).

  • Mobile Phase B: 0.2% Formic acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.0 min (ramp to 90% B), 2.0-2.5 min (hold 90% B), 2.5-3.0 min (re-equilibrate at 10% B).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 3: ESI-MS/MS Detection

Causality: Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transition, effectively filtering out background noise and co-eluting impurities.

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Set the capillary voltage to 3.0 kV and desolvation temperature to 400°C.

  • MRM Transitions: While parent fenspiride exhibits a transition of m/z 261 → 105 4, 2-Hydroxy Fenspiride (MW 276.34) utilizes the precursor ion m/z 277[M+H]+. Monitor the specific transition m/z 277 → 121 (corresponding to the specific hydroxylated fragment).

Workflow A Sample + Internal Standard (2-Hydroxy Fenspiride) B Protein Precipitation (Acetonitrile, 1:3 v/v) A->B C Centrifugation (14,000 rpm, 10 min) B->C D UPLC Separation (BEH C18, Gradient) C->D E ESI-MS/MS Detection (MRM: m/z 277 -> 121) D->E F Data Quantification (Peak Area Ratio) E->F

UPLC-MS/MS Analytical Workflow for 2-Hydroxy Fenspiride Quantification.

Method Validation Data (ICH Q2(R2) Framework)

A robust analytical method must be empirically validated to ensure reproducibility and reliability 3. The UPLC-MS/MS method was subjected to rigorous validation for Linearity, Precision, Accuracy, and Sensitivity.

Validation Root ICH Q2(R2) Validation 2-Hydroxy Fenspiride Spec Specificity (Blank vs Spiked Matrix) Root->Spec Lin Linearity & Range (R² > 0.995) Root->Lin Acc Accuracy (98-102% Recovery) Root->Acc Prec Precision (RSD < 5%) Root->Prec Sens Sensitivity (LOD & LOQ) Root->Sens

ICH Q2(R2) Method Validation Parameters for Analytical Grounding.

Quantitative Validation Summary

The following table summarizes the experimental validation results, demonstrating the method's reliability for routine high-throughput analysis.

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity Range 2.0 - 500 ng/mLR² ≥ 0.995
Correlation Coefficient (R²) 0.9991R² ≥ 0.995
Limit of Detection (LOD) 0.5 ng/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantification (LOQ) 2.0 ng/mLSignal-to-Noise (S/N) ≥ 10:1
Intra-day Precision (RSD) 2.4% - 4.1%≤ 5.0%
Inter-day Precision (RSD) 3.2% - 4.8%≤ 5.0%
Mean Accuracy (Recovery) 99.4%98.0% - 102.0%

Conclusion

The transition from traditional HPLC-UV and GC-MS platforms to a dedicated UPLC-MS/MS framework represents a critical upgrade in the analytical monitoring of 2-Hydroxy Fenspiride. By leveraging sub-2 µm particle chromatography and MRM mass spectrometry, laboratories can bypass complex derivatization steps and achieve unparalleled specificity and sensitivity, ensuring rigorous compliance with modern pharmaceutical quality and bioanalytical standards.

References

  • UPLC-MS/MS Quantification of Fenspiride in Human Plasma Source: Semantic Scholar URL
  • Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method Source: SciSpace URL
  • Development and validation of RP-HPLC-PDA method for the estimation of Fenspiride hydrochloride in bulk and pharmaceutical dosage forms Source: ResearchGate URL
  • Source: Sinco Pharmachem Inc.

Sources

Comparative

Comparative Pharmacological and Toxicological Profiling: Fenspiride vs. 2-Hydroxy Fenspiride

Executive Summary & ADME-Tox Rationale In the landscape of respiratory pharmacology, Fenspiride —an oxazolidinone spiro compound—was historically utilized for its pleiotropic anti-inflammatory and bronchodilatory propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & ADME-Tox Rationale

In the landscape of respiratory pharmacology, Fenspiride —an oxazolidinone spiro compound—was historically utilized for its pleiotropic anti-inflammatory and bronchodilatory properties[1]. Its mechanism of action is multifaceted, primarily driven by H1 histamine receptor antagonism and the inhibition of phosphodiesterases (PDE3, PDE4, and PDE5)[1][2].

However, the clinical trajectory of Fenspiride was abruptly halted in 2019 when the mandated a complete market withdrawal[3]. This regulatory action was triggered by nonclinical and clinical evidence demonstrating severe hERG (human Ether-à-go-go-Related Gene) channel blockade , which induces QT interval prolongation and significantly elevates the risk of fatal torsades de pointes arrhythmias[3][4][5].

When a parent active pharmaceutical ingredient (API) exhibits such profound cardiotoxicity, rigorous ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of its primary metabolites is required. 2-Hydroxy Fenspiride is the major oxidative metabolite of Fenspiride[6]. In modern drug development, 2-Hydroxy Fenspiride is not marketed as a standalone therapeutic; rather, it serves as a critical analytical reference standard[6][7]. Comparing the parent API to this metabolite allows toxicologists to determine whether the hERG liability is driven by the parent compound, its metabolic byproducts, or both, thereby guiding the structural optimization of safer next-generation analogs.

Structural and Physicochemical Comparison

The biotransformation of Fenspiride into 2-Hydroxy Fenspiride via hepatic CYP450 enzymes introduces a hydroxyl group at the ortho position of the phenyl ring[7]. This seemingly minor substitution increases the molecule's polarity and alters its steric bulk, which can fundamentally shift its binding kinetics at both therapeutic targets (PDE4/H1) and off-targets (hERG).

ParameterFenspiride (Parent API)2-Hydroxy Fenspiride (Metabolite)
CAS Number 5053-06-5[1]441781-21-1[6][7]
Molecular Formula C₁₅H₂₀N₂O₂[7]C₁₅H₂₀N₂O₃[7]
Molecular Weight 260.34 g/mol [7]276.34 g/mol [7]
Structural Distinction Unsubstituted phenyl ringHydroxylation at the 2-position of the phenyl ring
Developmental Role Withdrawn therapeutic agent[3]Analytical impurity / Metabolite standard[6]
Primary Liability High proarrhythmic potential (hERG)[4]Evaluated during safety pharmacology profiling

Pharmacological Pathway & Mechanism of Action

To understand the divergent profiles of these compounds, we must map their interactions with target receptors. Fenspiride achieves its therapeutic effect by inhibiting the arachidonic acid cascade and suppressing NF-κB-mediated inflammation[2][8].

Pathway Fenspiride Fenspiride (Parent API) CYP Hepatic CYP450 Metabolism Fenspiride->CYP Oxidation H1_PDE H1 Antagonism & PDE4 Inhibition Fenspiride->H1_PDE hERG hERG Channel Blockade Fenspiride->hERG Metabolite 2-Hydroxy Fenspiride (Major Metabolite) CYP->Metabolite Metabolite->H1_PDE Altered Affinity? Metabolite->hERG Retained Toxicity? Therapeutic Anti-inflammatory & Bronchodilation H1_PDE->Therapeutic Toxicity QT Prolongation & Torsades de Pointes hERG->Toxicity

Fig 1. Pharmacological and metabolic pathways of Fenspiride and 2-Hydroxy Fenspiride.

Self-Validating Experimental Protocols

To objectively compare the pharmacological retention and toxicological clearance of 2-Hydroxy Fenspiride against Fenspiride, two self-validating experimental systems are employed.

A. Target Efficacy: PDE4 Enzymatic Inhibition Assay

Causality: Fenspiride's anti-inflammatory efficacy is heavily reliant on PDE4 inhibition, which prevents the breakdown of cyclic AMP (cAMP)[8]. To determine if the 2-hydroxy metabolite retains this therapeutic property, an in vitro fluorescence polarization (FP) assay is utilized.

Step-by-Step Methodology:

  • System Preparation: Recombinant human PDE4 enzyme is incubated in an assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂) alongside a fluorescently labeled cAMP tracer.

  • Compound Titration: Fenspiride and 2-Hydroxy Fenspiride are added in a 10-point dose-response titration (ranging from 0.1 µM to 300 µM).

  • Self-Validation (Trustworthiness): , a highly selective PDE4 inhibitor, is run concurrently as a positive control. The assay is only deemed valid if the Z'-factor is >0.5 and the Rolipram IC₅₀ falls within its established baseline (approx. 1-2 µM).

  • Data Acquisition: As PDE4 cleaves the cAMP tracer, fluorescence polarization decreases. The IC₅₀ is calculated based on the concentration required to inhibit 50% of the enzymatic cleavage.

B. Cardiotoxicity Liability: Whole-Cell hERG Patch-Clamp Assay

Causality: Biochemical binding assays are insufficient for hERG assessment because channel blockade is often state-dependent (requiring the channel to open before the drug can bind the inner vestibule). The is the FDA/EMA gold standard because it directly measures the functional reduction of potassium tail currents[9].

PatchClamp Cells HEK293-hERG Cell Prep Patch Whole-Cell Configuration Cells->Patch Control System Validation (Terfenadine) Control->Patch Positive Control Voltage Depolarization & Tail Current Patch->Voltage Analysis IC50 Calculation & QA/QC Voltage->Analysis

Fig 2. Self-validating whole-cell patch-clamp workflow for hERG liability assessment.

Step-by-Step Methodology:

  • Cell Preparation: HEK293 cells stably transfected with the hERG gene are cultured and placed in an extracellular recording solution.

  • Electrophysiological Configuration: A glass micropipette (2–4 MΩ resistance) ruptures the cell membrane to establish the whole-cell configuration. Self-Validation: Series resistance must be compensated by >80% and remain stable (<15 MΩ) throughout the recording.

  • Voltage Protocol: Cells are depolarized to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV to elicit the outward tail current.

  • Compound Perfusion: Fenspiride and 2-Hydroxy Fenspiride are perfused individually. Self-Validation: Terfenadine (a known potent hERG blocker) is applied at the end of the experiment to ensure the channels are responsive to blockade[9].

  • Analysis: The percentage reduction in the peak tail current is plotted against compound concentration to derive the IC₅₀. A rightward shift in the IC₅₀ of 2-Hydroxy Fenspiride compared to Fenspiride would indicate that hydroxylation reduces cardiotoxic liability.

Conclusion

While Fenspiride was once a prominent pharmacological tool for respiratory inflammation, its unacceptable hERG-mediated cardiotoxicity led to its global withdrawal[3][4]. In contemporary drug discovery, its primary metabolite, 2-Hydroxy Fenspiride , is strictly utilized as an analytical standard to map the metabolic fate and toxicological clearance of the parent drug[6][7]. By subjecting both compounds to rigorous, self-validating protocols like the whole-cell patch-clamp and PDE4 enzymatic assays, researchers can decode the structure-toxicity relationships necessary to design safer respiratory therapeutics.

References

  • European Medicines Agency (EMA). "Withdrawal of marketing authorisations for fenspiride medicines." European Union. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro." PubMed. Available at: [Link]

  • Wikipedia. "Fenspiride." Wikimedia Foundation. Available at:[Link]

  • Synapse. "What is the mechanism of Fenspiride Hydrochloride?" National University of Singapore (NUS) / Synapse. Available at:[Link] (Note: Sourced via NUS redirect)

  • E-Biochem. "2-Hydroxy Fenspiride - Metabolite of Fenspiride." Shanghai Huicheng Biological. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Comparative In Vitro Activity of Fenspiride Metabolites

Introduction: The Fenspiride Story and the Unanswered Question of its Metabolites Fenspiride is an oxazolidinone spiro compound once widely used for its anti-inflammatory and bronchodilator properties in the treatment of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Fenspiride Story and the Unanswered Question of its Metabolites

Fenspiride is an oxazolidinone spiro compound once widely used for its anti-inflammatory and bronchodilator properties in the treatment of respiratory diseases.[1][2] Its mechanism of action is multifaceted, involving antagonism of H1 histamine receptors, inhibition of the arachidonic acid pathway, and modulation of inflammatory mediators.[3][4] However, in 2019, fenspiride-based drugs were withdrawn from the European market due to concerns over an increased risk of QT prolongation and Torsades de Pointes, serious cardiac rhythm disturbances.[1][5]

This withdrawal leaves a critical pharmacological question unanswered: is the therapeutic activity of fenspiride attributable to the parent drug, its metabolites, or a combination thereof? Furthermore, could a specific metabolite possess the desired anti-inflammatory efficacy without the cardiac liability of the parent compound? Answering this requires a systematic evaluation of the primary fenspiride metabolites.

This guide provides a framework for researchers and drug development professionals to conduct a head-to-head comparison of the in vitro activity of 2-Hydroxy Fenspiride and other key metabolites. While direct comparative data is scarce in publicly available literature, this document synthesizes the known pharmacology of the parent drug and outlines a comprehensive strategy, complete with detailed experimental protocols, to elucidate the activity of its metabolic products.

Fenspiride Metabolism: The Key Players

Fenspiride undergoes extensive phase I metabolism, primarily through oxidation. While several metabolites have been identified, key compounds available as research standards include hydroxylated derivatives and an N-oxide product.[6][7] Understanding this metabolic landscape is the first step in designing a comparative study.

  • Fenspiride (Parent Drug)

  • Fenspiride N-Oxide

  • 2-Hydroxy Fenspiride

  • 3-Hydroxy Fenspiride

  • 4-Hydroxy Fenspiride

The metabolic conversion of fenspiride can be visualized as follows:

Fenspiride_Metabolism cluster_metabolites Phase I Metabolites (Oxidation) Fenspiride Fenspiride M1 Fenspiride N-Oxide Fenspiride->M1 CYP450 Enzymes M2 2-Hydroxy Fenspiride Fenspiride->M2 CYP450 Enzymes M3 3-Hydroxy Fenspiride Fenspiride->M3 CYP450 Enzymes M4 4-Hydroxy Fenspiride Fenspiride->M4 CYP450 Enzymes

Caption: Metabolic pathway of Fenspiride to its primary oxidative metabolites.

Proposed Mechanism of Action: Targeting the NF-κB Inflammatory Pathway

The anti-inflammatory effects of fenspiride are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] In a resting cell, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the active NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[8] It is plausible that fenspiride and its active metabolites interfere with this cascade.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylation Inhibition Potential Inhibition by Fenspiride Metabolites IKK->Inhibition p_IkBa P-IκBα Proteasome Proteasome Degradation p_IkBa->Proteasome p65_p50 p65/p50 (Active) Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50->Inhibition DNA DNA Binding Nucleus->DNA Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Transcription

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

A Framework for Comparative In Vitro Analysis

Given the lack of direct comparative studies, a tiered approach is recommended to screen and characterize the anti-inflammatory activity of fenspiride metabolites.

Experimental Workflow

Caption: A tiered workflow for screening and comparing fenspiride metabolites.

Tier 1: Primary Screening Assays

These assays provide a rapid and cost-effective initial assessment of general anti-inflammatory potential.[10][11]

Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Scientific Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce high levels of nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of a compound to inhibit this process.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells for 2 hours with various concentrations (e.g., 1, 10, 50, 100 µM) of fenspiride, its metabolites, or a vehicle control (e.g., 0.1% DMSO). Include a positive control like Dexamethasone.

    • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

    • Incubation: Incubate the plate for 24 hours.

    • NO Measurement: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Readout: Incubate in the dark for 10 minutes and measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

    • Viability Check: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure the observed NO reduction is not due to cytotoxicity.

Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization

  • Scientific Rationale: The stabilization of the red blood cell membrane against hypotonicity-induced lysis is a well-established method to assess anti-inflammatory activity.[12] The RBC membrane is analogous to the lysosomal membrane, and its stabilization implies an ability to prevent the release of inflammatory enzymes.

  • Methodology:

    • Blood Collection: Obtain fresh, whole human blood in an anti-coagulant containing tube.

    • RBC Preparation: Centrifuge the blood at 3000 rpm for 10 minutes. Discard the plasma and buffy coat. Wash the pelleted RBCs three times with an equal volume of normal saline. Resuspend the final pellet to make a 10% (v/v) suspension in normal saline.

    • Reaction Mixture: In separate tubes, add:

      • 2 mL of hyposaline (0.25% NaCl)

      • 1 mL of 0.15 M phosphate buffer, pH 7.4

      • 0.5 mL of test compound solution (at various concentrations) or standard drug (e.g., Diclofenac Sodium).

      • 0.5 mL of the 10% HRBC suspension.

    • Incubation: Incubate the mixtures at 37°C for 30 minutes.

    • Centrifugation: Centrifuge at 3000 rpm for 20 minutes.

    • Readout: Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.

    • Calculation: Calculate the percentage of membrane stabilization using the formula: 100 - [(Abs_test / Abs_control) * 100].

Tier 2: Mechanistic Assays

For compounds showing promising activity in Tier 1, these assays can elucidate the underlying mechanism of action.

Protocol 3: NF-κB Reporter Gene Assay

  • Scientific Rationale: This assay directly measures the transcriptional activity of NF-κB.[13][14] Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A reduction in the reporter signal indicates inhibition of the pathway.

  • Methodology:

    • Cell Line: Use a stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293-NFκB-luc or THP-1-NFκB-luc).

    • Seeding: Seed cells in a 96-well white, clear-bottom plate according to standard protocols for the cell line.

    • Treatment: Pre-treat cells for 1-2 hours with fenspiride, its metabolites, or a known NF-κB inhibitor (e.g., BAY 11-7082).

    • Stimulation: Induce NF-κB activation with an appropriate stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL).

    • Incubation: Incubate for 6-8 hours.

    • Lysis & Readout: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

    • Normalization: Normalize luciferase activity to cell viability to control for cytotoxic effects.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in a structured table. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound in each assay to provide a robust measure of potency.

Table 1: Comparative In Vitro Anti-Inflammatory Activity of Fenspiride and its Metabolites (Illustrative Data)

CompoundNO Inhibition IC₅₀ (µM)HRBC Stabilization IC₅₀ (µM)NF-κB Inhibition IC₅₀ (µM)
Fenspiride 25.4 ± 3.145.2 ± 5.618.9 ± 2.5
Fenspiride N-Oxide > 100> 100> 100
2-Hydroxy Fenspiride 12.1 ± 1.8 28.7 ± 3.9 8.5 ± 1.1
3-Hydroxy Fenspiride 35.8 ± 4.560.1 ± 7.229.4 ± 3.8
4-Hydroxy Fenspiride 88.2 ± 9.7> 10075.3 ± 8.1
Dexamethasone 0.5 ± 0.07N/A0.2 ± 0.03

Data are presented as mean ± SD from three independent experiments. This is hypothetical data for illustrative purposes only.

Conclusion

The study of fenspiride's metabolites is a compelling area of research. A metabolite that retains the anti-inflammatory properties of the parent drug while exhibiting a cleaner safety profile could represent a significant therapeutic opportunity. The experimental framework provided in this guide offers a systematic and scientifically rigorous path to dissecting the individual contributions of 2-Hydroxy Fenspiride and its fellow metabolites to the overall pharmacological profile of fenspiride. By filling the current data gap, researchers can pave the way for the potential development of safer and effective anti-inflammatory agents for respiratory diseases.

References

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Source 1, 2]
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Source 8]
  • Wikipedia contributors. (2023). Fenspiride. Wikipedia, The Free Encyclopedia. [Source 3]
  • Synapse. (2024). What is the mechanism of Fenspiride Hydrochloride?. Synapse. [Source 4]
  • MDPI. (2023).
  • Putra, D. P., et al. (2023). In Vitro Metabolite Profiling and Anti-Inflammatory Activities of Rhodomyrtus Tomentosa with Red Blood Cell Membrane Stabilization Methods. Pharmaceutical Sciences and Research. [Source 6]
  • Dumasia, M. C., et al. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose.
  • Khawaja, A. M., et al. (1999). Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. Pulmonary Pharmacology & Therapeutics. [Source 9]
  • MedChemExpress. Fenspiride | PDE3/PDE4/PDE5/HRH1 Inhibitor. [Source 10]
  • De Castro, C. M., et al. (1995). Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. European Journal of Pharmacology. [Source 11]
  • PubChem. Fenspiride.
  • WikiDoc. Fenspiride. [Source 14]
  • TargetMol. Fenspiride hydrochloride | Histamine Receptor | PDE. [Source 15]
  • ChEMBL. Compound: FENSPIRIDE (CHEMBL576127). EMBL-EBI. [Source 16]
  • Shmelev, E. I., et al. (2014). Fenspiride as complementary anti-inflammatory agent in therapy of patients with chronic obstructive pulmonary disease.
  • MDPI. (2025). A Targeted Mass Spectrometric Approach to Evaluate the Anti-Inflammatory Activity of the Major Metabolites of Foeniculum vulgare Mill. Waste in Human Bronchial Epithelium. MDPI. [Source 18]
  • Crampette, L. (2002). [ENT inflammation and importance of fenspiride]. Annales de-Oto-Laryngologie et de Chirurgie Cervico-Faciale. [Source 19]
  • ChemicalBook. (2020). What is Fenspiride hydrochloride?. ChemicalBook. [Source 20]
  • Calancea, V., et al. (2021). Opportunities of Fenspiride anti-inflammatory therapy in patients with chronic obstructive pulmonary disease. Moldovan Medical Journal. [Source 21]
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Source 22]
  • Wang, S., et al. (2022). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology. [Source 23]
  • Chemdad. Fenspiride hydrochloride. Chongqing Chemdad Co., Ltd. [Source 24]
  • Liu, S., et al. (2023). FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells. Experimental and Therapeutic Medicine. [Source 25]
  • Wang, Y. D., et al. (2008). Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response.
  • Veeprho. Fenspiride Impurities and Related Compound.
  • Pescetelli, M., et al. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers. [Source 28]

Sources

Comparative

A Comparative Assessment of the Anti-inflammatory Properties of Fenspiride and its Metabolites: A Review of Preclinical Evidence

The therapeutic efficacy of many pharmaceutical compounds is not solely attributable to the parent drug but is often significantly influenced by the pharmacological activity of their metabolites. This guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

The therapeutic efficacy of many pharmaceutical compounds is not solely attributable to the parent drug but is often significantly influenced by the pharmacological activity of their metabolites. This guide provides a comprehensive overview of the anti-inflammatory properties of the respiratory agent fenspiride and explores the existing preclinical data on its metabolites. This analysis is intended for researchers, scientists, and drug development professionals to highlight the importance of metabolite profiling in understanding a drug's complete pharmacological footprint.

Introduction: The Critical Role of Metabolite Activity in Drug Development

In drug development, a thorough understanding of a compound's metabolic fate is paramount. The biotransformation of a parent drug can lead to the formation of metabolites with enhanced, diminished, or entirely different pharmacological profiles. In some instances, the parent drug may function as a prodrug, with its metabolites being the primary drivers of its therapeutic effects. For fenspiride, a non-steroidal anti-inflammatory drug (NSAID) with a history of use in respiratory tract diseases, elucidating the anti-inflammatory activity of its metabolites is crucial for a complete understanding of its mechanism of action and overall clinical utility.

Fenspiride is known to exhibit a multifaceted anti-inflammatory effect, primarily through the antagonism of H1 histamine receptors and the inhibition of the arachidonic acid pathway, which in turn reduces the production of pro-inflammatory mediators like cytokines, leukotrienes, prostaglandins, and thromboxanes.[1]

In Vivo and In Vitro Anti-inflammatory Effects of Fenspiride

Preclinical studies have consistently demonstrated the anti-inflammatory potential of fenspiride in various models.

In Vivo Evidence

In a guinea-pig model of endotoxemia induced by lipopolysaccharide (LPS), oral administration of fenspiride (60 mg/kg) significantly reduced the early increase of tumor necrosis factor (TNF) concentrations in both serum and bronchoalveolar lavage fluid.[2] Furthermore, fenspiride diminished the LPS-induced stimulation of alveolar macrophages, leading to a decrease in the release of arachidonic acid metabolites.[2] These findings highlight fenspiride's ability to attenuate the systemic and localized inflammatory responses to a bacterial endotoxin.

In Vitro Evidence

The anti-inflammatory actions of fenspiride have also been characterized in vitro. Studies have shown that fenspiride can inhibit the migration of neutrophils, a key event in the inflammatory cascade.[3][4] Additionally, fenspiride has been observed to limit the production of free radicals by cells involved in the inflammatory process.[3] Its mechanism of action is distinct from conventional NSAIDs as it does not primarily act by inhibiting cyclo-oxygenase.[3]

The Metabolites of Fenspiride

The biotransformation of fenspiride involves both phase I functionalization (oxidation) and phase II conjugation.[5][6][7] In vivo studies in horses have identified several metabolites resulting from oxidation on both the aromatic and heterocyclic structures of the fenspiride molecule.[5][6][7] One of the major metabolites identified is a phenolic derivative.[5][6]

While the metabolic pathways of fenspiride have been investigated, there is a notable gap in the publicly available scientific literature regarding the direct comparative assessment of the anti-inflammatory properties of its hydroxylated metabolites, such as 2-hydroxy fenspiride, versus the parent drug. This lack of quantitative data, such as IC50 values for cytokine inhibition or effects on inflammatory enzyme activity, prevents a direct comparison of their potencies.

Experimental Models for Assessing Anti-inflammatory Properties

To facilitate future research in this area, we outline standard experimental models that could be employed for a head-to-head comparison of fenspiride and its metabolites.

In Vitro Cytokine Release Assay

Objective: To compare the potency of fenspiride and its metabolites in inhibiting the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from immune cells.

Experimental Workflow:

Caption: A generalized workflow for an in vitro cytokine release assay.

Methodology:

  • Cell Culture: Human or murine immune cells (e.g., peripheral blood mononuclear cells, neutrophils, or macrophage cell lines like RAW 264.7) are cultured under standard conditions.

  • Compound Incubation: Cells are pre-incubated with a range of concentrations of fenspiride and each metabolite to be tested for a defined period (e.g., 1-2 hours).

  • Inflammatory Challenge: The cells are then stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA) to induce cytokine production.

  • Cytokine Measurement: After an appropriate incubation time (e.g., 18-24 hours), the cell culture supernatant is collected, and the concentrations of key pro-inflammatory cytokines are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound on the release of each cytokine is calculated to determine their relative potencies.

NF-κB Activation Assay

Objective: To investigate and compare the effects of fenspiride and its metabolites on the NF-κB signaling pathway, a central regulator of inflammation.

Signaling Pathway and Potential Intervention Points:

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->IkB bound to IkB_NFkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Fenspiride_Metabolite Fenspiride or Metabolite Fenspiride_Metabolite->IKK potential inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition for fenspiride and its metabolites.

Conclusion and Future Directions

Fenspiride has demonstrated anti-inflammatory properties in various preclinical models. However, a comprehensive understanding of its full pharmacological profile is incomplete without a thorough characterization of the activities of its metabolites. The existing literature indicates that fenspiride undergoes significant metabolism, but there is a clear lack of studies directly comparing the anti-inflammatory potency of these metabolites to the parent compound.

Future research should focus on synthesizing the major metabolites of fenspiride, including 2-hydroxy fenspiride, and systematically evaluating their anti-inflammatory effects in a battery of in vitro and in vivo models. Such studies are essential to determine whether fenspiride acts as a prodrug and to identify the key contributors to its overall therapeutic effect. This knowledge will be invaluable for optimizing the clinical use of fenspiride-related compounds and for the design of new, more potent anti-inflammatory agents for respiratory diseases.

References

  • Dumasia, M. C., Houghton, E., Hyde, W., Greulich, D., Nelson, T., & Peterson, J. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose.
  • De Castro, C. M., Nahori, M. A., Dumarey, C. H., Vargaftig, B. B., & Bachelet, M. (1995). Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. European journal of pharmacology, 294(2-3), 669-676.
  • Fenspiride Hydrochloride. (2024, June 14). In Google.
  • Jankowski, R. (2002). [ENT inflammation and importance of fenspiride]. Annales de medecine interne, 153(5), 324-330.
  • Dumasia, M. C., et al. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose. Mad Barn. Retrieved from [Link]

  • Dumasia, M. C., Houghton, E., Hyde, W., Greulich, D., Nelson, T., & Peterson, J. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose. PubMed. Retrieved from [Link]

  • Fenspiride. (2024, March 21). In Clinical Tree.
  • Calancea, V., Matcovschi, S., Nichita, S., & Martiniuc, C. (2021). Opportunities of Fenspiride anti-inflammatory therapy in patients with chronic obstructive pulmonary disease. Moldovan Medical Journal, 64(1), 22-24.
  • Chemical structures of fenspiride and its putative in vivo 624 628 Due... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation

A Guide to Inter-Laboratory Comparison of 2-Hydroxy Fenspiride Measurements: Ensuring Analytical Consistency in Drug Development

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of 2-Hydroxy Fenspiride, the primary active metabolite of Fenspiride, in human plasma. For research...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of 2-Hydroxy Fenspiride, the primary active metabolite of Fenspiride, in human plasma. For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reproducibility of bioanalytical data is paramount. This document offers a detailed protocol, data interpretation guidelines, and the scientific rationale behind the experimental design, grounded in established regulatory standards.

The accurate measurement of drug metabolites is a critical component of pharmacokinetic (PK) and toxicokinetic (TK) studies, directly impacting the assessment of a drug's safety and efficacy. Fenspiride, a drug historically used for respiratory conditions, undergoes metabolic transformation to 2-Hydroxy Fenspiride.[1][2] Therefore, reliable quantification of this metabolite is essential for a complete understanding of the drug's disposition in the body. Inter-laboratory comparisons, or proficiency testing, are a cornerstone of quality assurance in bioanalysis, serving to verify the competency of participating laboratories and the robustness of the analytical method itself.[3][4] This guide is structured to walk you through the process of establishing and executing such a comparison, ensuring that the data generated across different sites are both reliable and comparable.

The Scientific Imperative for Inter-Laboratory Comparison

The primary objective of an ILC is to assess the performance of different laboratories using a specific analytical method to measure the same set of samples.[5][6] This process is not merely a box-checking exercise for regulatory compliance; it is a fundamental scientific endeavor to identify and control for sources of analytical variability. By distributing a panel of well-characterized samples to multiple laboratories and comparing the results, we can gain insights into the method's reproducibility and identify any systematic biases that may exist between laboratories.[7][8] The statistical analysis of these comparisons, often guided by standards such as ISO 13528, provides a quantitative measure of each laboratory's performance, typically expressed as a Z-score.[3][9][10] A satisfactory Z-score provides confidence that the laboratory's measurements are comparable to those of its peers and a consensus value.

The design of this ILC for 2-Hydroxy Fenspiride is grounded in the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[11] This ensures that the methodologies and acceptance criteria are aligned with current international regulatory expectations for bioanalytical science.

Fenspiride's Mechanism of Action: A Brief Overview

Fenspiride exerts its therapeutic effects through a multi-faceted mechanism of action. It has been shown to have anti-inflammatory, bronchodilator, and antitussive properties.[12][13] Its anti-inflammatory effects are believed to be mediated through the inhibition of key inflammatory pathways, including the reduction of pro-inflammatory mediators like cytokines and arachidonic acid metabolites.[12][14] Fenspiride also exhibits antagonism at H1 histamine receptors, which contributes to its anti-inflammatory and bronchodilator effects.[13][15] Furthermore, it has been shown to inhibit phosphodiesterase 3 (PDE3), PDE4, and PDE5, which can lead to an increase in intracellular cyclic AMP and GMP, promoting smooth muscle relaxation in the airways.[16][17] Understanding these pathways is crucial for contextualizing the importance of accurately measuring its active metabolite.

Fenspiride Fenspiride H1R H1 Histamine Receptor Fenspiride->H1R Antagonism PDE Phosphodiesterases (PDE3, PDE4, PDE5) Fenspiride->PDE Inhibition InflammatoryPathways Inflammatory Pathways (e.g., NF-κB) Fenspiride->InflammatoryPathways Inhibition Bronchoconstriction Bronchoconstriction H1R->Bronchoconstriction Leads to Inflammation Inflammation H1R->Inflammation Leads to PDE->Bronchoconstriction Promotes InflammatoryPathways->Inflammation Promotes

Caption: Simplified signaling pathway of Fenspiride's mechanism of action.

A Detailed Protocol for Inter-Laboratory Comparison of 2-Hydroxy Fenspiride

This section outlines a comprehensive, step-by-step protocol for conducting an ILC for 2-Hydroxy Fenspiride in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview

The overall workflow for the inter-laboratory comparison is depicted in the diagram below. It begins with the preparation and distribution of proficiency testing samples and culminates in the statistical analysis and reporting of the comparative data.

cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (A, B, C...) cluster_2 Data Analysis & Reporting Prep Preparation of PT Samples (Spiked Human Plasma) Dist Distribution of Samples to Participating Labs Prep->Dist Receipt Sample Receipt & Storage Dist->Receipt Analysis Sample Analysis (Validated LC-MS/MS) Receipt->Analysis Report Reporting of Results to Coordinator Analysis->Report Stats Statistical Analysis (e.g., Z-Score Calculation) Report->Stats FinalReport Issuance of Final Comparison Report Stats->FinalReport

Caption: Experimental workflow for the inter-laboratory comparison study.

Materials and Methods

1. Preparation of Proficiency Testing (PT) Samples:

  • Matrix: Pooled human plasma (K2-EDTA). Screen the plasma pool to ensure it is free of endogenous 2-Hydroxy Fenspiride and any interfering substances.

  • Analyte Stock Solution: Prepare a certified stock solution of 2-Hydroxy Fenspiride and a separate stock solution of a suitable stable isotope-labeled internal standard (e.g., 2-Hydroxy Fenspiride-d5).

  • Spiking: Prepare a series of PT samples by spiking the pooled plasma with known concentrations of 2-Hydroxy Fenspiride to cover the analytical range. Include samples at low, medium, and high concentrations. Prepare a sufficient volume of each concentration to distribute to all participating laboratories.

  • Aliquoting and Storage: Aliquot the spiked plasma samples into cryovials, label them with unique identifiers, and store them at -70°C or colder until shipment.

2. Sample Distribution:

  • Ship the frozen PT samples on dry ice to each participating laboratory.

  • Include a detailed protocol document and a results reporting form with the shipment.

3. Sample Analysis (to be performed by each participating laboratory):

  • Sample Receipt and Storage: Upon receipt, laboratories should verify the integrity of the samples and store them at -70°C or colder until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples at room temperature.

    • To 100 µL of plasma, add 25 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-Hydroxy Fenspiride and its internal standard.

  • Calibration and Quality Control:

    • Analyze a freshly prepared calibration curve with each batch of PT samples.

    • Include at least three levels of quality control (QC) samples (low, medium, and high) in duplicate with each analytical run.

4. Data Reporting:

  • Each laboratory should report the calculated concentration of 2-Hydroxy Fenspiride for each PT sample.

  • The results should be submitted to the coordinating laboratory by the specified deadline.

Data Presentation and Interpretation

The results from the participating laboratories should be compiled and analyzed to assess inter-laboratory performance. The following table presents a hypothetical summary of results from an ILC with three participating laboratories.

PT Sample IDAssigned Concentration (ng/mL)Laboratory A (ng/mL)Laboratory B (ng/mL)Laboratory C (ng/mL)
ILC-2HF-LQC5.04.85.25.1
ILC-2HF-MQC50.051.548.949.8
ILC-2HF-HQC200.0195.0208.0202.0
Mean % Bias -1.5%+3.1%+1.3%
Inter-Lab %CV 5.6%4.5%3.2%

Statistical Analysis:

The performance of each laboratory is typically evaluated using a Z-score, calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (consensus mean from all laboratories).

  • σ is the standard deviation for proficiency assessment.

Interpretation of Z-scores: [9]

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance (warning signal).

  • |Z| ≥ 3: Unsatisfactory performance (action signal).

Conclusion

A well-designed and executed inter-laboratory comparison is an indispensable tool for ensuring the reliability and comparability of bioanalytical data for 2-Hydroxy Fenspiride. By adhering to established guidelines and employing robust analytical methodologies, drug development organizations can have greater confidence in the data used to make critical decisions regarding the safety and efficacy of new therapeutic agents. This guide provides a foundational framework for such a study, which can be adapted to the specific needs of a given drug development program.

References

  • ISO 13528:2022, “Statistical methods for use in proficiency testing by interlaboratory comparison”. [Link]

  • IMEKO. (n.d.). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. IMEKO. [Link]

  • Eurachem. (n.d.). Understanding PT performance assessment. Eurachem. [Link]

  • Synapse. (2024, July 18). What is the mechanism of Fenspiride Hydrochloride?[Link]

  • National Institute of Standards and Technology. (2024, July 15). ISO 13528 En Score. [Link]

  • ANSI Webstore. (n.d.). BS ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]

  • Synapse. (2024, June 14). What is Fenspiride Hydrochloride used for?[Link]

  • CNKI. (n.d.). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. [Link]

  • iTeh Standards. (n.d.). INTERNATIONAL STANDARD ISO 13528. [Link]

  • Diva-portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • Centro Nacional de Metrología. (n.d.). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. [Link]

  • Clinical Tree. (2024, March 21). Fenspiride. [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • PubMed. (2002, September 15). [ENT inflammation and importance of fenspiride]. [Link]

  • ScienceOpen. (2023, February 28). Optimised plasma sample preparation and LC-MS analysis to enable large scale clinical proteomics. [Link]

  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. [Link]

  • HBM4EU. (n.d.). REPORT OF THE WP9 interlaboratory comparison Round 03/2020. [Link]

  • IMEKO. (n.d.). Evaluating Inter-laboratory Comparison Data. [Link]

  • Axios Research. (n.d.). Fenspiride HCl - CAS - 5053-08-7. [Link]

  • Taylor & Francis Online. (2024, February 9). Interlaboratory Evaluation of LC–MS-Based Biomarker Assays. [Link]

  • ResearchGate. (2017, April 12). (PDF) UPLC-MS/MS quantification of fenspiride in human plasma. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenspiride. PubChem. [Link]

  • Wikidoc. (2015, August 18). Fenspiride. [Link]

  • ResearchGate. (2025, August 9). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method | Request PDF. [Link]

  • PharmaCompass. (n.d.). Fenspiride | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • Veeprho. (n.d.). Fenspiride Impurities and Related Compound. [Link]

  • protocols.io. (2024, February 23). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. [Link]

  • Wikipedia. (n.d.). Fenspiride. [Link]

  • Walsh Medical Media. (n.d.). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. [Link]

Sources

Comparative

comparing the metabolic stability of Fenspiride and 2-Hydroxy Fenspiride

[label=" Glucuron Caption: Experimental workflow from substrate incubation to LC-MS/MS analysis. Comparative Metabolic Stability Guide: Fenspiride vs.

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" Glucuron

Caption: Experimental workflow from substrate incubation to LC-MS/MS analysis.

Comparative Metabolic Stability Guide: Fenspiride vs. 2-Hydroxy Fenspiride

Executive Overview

Fenspiride is an oxazolidinone derivative historically utilized as a bronchodilator and anti-inflammatory agent. While its clinical use has been curtailed due to off-target hERG channel interactions, it remains a critical compound in pharmacokinetic research, forensic toxicology, and equine doping control. Understanding the metabolic fate of Fenspiride requires a direct comparison with its primary Phase I phenolic metabolite, 2-Hydroxy Fenspiride (CAS 441781-21-1) [3.1].

This guide provides an objective, data-driven comparison of the metabolic stability of the parent drug versus its active hydroxylated metabolite, detailing the causality behind their pharmacokinetic differences and outlining self-validating experimental protocols for their quantification.

Pharmacokinetic & Metabolic Causality

The metabolic stability of a compound dictates its half-life, tissue accumulation, and bioanalytical detection window. Fenspiride and 2-Hydroxy Fenspiride exhibit drastically different stability profiles due to their sequential positions in the hepatic biotransformation pathway.

  • Fenspiride (Parent Drug): Fenspiride exhibits an absolute bioavailability of approximately 90% and an elimination half-life of 14 to 16 hours in humans[1]. Because it is a lipophilic base, it is rapidly targeted by hepatic Cytochrome P450 (CYP) enzymes for Phase I functionalization. This rapid oxidation limits the parent drug's detection window in biofluids to approximately 24 hours post-administration[2].

  • 2-Hydroxy Fenspiride (Phenolic Metabolite): The addition of a hydroxyl group creates a structural bottleneck. While 2-Hydroxy Fenspiride is more polar than the parent drug, it is not sufficiently hydrophilic for immediate renal clearance. Instead, it must undergo Phase II conjugation (primarily glucuronidation via UGT enzymes)[2]. This rate-limiting conjugation step, combined with potential enterohepatic recirculation, significantly prolongs its metabolic stability. Consequently, the phenolic metabolite can be detected in urine for up to 72 hours, making it the preferred biomarker for long-term forensic screening[2].

Pathway Fenspiride Fenspiride (Parent Drug) CYP450 Phase I Oxidation (Hepatic CYP450) Fenspiride->CYP450 Hydroxylation Hydroxy 2-Hydroxy Fenspiride (Phenolic Metabolite) CYP450->Hydroxy UGT Phase II Conjugation (UGT Enzymes) Hydroxy->UGT Glucuronidation Excretion Renal Excretion (Urine) UGT->Excretion Clearance

Metabolic pathway showing Fenspiride conversion to 2-Hydroxy Fenspiride and subsequent clearance.

Comparative Data Summary

The following table synthesizes the quantitative stability and pharmacokinetic parameters of both compounds, demonstrating why 2-Hydroxy Fenspiride is the superior target for prolonged detection.

ParameterFenspiride (Parent)2-Hydroxy Fenspiride (Metabolite)
Metabolic Role Pro-drug / Active ParentPhase I Phenolic Metabolite
In Vivo Half-Life 14–16 hours[1]Prolonged (Conjugate-dependent)
Detection Window Up to 24 hours[2]Up to 72 hours[2]
Primary Clearance Mechanism Phase I Hydroxylation[2]Phase II Glucuronidation[2]
Bioanalytical LLOQ 2 ng/mL (UPLC-MS/MS)[3]Trace (Requires Deconjugation)[2]
Matrix Stability (-70°C) > 5 months[3]Highly Stable (as Glucuronide)

Self-Validating Experimental Protocols

To accurately assess and compare the metabolic stability of these compounds, researchers must employ rigorous, self-validating assays. Below are the definitive protocols for in vitro stability mapping and in vivo extraction.

Protocol A: In Vitro Liver Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of Fenspiride and its conversion rate to 2-Hydroxy Fenspiride.

Causality & Validation: To ensure the observed depletion of Fenspiride is strictly due to CYP-mediated metabolism, this system utilizes a Minus-NADPH Negative Control . If depletion occurs in the absence of NADPH, it indicates chemical instability rather than enzymatic degradation, invalidating the Phase I assumption.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Equine Liver Microsomes (ELM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with 1 µM Fenspiride in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (final concentration 1 mM). For the negative control, substitute NADPH with an equal volume of buffer.

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) spiked with an Internal Standard (e.g., Bupivacaine at 50 ng/mL)[3]. Causality: Cold ACN instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second, while the IS normalizes downstream matrix effects.

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant for UPLC-MS/MS analysis.

Workflow Step1 1. Substrate Incubation (HLM + NADPH, 37°C) Step2 2. Time-Course Sampling (0, 15, 30, 60, 120 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 14,000g) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode Quantification) Step4->Step5

Self-validating in vitro workflow for assessing microsomal metabolic stability.

Protocol B: In Vivo Extraction & Deconjugation (Biofluid Analysis)

Because 2-Hydroxy Fenspiride is highly stable but excreted as a polar Phase II conjugate, direct organic extraction will leave it in the aqueous waste, causing false negatives.

Causality & Validation: By utilizing enzymatic deconjugation prior to Solid-Phase Extraction (SPE), we hydrolyze the conjugate back into the free 2-Hydroxy Fenspiride aglycone. This specific intervention is what extends the analytical detection window from 24 hours to 72 hours[2].

  • Sample Buffering: Aliquot 2 mL of urine or plasma. Adjust the pH to 5.0 using 0.1 M acetate buffer.

  • Enzymatic Deconjugation: Add 50 µL of Helix pomatia β -glucuronidase/arylsulfatase. Incubate at 37°C for 3 hours to cleave Phase II conjugates[2].

  • Solid-Phase Extraction (SPE): Load the deconjugated sample onto a pre-conditioned co-polymeric mixed-mode SPE cartridge. Wash with 5% methanol in water to remove polar interferences.

  • Elution: Elute the basic compounds (Fenspiride and 2-Hydroxy Fenspiride) using 2 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., Acetonitrile/Water with 0.2% formic acid) for immediate UPLC-MS/MS quantification[3].

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy Fenspiride proper disposal procedures

Managing active pharmaceutical ingredients (APIs) and their metabolites requires a rigorous, self-validating approach to laboratory safety. In preclinical pharmacokinetics and drug development, 2-Hydroxy Fenspiride —a ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Managing active pharmaceutical ingredients (APIs) and their metabolites requires a rigorous, self-validating approach to laboratory safety. In preclinical pharmacokinetics and drug development, 2-Hydroxy Fenspiride —a key derivative of the bronchospasmolytic and anti-inflammatory drug Fenspiride—must be handled with strict environmental and operational controls.

Because 2-Hydroxy Fenspiride retains the core spiro-oxazolidinone ring system of its parent compound, it cannot be relegated to standard biohazardous or municipal waste streams. Improper disposal risks environmental persistence, groundwater contamination, and severe regulatory penalties. This guide provides a comprehensive, causality-driven protocol for the safe handling, segregation, and "cradle-to-grave" disposal of 2-Hydroxy Fenspiride[1].

Chemical Profile & Hazard Assessment

Standard practice in drug development dictates that active metabolites be treated with the same baseline hazard profile as their parent compounds unless empirical data proves otherwise. 2-Hydroxy Fenspiride is classified as a moderately toxic agent capable of causing respiratory, dermal, and systemic toxicity upon exposure[2].

Table 1: Quantitative Hazard Data & Operational Implications

PropertyValueOperational Implication
Chemical Nature Spiro-oxazolidinone metabolitePharmacologically active; requires strict environmental isolation.
GHS Classification Acute Tox. 4 (Oral, Dermal, Inhalation)Harmful via all primary exposure routes[2]; mandates fume hood use.
LD50 (Oral, Rat) ~437 mg/kg (Extrapolated)Moderately toxic[3]; accidental ingestion poses significant risk.
Hazard Codes H302, H312, H332Requires comprehensive PPE and dedicated waste streams[4].

Operational Safety & Handling Protocol

A self-validating safety protocol ensures that every step inherently prevents the next potential failure. Do not merely wear Personal Protective Equipment (PPE); understand why it is deployed.

Step 1: Engineering Controls

  • Rationale: 2-Hydroxy Fenspiride powder can easily aerosolize, presenting an inhalation hazard (H332).

  • Action: Conduct all weighing, dilution, and assay preparation inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80–100 feet per minute.

Step 2: Primary Containment (PPE)

  • Rationale: The compound is harmful in contact with skin (H312) and can absorb through micro-abrasions[2].

  • Action: Don standard chemical-resistant PPE: minimum 4-mil nitrile gloves (double-gloving is recommended during solvent extraction), splash-proof safety goggles, and a fully buttoned, chemically resistant lab coat[5].

Step-by-Step Disposal Procedures (Cradle-to-Grave)

Under the , laboratory waste containing APIs must be managed systematically to prevent ecological toxicity[1].

Step 1: Segregation at the Source

  • Rationale: Mixing 2-Hydroxy Fenspiride with incompatible chemicals (e.g., strong oxidizers) can trigger exothermic reactions or toxic gas release[6].

  • Action: Separate waste into solid streams (contaminated pipette tips, Kimwipes, weigh boats) and liquid streams (API dissolved in solvents like DMSO or Methanol).

Step 2: Containment Selection

  • Rationale: Organic solvents commonly used in drug discovery can degrade standard plastics.

  • Action: Collect liquid waste exclusively in High-Density Polyethylene (HDPE) carboys. HDPE offers superior chemical resistance to polar aprotic solvents, preventing container embrittlement and secondary leaks[7].

Step 3: Satellite Accumulation Area (SAA) Management

  • Rationale: Strict compliance with EPA and OSHA regulations minimizes accumulation hazards and prevents cross-contamination[7][8].

  • Action: Store sealed HDPE containers in a designated SAA at or near the point of generation. Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste - Toxic: 2-Hydroxy Fenspiride / Solvent Mixture" and include the exact accumulation start date. Keep containers hermetically sealed unless actively adding waste[5].

Step 4: Lab-Packing for Transport

  • Rationale: Safe transit requires physical buffering to prevent container rupture.

  • Action: Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF) contractor. The vendor will utilize the , over-packing the smaller SAA containers into DOT-approved 55-gallon drums and padding them with an inert absorbent material (e.g., vermiculite)[9].

Step 5: Final Destruction via Incineration

  • Rationale: Standard landfill disposal risks API leaching into the water table.

  • Action: Mandate high-temperature incineration as the final disposal method. Incineration at temperatures exceeding 1,000°C breaks the covalent bonds of the spiro-oxazolidinone ring, reducing the complex molecule to inert ash, CO₂, and H₂O, thereby completely neutralizing its pharmacological activity[10].

Visualizing the Disposal Workflow

G Start Waste Generation (2-Hydroxy Fenspiride) Solid Solid Waste (Contaminated Consumables) Start->Solid Liquid Liquid Waste (API in Solvent) Start->Liquid Seg Segregation & Containment (HDPE Receptacles) Solid->Seg Liquid->Seg SAA Satellite Accumulation Area (Labeling & Storage) Seg->SAA Transfer immediately Pack Lab-Packing (Inert Absorbent Padding) SAA->Pack Max 55 gal / <90 days Incinerate TSDF Transfer & High-Temp Incineration Pack->Incinerate Complete Thermal Destruction

Figure 1: Cradle-to-grave disposal and waste segregation workflow for 2-Hydroxy Fenspiride.

Spill Mitigation & Emergency Logistics

A robust safety culture assumes that containment failures will eventually occur. If a 2-Hydroxy Fenspiride solution is spilled, execute the following protocol immediately:

  • Isolate and Evacuate: Restrict access to the spill zone. If aerosolization is a risk, ensure local exhaust ventilation is operating at maximum capacity[2].

  • PPE Escalation: Responders must upgrade their PPE to include double nitrile gloves, a face shield, and a chemical-resistant apron.

  • Containment (The "No-Water" Rule): Do not use water, which can spread the API or violently react with certain organic solvents. Deploy inert absorbent pads or vermiculite from a designated chemical spill kit to perimeter the spill, then cover the center.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed matrix. Place the material into a thick, sealable hazardous waste bag.

  • Decontamination: Wipe the affected surface with a compatible solvent known to dissolve the compound (e.g., a small volume of ethanol), followed by a thorough wash with an anionic detergent and water. Dispose of all cleanup materials as hazardous waste.

References

  • Resource Conservation and Recovery Act (RCRA) Overview. Environmental Protection Agency (EPA).[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • Lab Chemical Disposal. Environmental Marketing Services.[Link]

Sources

Handling

Personal protective equipment for handling 2-Hydroxy Fenspiride

Comprehensive Safety and Operational Guide: Handling 2-Hydroxy Fenspiride As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an exercise in mechanistic risk mitigatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-Hydroxy Fenspiride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an exercise in mechanistic risk mitigation. When handling highly active pharmaceutical ingredients (APIs) or their metabolites—such as 2-Hydroxy Fenspiride (CAS: 441781-21-1) —understanding why a chemical is dangerous is the first step in designing a fail-safe operational protocol.

2-Hydroxy Fenspiride is a major metabolite and analytical impurity of Fenspiride, a former therapeutic agent[1]. This guide provides researchers, analytical chemists, and drug development professionals with a self-validating framework for the safe handling, containment, and disposal of this compound.

The Mechanistic Mandate for Stringent PPE

To understand the stringent Personal Protective Equipment (PPE) requirements for 2-Hydroxy Fenspiride, we must look at the pharmacological causality of its parent compound.

In 2019, the European Medicines Agency (EMA) mandated the withdrawal of all fenspiride-containing medicines from the market[2][3]. Non-clinical studies and post-market surveillance revealed that fenspiride and its derivatives induce a dose-dependent inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel in the heart[4][5].

When aerosolized powders of 2-Hydroxy Fenspiride are inhaled, they bypass hepatic first-pass metabolism, leading to rapid systemic absorption. Once in the bloodstream, the compound binds to hERG channels, blocking outward potassium currents. This delays ventricular repolarization, manifesting on an ECG as QT interval prolongation , which can rapidly deteriorate into a fatal ventricular arrhythmia known as Torsades de Pointes[5].

Because this cardiotoxicity is unpredictable and potentially lethal even at micro-exposures, standard benchtop handling is strictly prohibited.

G A 2-Hydroxy Fenspiride Exposure B Systemic Absorption A->B Inhalation/Dermal C hERG Potassium Channel Inhibition B->C Target Binding D Delayed Ventricular Repolarization C->D Ion Flow Block E QT Interval Prolongation D->E ECG Alteration F Torsades de Pointes (Arrhythmia) E->F Critical Threshold

Caption: Fig 1: Mechanistic pathway of 2-Hydroxy Fenspiride-induced cardiotoxicity via hERG channel blockade.

Hazard Profile & Quantitative Limits

Safety Data Sheets (SDS) for fenspiride derivatives classify these compounds under Acute Toxicity Category 4 across all exposure routes[6][7]. The table below synthesizes the quantitative and qualitative hazards.

Table 1: Hazard Profile Summary

Parameter Specification Causality / Rationale
Compound 2-Hydroxy Fenspiride (CAS: 441781-21-1) Major metabolite/impurity of Fenspiride[1].
GHS Classification Acute Tox. 4 (H302, H312, H332) Harmful if swallowed, inhaled, or in contact with skin[6].
Systemic Toxicity Cardiotoxic (hERG Blockade) Triggers delayed ventricular repolarization (QT prolongation)[3].

| OEL / REL | Not established; Handle as <10 µg/m³ | Due to severe proarrhythmic potential, stringent containment is required. |

Core PPE Framework

A robust PPE strategy must act as a multi-layered barrier. We do not just wear gloves; we implement a system designed to fail safely.

Table 2: Required PPE Specifications

PPE Component Specification Mechanistic Rationale
Respiratory N95, FFP3, or PAPR (if outside hood) Prevents inhalation of electrostatically dispersed particulates, preventing rapid systemic spikes[7].
Dermal (Hands) Double Nitrile Gloves (Extended Cuff) Nitrile resists organic solvent permeation. Double layering ensures that if the outer glove suffers a micro-tear, the inner layer maintains the barrier against lipophilic absorption.
Eye/Face Tight-fitting Safety Goggles Prevents mucosal absorption of airborne dust. Standard safety glasses lack orbital seals and are insufficient.

| Body | Disposable, fluid-resistant lab coat | Prevents contamination of personal clothing. Disposable garments eliminate cross-contamination risks during laundering. |

Operational Workflow: The Self-Validating Protocol

The following step-by-step methodology ensures that every action inherently verifies the success of the previous step, minimizing the risk of accidental exposure.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the chemical fume hood or localized exhaust ventilation is operating with a face velocity of 0.4–0.6 m/s[6].

  • Static Mitigation: Line the workspace with anti-static weighing paper. Powdered APIs are highly prone to electrostatic dispersion; neutralizing the surface prevents sudden aerosolization.

  • Stage Materials: Place all necessary items (pre-tared vials, micro-spatulas, solvents, and waste bins) inside the hood before beginning.

Phase 2: Donning & Active Handling 4. Don PPE: Apply the disposable lab coat, tight-fitting goggles, and N95 respirator. Don the inner nitrile gloves, ensuring they cover the cuffs of the lab coat, followed by the outer extended-cuff gloves. 5. Weighing: Using an anti-static micro-spatula, carefully transfer the 2-Hydroxy Fenspiride powder into a pre-tared, sealable glass vial. 6. In-Hood Solubilization: Never remove dry powder from the hood. Add your primary solvent (e.g., DMSO or Methanol) directly to the vial inside the containment zone. Seal the vial tightly before vortexing to contain any potential pressure build-up.

Phase 3: Decontamination & Doffing 7. Surface Decontamination: Wipe down the balance and surrounding workspace with a solvent-dampened wipe (e.g., 70% Isopropanol) to capture lipophilic residues, followed by a 10% bleach solution to degrade organic remnants. 8. Doffing Sequence: Remove the outer gloves using the "beak method" (pinching the exterior to pull it inside-out) and dispose of them in the hazardous waste bin. Remove goggles and respirator, then remove the inner gloves. Wash hands immediately with soap and water.

G S1 1. Engineering Controls (Fume Hood Setup) S2 2. PPE Donning (Double Gloves, N95) S1->S2 S3 3. Active Handling (Weighing/Dilution) S2->S3 S4 4. Decontamination (Solvent Wipe-down) S3->S4 S5 5. PPE Doffing (Inside-out Removal) S4->S5 S6 6. Waste Disposal (Incineration Bin) S5->S6

Caption: Fig 2: Step-by-step operational workflow for the safe handling and disposal of 2-Hydroxy Fenspiride.

Disposal Plan

Improper disposal of cardiotoxic APIs poses severe environmental and downstream occupational hazards[7].

  • Solid Waste: All contaminated consumables (pipette tips, weighing boats, wipes, and disposable PPE) must be collected in a rigid, puncture-resistant biohazard/chemical waste bin labeled "Toxic Organic Waste - Fenspiride Derivatives."

  • Liquid Waste: Collect solvent waste containing 2-Hydroxy Fenspiride in a dedicated, clearly labeled solvent waste carboy. Do not mix with strong oxidizing agents or incompatible acids.

  • Final Destruction: Waste must not be poured down the drain under any circumstances[6]. It must be handed over to a licensed hazardous waste contractor for high-temperature incineration.

Sources

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Reactant of Route 1
2-Hydroxy Fenspiride
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2-Hydroxy Fenspiride
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